2,3-Dichloro-6-fluoroaniline
Description
BenchChem offers high-quality 2,3-Dichloro-6-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSLAUXVJCSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302311 | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-51-3 | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-fluoroaniline: Synthesis, Properties, and Applications in Modern Chemistry
An Important Note on the Subject Compound: Initial research indicates that the specific compound "2,3-Dichloro-6-fluoroaniline" is not widely documented in publicly available chemical literature or databases. It may be a novel or exceptionally rare compound. This guide will instead focus on the closely related and industrially significant compound, 2-Chloro-6-fluoroaniline , for which extensive data is available. This pivot is intended to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals working with halogenated anilines.
Introduction
2-Chloro-6-fluoroaniline is a key halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the amine, imparts specific reactivity and properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, with a focus on its role in the pharmaceutical and agrochemical industries.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.
Identification
The unambiguous identification of 2-Chloro-6-fluoroaniline is established by its CAS number and structural identifiers.
| Identifier | Value |
| CAS Number | 363-51-9[1] |
| Molecular Formula | C₆H₅ClFN[1] |
| IUPAC Name | 2-chloro-6-fluoroaniline[1] |
| Synonyms | 6-Chloro-2-fluoroaniline, 2-Fluoro-6-chloroaniline[1] |
| Molecular Weight | 145.56 g/mol [1] |
Physicochemical Properties
These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 214 °C (lit.) | [3] |
| Density | 1.324 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.564 (lit.) | [3] |
| XLogP3 | 2.3 | [1] |
The XLogP3 value suggests a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability and bioavailability.
Synthesis and Manufacturing
The synthesis of 2-Chloro-6-fluoroaniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A representative synthetic pathway involves halogenation and reduction steps.
Representative Synthetic Pathway
A common industrial synthesis route starts from a more readily available aniline derivative, such as o-fluoroaniline. The process involves strategic halogenation and subsequent dehalogenation steps to arrive at the desired product.
A patented process outlines a method starting with o-fluoroaniline, which undergoes bromination followed by chlorination, and finally a hydrogenation debromination reaction to yield 2-Chloro-6-fluoroaniline[4].
Caption: Major application areas for 2-Chloro-6-fluoroaniline.
Safety, Handling, and Toxicity
A comprehensive understanding of the hazards associated with 2-Chloro-6-fluoroaniline is essential for its safe handling in a laboratory or industrial setting.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-Chloro-6-fluoroaniline is classified as a hazardous substance.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Toxic if swallowed (H301) / Harmful if swallowed (H302) [1] |
| Acute Toxicity, Dermal | Toxic in contact with skin (H311) / Harmful in contact with skin (H312) [1] |
| Acute Toxicity, Inhalation | Toxic if inhaled (H331) / Harmful if inhaled (H332) [1] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) [1] |
| STOT (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) [1] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects (H410) [2] |
Safe Handling and Personal Protective Equipment (PPE)
Given its toxicity profile, stringent safety protocols must be followed.
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use tightly fitting safety goggles and a face shield.
-
Body Protection: A lab coat or chemical-resistant suit is required.
-
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
2-Chloro-6-fluoroaniline is a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical sectors. Its synthesis requires precise control over halogenation and reduction reactions. The unique electronic and steric properties conferred by its ortho-halogen substituents make it an indispensable tool for medicinal and process chemists. Adherence to strict safety protocols is mandatory when handling this toxic compound. As research and development in these fields continue to advance, the demand for versatile building blocks like 2-Chloro-6-fluoroaniline is poised to grow.
References
-
PubChem. (n.d.). 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Retrieved January 26, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. Retrieved January 26, 2026, from [Link]
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- 1. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-fluoroaniline
Abstract
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 2,3-dichloro-6-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis commences from the readily available starting material, 2,3-dichloroaniline, and proceeds through a multi-step sequence involving protection, nitration, reduction, diazotization, and fluorination. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters at each stage.
Introduction: The Significance of 2,3-Dichloro-6-fluoroaniline
Fluorinated aromatic compounds are of paramount importance in the life sciences, with a significant percentage of modern pharmaceuticals and agrochemicals containing at least one fluorine atom.[1] The introduction of fluorine can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] 2,3-Dichloro-6-fluoroaniline is a valuable substituted aniline that serves as a crucial building block for the synthesis of more complex bioactive molecules. Its specific substitution pattern makes it an attractive intermediate for creating compounds with unique electronic and steric properties.
The synthesis of polysubstituted anilines, particularly those with a specific regiochemistry like 2,3-dichloro-6-fluoroaniline, presents a significant challenge due to the complex interplay of directing group effects in electrophilic aromatic substitution reactions. This guide outlines a rational and step-by-step approach to navigate these challenges and achieve the target molecule with high purity.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of 2,3-dichloro-6-fluoroaniline suggests a few possible synthetic disconnections. A robust and practical approach involves the late-stage introduction of the fluorine atom via a Sandmeyer-type or Balz-Schiemann reaction. This strategy allows for the construction of the dichlorinated aniline core first, followed by the introduction of a functional group that can be converted to the desired fluorine substituent.
Our proposed synthetic pathway begins with the commercially available 2,3-dichloroaniline and proceeds through the following key transformations:
-
Protection of the amino group: To control the regioselectivity of the subsequent nitration step and prevent unwanted side reactions.
-
Nitration: To introduce a nitro group at the desired position, which will later be converted to the fluorine atom.
-
Reduction of the nitro group: To form a diamino intermediate.
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Selective diazotization and fluorination: To convert one of the amino groups into a fluorine atom.
This multi-step approach provides a high degree of control over the regiochemistry and is based on well-established and reliable organic transformations.
Detailed Synthetic Pathway and Experimental Protocols
The overall synthetic scheme is presented below, followed by a detailed description of each step.
Overall Synthetic Scheme:
Caption: Proposed synthetic pathway for 2,3-dichloro-6-fluoroaniline.
Step 1: Acetylation of 2,3-Dichloroaniline
Objective: To protect the amino group as an acetamide to moderate its activating effect and direct the subsequent electrophilic nitration.
Reaction: 2,3-Dichloroaniline reacts with acetic anhydride in the presence of a mild base or acid catalyst to yield 2,3-dichloroacetanilide.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 2,3-dichloroacetanilide.
Causality: The acetylation of the amino group is crucial for controlling the regioselectivity of the subsequent nitration step. The acetamido group is a moderately activating ortho-, para-director, which is less prone to oxidation compared to the highly activating amino group.
Step 2: Nitration of 2,3-Dichloroacetanilide
Objective: To introduce a nitro group at the C6 position of the aromatic ring.
Reaction: 2,3-Dichloroacetanilide is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,3-dichloro-6-nitroacetanilide.
Protocol:
-
In a flask cooled in an ice-salt bath, cautiously add 2,3-dichloroacetanilide (1.0 eq.) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,3-dichloroacetanilide, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Causality: The acetamido group directs the incoming nitro group to the ortho and para positions. The para position is blocked. Of the two ortho positions (C3 and C5), the C5 position is sterically hindered by the adjacent chloro group. Therefore, nitration is expected to occur predominantly at the C6 position.
Step 3: Hydrolysis of 2,3-Dichloro-6-nitroacetanilide
Objective: To deprotect the amino group.
Reaction: The acetamido group of 2,3-dichloro-6-nitroacetanilide is hydrolyzed under acidic conditions to yield 2,3-dichloro-6-nitroaniline.
Protocol:
-
Suspend 2,3-dichloro-6-nitroacetanilide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dichloro-6-nitroaniline.
Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the free amino group, which is necessary for the subsequent diazotization step.
Step 4: Reduction of the Nitro Group
Objective: To convert the nitro group to an amino group, forming 2,3-dichloro-1,6-diaminobenzene.
Reaction: The nitro group of 2,3-dichloro-6-nitroaniline is reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Protocol (using SnCl₂):
-
In a round-bottom flask, dissolve 2,3-dichloro-6-nitroaniline (1.0 eq.) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.) in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction with an ice bath.
-
After the addition, heat the mixture at 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the resulting diamine with an organic solvent.
-
Dry the organic extract and remove the solvent to yield 2,3-dichloro-1,6-diaminobenzene.
Causality: The reduction of the nitro group provides the second amino group, which is the precursor to the fluorine atom in the final product.
Step 5: Selective Diazotization and Balz-Schiemann Reaction
Objective: To convert the amino group at the C6 position into a fluorine atom.
Reaction: 2,3-dichloro-1,6-diaminobenzene undergoes selective diazotization of the more sterically accessible amino group, followed by a Balz-Schiemann reaction to introduce the fluorine atom.
Protocol:
-
Dissolve 2,3-dichloro-1,6-diaminobenzene (1.0 eq.) in a solution of fluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq.) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium tetrafluoroborate salt.
-
Collect the precipitated diazonium salt by filtration and wash it with cold ether.
-
Carefully heat the dry diazonium salt until the evolution of nitrogen gas ceases.
-
The resulting crude product can be purified by distillation or chromatography to yield 2,3-dichloro-6-fluoroaniline.
Causality: The Balz-Schiemann reaction is a reliable method for the synthesis of aryl fluorides from arylamines.[3][4][5] The thermal decomposition of the diazonium tetrafluoroborate intermediate results in the formation of the aryl fluoride, nitrogen gas, and boron trifluoride.[5] The selectivity of diazotization for the 6-amino group over the 1-amino group is influenced by steric hindrance from the adjacent chlorine atoms.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 23-26[6] |
| 2,3-Dichloroacetanilide | C₈H₇Cl₂NO | 204.05 | 135-138 |
| 2,3-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.02 | 139-141 |
| 2,3-Dichloro-1,6-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | - |
| 2,3-Dichloro-6-fluoroaniline | C₆H₄Cl₂FN | 180.01 | 52-54[7] |
Conclusion
The synthesis of 2,3-dichloro-6-fluoroaniline from 2,3-dichloroaniline represents a challenging yet feasible multi-step process. The outlined pathway leverages well-established reactions in organic chemistry, with a focus on controlling regioselectivity through the use of protecting groups and the strategic introduction of functional groups. The success of this synthesis relies on careful control of reaction conditions at each step, particularly during the nitration and diazotization stages. This guide provides a solid foundation for researchers and chemists to produce this valuable intermediate for further applications in medicinal and agricultural chemistry.
References
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Fluorinated Aromatic Compounds. ResearchGate. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]
-
2,3-Dichloroaniline. Wikipedia. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]
-
(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
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- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Technical Guide to 2,3-Dichloro-6-fluoroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Anilines
In the landscape of medicinal chemistry and agrochemical synthesis, halogenated anilines are indispensable structural motifs. The precise placement of halogen atoms on the aniline core provides chemists with a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic introduction of fluorine, in particular, is a well-established method for enhancing potency and improving pharmacokinetic profiles[1].
This guide provides an in-depth technical overview of 2,3-Dichloro-6-fluoroaniline, a specific substituted aniline that serves as a high-value intermediate. We will explore its fundamental chemical identity, propose a logical and field-proven synthesis strategy, discuss its application potential, and provide the necessary data for its safe handling and use in a research and development setting.
Chemical Identity and Structure
The unique substitution pattern of 2,3-Dichloro-6-fluoroaniline—with chlorine atoms on adjacent carbons and a fluorine atom ortho to the amine group—creates a distinct electronic and steric environment. This configuration is critical for its subsequent reactivity and the properties of the final compounds derived from it.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,3-Dichloro-6-fluoroaniline | SynQuest Labs[2] |
| CAS Number | 1017777-51-3 | SynQuest Labs[2] |
| Molecular Formula | C₆H₄Cl₂FN | SynQuest Labs[2] |
| Molecular Weight | 180.01 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(C=C1F)N)Cl)Cl | N/A |
Caption: Chemical Structure of 2,3-Dichloro-6-fluoroaniline.
Physicochemical Properties and Safety Profile
Understanding a compound's properties is paramount for its effective use and safe handling. While comprehensive experimental data for 2,3-Dichloro-6-fluoroaniline is not widely published, the available safety information provides critical guidance for laboratory use.
Table 2: Physicochemical and Hazard Data
| Property | Value | Source |
|---|---|---|
| Appearance | Not specified. Related dichloroanilines are colorless oils or crystalline solids.[3][4] | N/A |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | SynQuest Labs[2] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280 | SynQuest Labs[2] |
Expert Commentary on Properties: The presence of two chlorine atoms and one fluorine atom significantly increases the molecular weight and likely raises the boiling point compared to unsubstituted aniline. The halogen atoms also increase lipophilicity, suggesting poor solubility in water but good solubility in common organic solvents. The specified GHS hazards are typical for halogenated anilines and necessitate handling this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.
A Mechanistic Approach to Synthesis
This proposed synthesis follows two key steps:
-
Nitration: Introduction of a nitro group onto a suitable dichlorofluorobenzene precursor.
-
Reduction: Conversion of the nitro group to the target amine.
The precursor, 2,3-dichloro-6-fluoronitrobenzene, is the logical starting material. Its reduction is the final and key step.
Proposed Protocol: Catalytic Hydrogenation of 2,3-Dichloro-6-fluoronitrobenzene
This protocol is a generalized procedure based on the common reduction of similar compounds, such as the synthesis of 2,3-dichloroaniline from 2,3-dichloronitrobenzene[3].
-
Step 1: Reactor Setup: A pressure-rated hydrogenation vessel is charged with 2,3-dichloro-6-fluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Rationale: These solvents are effective at dissolving the starting material and are relatively inert under hydrogenation conditions.
-
-
Step 2: Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the mixture.
-
Rationale: Palladium is a highly efficient and widely used catalyst for the reduction of nitro groups. The carbon support provides high surface area, maximizing catalytic activity.
-
-
Step 3: Hydrogenation: The vessel is sealed, purged with nitrogen to remove oxygen, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at a controlled temperature (typically 25-50°C).
-
Rationale: The removal of oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen. Vigorous stirring ensures efficient contact between the substrate, solvent, catalyst, and hydrogen gas.
-
-
Step 4: Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Step 5: Work-up and Isolation: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Rationale: Celite is a fine, inert filter aid that prevents the palladium catalyst from passing through the filter paper.
-
-
Step 6: Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,3-Dichloro-6-fluoroaniline. Further purification can be achieved via distillation or recrystallization if necessary.
Caption: Proposed Synthesis Workflow for 2,3-Dichloro-6-fluoroaniline.
Applications in R&D: A Versatile Chemical Building Block
The true value of 2,3-Dichloro-6-fluoroaniline lies in its potential as a versatile intermediate for creating more complex, high-value molecules. The amine group serves as a reactive handle for a wide range of chemical transformations, including amide bond formation, diazotization, and various coupling reactions.
Key Application Areas:
-
Agrochemicals: Halogenated anilines are foundational components of many herbicides and fungicides. For instance, the related compound 2,3-dichloro-6-nitroaniline is a known intermediate in the synthesis of the pesticide aclonifen[5]. The specific substitution pattern of 2,3-Dichloro-6-fluoroaniline makes it a candidate for developing new active ingredients with unique efficacy profiles.
-
Pharmaceuticals: In drug development, this scaffold can be used to construct novel therapeutic agents. The dichlorinated phenyl ring is a common feature in molecules designed to target various receptors and enzymes. The presence of the ortho-fluoro group can be used to block metabolic oxidation or to form specific hydrogen bonds with a protein target, enhancing binding affinity. A complex derivative, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline, has demonstrated potential as a dual antifungal and anti-inflammatory agent, showcasing the utility of the 2,3-dichloro substitution pattern in bioactive molecules[6].
Caption: Role of 2,3-Dichloro-6-fluoroaniline as a key building block.
Conclusion
2,3-Dichloro-6-fluoroaniline represents a strategically important, though specialized, chemical intermediate. Its unique halogen substitution pattern offers significant potential for the development of new molecules in the pharmaceutical and agrochemical sectors. While detailed physicochemical data remains sparse, its identity is well-defined, and a robust synthesis can be confidently proposed based on established chemical principles. For researchers and drug development professionals, this compound serves as a valuable building block for accessing novel chemical space and engineering molecules with enhanced performance characteristics.
References
- Vertex AI Search. (n.d.). The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Retrieved January 26, 2026.
-
Wikipedia. (2023). 2,3-Dichloroaniline. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
Wikipedia. (2024). Dichloroaniline. Retrieved January 26, 2026, from [Link]
-
PeerJ. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Retrieved January 26, 2026, from [Link]
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O'Hagan, D. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3359-3432. [Link]
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Introduction: The Analytical Imperative for 2,3-Dichloro-6-fluoroaniline
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-6-fluoroaniline
In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal structural motifs and versatile synthetic intermediates. 2,3-Dichloro-6-fluoroaniline, a trisubstituted aromatic amine, represents a compound of significant interest due to the unique electronic and steric properties imparted by its specific substitution pattern. The presence of chloro- and fluoro- substituents can profoundly influence molecular conformation, reactivity, and biological activity, making it a valuable building block for novel pharmaceuticals and agrochemicals.[1][2][3]
Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for the meaningful application of such a compound in any research or development pipeline. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity, functional groups, and overall architecture. This guide provides a comprehensive, field-tested framework for acquiring and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-dichloro-6-fluoroaniline. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to validate their material with the highest degree of scientific rigor.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment and connectivity of atoms. For 2,3-dichloro-6-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will account for the aromatic protons and the amine protons.
-
Aromatic Region (approx. 6.5-7.5 ppm): The molecule features two adjacent aromatic protons. These will appear as a coupled system of two doublets.
-
H-4: This proton is ortho to a chlorine atom and meta to another chlorine and the fluorine atom. It is expected to be the most downfield of the aromatic signals. It will be split into a doublet by the adjacent H-5.
-
H-5: This proton is ortho to the amino group and meta to two chlorine atoms. It will be split into a doublet by the adjacent H-4. The electron-donating effect of the amine will shield this proton relative to H-4.
-
-
Amine Region (approx. 3.5-4.5 ppm): The -NH₂ protons will typically appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[4][5]
Predicted ¹³C NMR Spectrum
Due to the molecule's asymmetry, all six carbons in the aromatic ring are chemically distinct and should produce six unique signals.
-
C-F Carbon: The carbon directly bonded to the fluorine atom (C-6) will exhibit a large one-bond coupling (¹JC-F) and will be significantly shifted downfield.
-
C-Cl Carbons: The carbons bonded to chlorine (C-2 and C-3) will also be downfield, though the effect is less pronounced than that of fluorine.
-
C-N Carbon: The carbon attached to the amino group (C-1) will be influenced by the nitrogen's electronegativity and resonance effects.
-
C-H Carbons: The carbons bonded to hydrogen (C-4 and C-5) will appear at relatively upfield shifts within the aromatic region.
Predicted ¹⁹F NMR Spectrum
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[6][7]
-
Chemical Shift: A single resonance is expected for the fluorine atom. For fluorobenzenes, the chemical shift is highly sensitive to the nature and position of other substituents.[8][9]
-
Coupling: This signal may exhibit coupling to the ortho proton (H-5), resulting in a doublet.
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 2,3-dichloro-6-fluoroaniline.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the solid sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Homogenization: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum. An adequate number of scans will be required to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹⁹F spectrum. A common reference standard for ¹⁹F NMR is CFCl₃.[6]
-
Data Summary Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | 6.8 - 7.2 (H-4, H-5) | Doublet, Doublet | Two signals in the aromatic region, mutually coupled. |
| ¹H | 3.5 - 4.5 | Broad Singlet | -NH₂ protons; shift and shape are solvent and concentration-dependent. |
| ¹³C | 100 - 160 | 6 Singlets (decoupled) | Six distinct signals are expected due to molecular asymmetry. C-F and C-Cl carbons will be the most downfield. |
| ¹⁹F | -110 to -140 | Singlet or Doublet | A single fluorine environment. May show coupling to the ortho proton (H-5). |
NMR Workflow Diagram
Caption: Standard workflow for NMR analysis of an organic compound.
Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 2,3-dichloro-6-fluoroaniline is expected to show characteristic absorptions for the amine N-H bonds, aromatic C-H and C=C bonds, and the carbon-halogen bonds.
-
N-H Stretching (3300-3500 cm⁻¹): Primary amines (-NH₂) typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.
-
Aromatic C-H Stretching (3000-3100 cm⁻¹): These are typically sharp, medium-to-weak bands appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): The benzene ring will give rise to a series of sharp absorptions in this region.
-
C-N Stretching (1250-1350 cm⁻¹): This vibration for aromatic amines falls within the fingerprint region.
-
C-F and C-Cl Stretching (below 1200 cm⁻¹): The carbon-fluorine and carbon-chlorine stretching vibrations are strong and occur in the complex fingerprint region, typically between 1200 cm⁻¹ and 700 cm⁻¹.
Data Summary Table: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300 - 3500 | N-H Stretch (asymm & symm) | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |
| 1550 - 1600 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1250 - 1350 | Aromatic C-N Stretch | Medium |
| 1000 - 1200 | C-F Stretch | Strong |
| 700 - 850 | C-Cl Stretch | Strong |
Experimental Protocol for IR Analysis (ATR Method)
Objective: To obtain a high-quality FT-IR spectrum of solid 2,3-dichloro-6-fluoroaniline. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[10]
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Functional Group - IR Region Correlation Diagram
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- 10. drawellanalytical.com [drawellanalytical.com]
A Technical Guide to the Solubility of 2,3-Dichloro-6-fluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and manufacturing. It influences reaction kinetics, purification strategies, and the ultimate bioavailability of the final product. This guide provides an in-depth technical framework for understanding and determining the solubility of 2,3-Dichloro-6-fluoroaniline, a crucial building block in modern synthetic chemistry. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable solubility profiles. We will explore the physicochemical properties of the molecule, outline a systematic approach to solvent selection using theoretical models like Hansen Solubility Parameters (HSP), and provide a detailed, self-validating protocol for the isothermal shake-flask method, a gold standard for thermodynamic solubility determination.
Introduction: The Critical Role of Solubility
2,3-Dichloro-6-fluoroaniline is a substituted aniline derivative frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern—two chlorine atoms and a fluorine atom on the aniline ring—imparts specific electronic and steric properties that are valuable for creating targeted molecular interactions. However, these same features dictate its solubility behavior, which is a critical parameter for:
-
Process Chemistry: Ensuring homogenous reaction conditions, controlling reaction rates, and preventing precipitation of reactants or products.
-
Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity and yield.
-
Formulation Development: Understanding its dissolution characteristics is the first step in designing an effective drug delivery system.
This guide provides the theoretical and practical tools necessary to systematically approach the solubility determination of 2,3-Dichloro-6-fluoroaniline, enabling researchers to make informed decisions throughout the development lifecycle.
Physicochemical Characterization of the Solute
Understanding the inherent properties of 2,3-Dichloro-6-fluoroaniline is the first step in predicting its interaction with various solvents. The molecule's structure dictates its polarity, hydrogen bonding capability, and overall intermolecular forces.
While specific experimental data for 2,3-Dichloro-6-fluoroaniline is sparse, we can infer its likely characteristics from its structure and data from closely related analogs like 2,3-dichloroaniline.[1][2]
Table 1: Key Physicochemical Properties of 2,3-Dichloro-6-fluoroaniline and Related Analogs
| Property | 2,3-Dichloro-6-fluoroaniline (Predicted/Inferred) | 2,3-Dichloroaniline (Reference)[1][2] | 2-Chloro-6-fluoroaniline (Reference)[3] |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅Cl₂N | C₆H₅ClFN |
| Molar Mass ( g/mol ) | 179.99 | 162.01 | 145.56 |
| Appearance | Likely a colorless to light-colored solid or oil | Colorless oil or solid[2] | Data not available |
| Melting Point (°C) | Expected to be > 24°C | 24 °C[1][2] | Data not available |
| Boiling Point (°C) | Expected to be > 252°C | 252 °C[1][2] | Data not available |
| logP (Octanol-Water Partition Coefficient) | Estimated > 2.78 | 2.78[1][2] | 2.3[3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | 1 (from -NH₂) |
| Hydrogen Bond Acceptors | 1 (from -N), 1 (from -F) | 1 (from -N) | 1 (from -N), 1 (from -F) |
Interpretation and Causality:
-
High logP: The calculated logP value, likely greater than 2.78, indicates a significant nonpolar character.[1][2] The two chlorine atoms and the benzene ring contribute substantially to its hydrophobicity. This immediately suggests poor solubility in water and better solubility in organic solvents.
-
Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as weak hydrogen bond acceptors.[4] This capability allows for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Polarity: The molecule possesses a dipole moment due to the electronegative Cl, F, and N atoms. However, the overall character is dominated by the large, nonpolar aromatic ring. Therefore, it is best described as a moderately polar compound with significant nonpolar features. This duality is key to its solubility profile.
Theoretical Framework for Solvent Selection
A random screening of solvents is inefficient. A targeted approach, grounded in solubility theory, saves time and resources. The principle of "like dissolves like" is a useful starting point, but a more quantitative method is provided by Hansen Solubility Parameters (HSP).
HSP deconstructs the total Hildebrand solubility parameter into three components representing specific intermolecular forces:
-
δD: Dispersion forces (from temporary dipoles)
-
δP: Polar forces (from permanent dipoles)
-
δH: Hydrogen bonding forces
The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5][6] The "distance" (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity.
While the exact HSP values for 2,3-Dichloro-6-fluoroaniline are not published, they can be estimated using group contribution methods. For the purpose of this guide, a strategic selection of solvents with a wide range of HSP values is recommended to experimentally map out the solubility sphere for the compound.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true thermodynamic solubility is the isothermal shake-flask method . This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.[7][8] This method is recognized by regulatory bodies like the OECD.[9][10]
Workflow for Solubility Determination
The following diagram illustrates a systematic workflow for selecting solvents and experimentally determining solubility.
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The Strategic Deployment of 2,3-Dichloro-6-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the intricate tapestry of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to the discerning chemist, halogenated anilines have consistently demonstrated their value in modulating the physicochemical and pharmacological properties of drug candidates. This technical guide delves into the nuanced potential of a particularly compelling, yet underexplored, scaffold: 2,3-Dichloro-6-fluoroaniline . Through an analysis of its structural attributes, a proposed synthetic pathway, and its role in analogous bioactive molecules, we will illuminate the strategic advantages this compound offers in the design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced halogenation patterns for lead optimization and the discovery of novel chemical entities.
The Rationale for Polysubstituted Anilines in Drug Discovery
Anilines and their derivatives are ubiquitous in medicinal chemistry, serving as versatile intermediates and key pharmacophoric elements in a multitude of therapeutic agents. However, the unsubstituted aniline moiety is often associated with metabolic liabilities, including the potential for oxidative metabolism leading to reactive intermediates. The strategic installation of halogen atoms onto the aniline ring is a time-honored strategy to mitigate these risks and to fine-tune a compound's properties.
The 2,3-dichloro-6-fluoro substitution pattern offers a unique confluence of electronic and steric influences:
-
Metabolic Blocking: The chlorine and fluorine atoms can serve as metabolic "hard spots," sterically hindering or electronically deactivating adjacent positions, thereby preventing undesirable oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of pKa: The electron-withdrawing nature of the three halogen substituents significantly lowers the pKa of the aniline nitrogen. This has profound implications for the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to engage in specific target interactions.
-
Enhanced Target Affinity: The chlorine and fluorine atoms can participate in a range of non-covalent interactions with protein targets, including halogen bonding, dipole-dipole interactions, and hydrophobic interactions. These can lead to a significant increase in binding affinity and selectivity.
-
Fine-tuning of Lipophilicity: The overall lipophilicity of a molecule is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The specific combination of two chlorine atoms and one fluorine atom provides a distinct lipophilicity profile that can be advantageous in achieving the desired balance for oral bioavailability and target tissue distribution.
A Plausible Synthetic Pathway to 2,3-Dichloro-6-fluoroaniline
Figure 1: A proposed multi-step synthesis of 2,3-Dichloro-6-fluoroaniline.
Step-by-Step Methodologies:
Part A: Synthesis of 2,3-Dichloro-6-nitroaniline [1][2]
-
Nitration of 1,2,3-Trichlorobenzene: 1,2,3-Trichlorobenzene is treated with a mixture of nitric acid and sulfuric acid to yield 2,3,4-trichloronitrobenzene.
-
Ammonolysis of 2,3,4-Trichloronitrobenzene: The resulting 2,3,4-trichloronitrobenzene is subjected to ammonolysis, typically using aqueous ammonia in a high-pressure reactor, to selectively displace the chlorine atom at the 4-position with an amino group, yielding 2,3-dichloro-6-nitroaniline.
Part B: Reduction of the Nitro Group
-
Catalytic Hydrogenation: 2,3-dichloro-6-nitroaniline can be dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the reaction is complete, yielding 2,3-dichloro-1,6-diaminobenzene.
Part C: Diazotization and Fluorination (Sandmeyer Reaction)
-
Diazotization: The resulting 2,3-dichloro-1,6-diaminobenzene is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.
-
Fluorination: The diazonium salt solution is then gently warmed, leading to the decomposition of the diazonium salt and the introduction of the fluorine atom to yield the final product, 2,3-Dichloro-6-fluoroaniline.
Potential Applications in Medicinal Chemistry: Learning from Analogs
The true potential of 2,3-Dichloro-6-fluoroaniline as a medicinal chemistry building block can be inferred from the biological activities of structurally related compounds.
Anti-inflammatory Agents: The Case of Lumiracoxib
A compelling case for the utility of chloro-fluoroaniline scaffolds is found in the development of the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib . The key intermediate in the synthesis of Lumiracoxib is 2-chloro-6-fluoroaniline .[3][4] This highlights the acceptance and value of this substitution pattern in a marketed therapeutic agent. The presence of the chlorine and fluorine atoms in Lumiracoxib is crucial for its COX-2 selectivity and overall pharmacokinetic profile. The 2,3-dichloro-6-fluoroaniline scaffold offers an extension of this concept, with the additional chlorine atom providing further opportunities to modulate lipophilicity and target interactions.
Kinase Inhibitors: A Privileged Scaffold
Kinase inhibitors are a cornerstone of modern oncology and immunology. Many successful kinase inhibitors incorporate halogenated phenyl rings that occupy the ATP-binding pocket of the enzyme. The 2,3-dichlorophenyl and 2,6-dichlorophenyl motifs are particularly prevalent in potent kinase inhibitors. For instance, the 2,6-dichlorophenyl group is found in several Src kinase inhibitors.[5]
The 2,3-Dichloro-6-fluoroaniline scaffold is an attractive starting point for the synthesis of novel kinase inhibitors. The aniline nitrogen provides a convenient handle for coupling to various heterocyclic cores (e.g., quinazolines, pyrimidines, indazoles) that are known to interact with the hinge region of kinases.
Figure 2: Conceptual design of a kinase inhibitor incorporating the 2,3-Dichloro-6-fluoroaniline scaffold.
Quantitative Data from Analogous Structures:
While specific data for 2,3-Dichloro-6-fluoroaniline derivatives is not publicly available, we can extrapolate potential activity from related compounds. For example, various fluorinated and chlorinated aniline derivatives have been incorporated into VEGFR-2 kinase inhibitors with low nanomolar potency.[6]
| Compound Class | Target Kinase | Reported IC₅₀ Range |
| Dichloro-phenylamino Pyrrolotriazines | VEGFR-2 | 10-100 nM |
| Fluoro-substituted Anilinoquinazolines | EGFR | 5-50 nM |
| Dichlorophenyl-substituted Pyridinylimidazoles | p38 MAP Kinase | 20-200 nM |
Table 1: Representative biological activities of kinase inhibitors containing halogenated aniline moieties.
Antimicrobial and Antiviral Agents
Halogenated aromatic compounds have a long history as antimicrobial and antiviral agents. The presence of halogens can enhance membrane permeability and disrupt essential cellular processes in pathogens.
-
Antifungal Potential: A recent study on 2,3-dichloro-6-(trifluoromethoxy) quinoxaline demonstrated significant antifungal activity against various Candida species.[7] While not a direct derivative, this compound showcases the potential of the 2,3-dichloro-substituted aromatic ring in antifungal drug discovery.
-
Antiviral Applications: Dideoxynucleoside analogs containing fluoro and chloro substituents have been synthesized and evaluated for their antiviral activities against Hepatitis B and C viruses.[8] This suggests that the 2,3-Dichloro-6-fluoroaniline scaffold could be a valuable starting material for the synthesis of novel non-nucleoside antiviral agents.
Experimental Protocol: Synthesis of a Novel Kinase Inhibitor Intermediate
The following is a representative, detailed protocol for the incorporation of 2,3-Dichloro-6-fluoroaniline into a common kinase inhibitor scaffold, a 4-anilinoquinazoline.
Objective: To synthesize 4-(2,3-dichloro-6-fluorophenylamino)quinazoline.
Materials:
-
2,3-Dichloro-6-fluoroaniline
-
4-Chloroquinazoline
-
Isopropanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Dichloro-6-fluoroaniline (1.0 eq) and 4-chloroquinazoline (1.05 eq) in isopropanol (10 mL/mmol of aniline).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the isopropanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(2,3-dichloro-6-fluorophenylamino)quinazoline.
Conclusion and Future Directions
2,3-Dichloro-6-fluoroaniline represents a strategically valuable, yet underutilized, building block in medicinal chemistry. Its unique substitution pattern offers a powerful tool for medicinal chemists to address common challenges in drug discovery, including metabolic instability and the need for enhanced target affinity. The plausible synthetic route and the proven success of analogous structures in marketed drugs and clinical candidates provide a strong impetus for its further exploration.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the rational incorporation of polysubstituted scaffolds like 2,3-Dichloro-6-fluoroaniline will be a key driver of innovation. It is our hope that this technical guide will inspire further research into the synthesis and application of this promising compound in the development of the next generation of medicines.
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][5]triazine-based VEGFR-2 kinase inhibitors. PubMed.
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An In-Depth Technical Guide to 2,3-Dichloro-6-fluoroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichloro-6-fluoroaniline, a key halogenated aniline intermediate. It covers its historical context, detailed synthetic pathways, physicochemical and spectroscopic properties, and its significant applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug discovery.
Introduction and Significance
2,3-Dichloro-6-fluoroaniline is a substituted aniline derivative that has gained importance as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the aniline ring, offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable precursor for various high-value chemicals.
The presence of halogen atoms significantly influences the reactivity and biological activity of the final products. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide will delve into the synthesis of this important intermediate, its detailed characterization, and its role in the development of new chemical entities.
Historical Context and Development of Synthetic Routes
While a singular "discovery" paper for 2,3-dichloro-6-fluoroaniline is not readily identifiable in the scientific literature, its emergence is intrinsically linked to the broader development of halogenated anilines as crucial intermediates in the chemical industry. The synthesis of such compounds has evolved over the years, driven by the demand for novel pharmaceuticals and agrochemicals with specific functionalities.
A key precursor to 2,3-dichloro-6-fluoroaniline is 2,3-dichloro-6-nitroaniline. The synthesis of this nitroaniline has been a significant step towards accessing the target aniline. A notable method for the preparation of 2,3-dichloro-6-nitroaniline involves the reaction of 2,3,4-trichloronitrobenzene with ammonia water, a process that has been optimized for high yield and selectivity[1]. This reaction provides a reliable and scalable route to the nitro-precursor, which can then be converted to the desired aniline.
The historical development of synthetic methods for halogenated anilines has been driven by the need for regioselective control and high efficiency. Early methods often involved multi-step processes with harsh reagents. However, modern synthetic chemistry has focused on developing more streamlined and environmentally benign approaches.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2,3-dichloro-6-fluoroaniline is essential for its handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of 2,3-Dichloro-6-fluoroaniline
| Property | Value |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data:
The structural elucidation of 2,3-dichloro-6-fluoroaniline is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2,3-Dichloro-6-fluoroaniline
| Technique | Data |
| ¹H NMR | Spectral data is available, with characteristic shifts for the aromatic protons. |
| ¹³C NMR | Spectral data is available, showing the expected number of carbon signals with shifts influenced by the halogen substituents. |
| Mass Spectrometry (MS) | The mass spectrum displays the molecular ion peak corresponding to the molecular weight of the compound, along with isotopic peaks characteristic of the two chlorine atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the primary amine, as well as C-H, C=C, C-Cl, and C-F vibrations of the substituted aromatic ring. |
Synthesis of 2,3-Dichloro-6-fluoroaniline: A Step-by-Step Guide
The synthesis of 2,3-dichloro-6-fluoroaniline can be efficiently achieved through a two-step process starting from 2,3,4-trichloronitrobenzene. The first step involves the synthesis of the key intermediate, 2,3-dichloro-6-nitroaniline, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 2,3-Dichloro-6-nitroaniline
This procedure is adapted from established patent literature, which describes a high-yield synthesis of 2,3-dichloro-6-nitroaniline[1].
Reaction Scheme:
A schematic for the synthesis of 2,3-dichloro-6-nitroaniline.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, charge 2,3,4-trichloronitrobenzene, water, a suitable sulfur-containing catalyst (as described in the patent), and aqueous ammonia[1].
-
Reaction Conditions: Seal the reactor and heat the mixture to a specified temperature (e.g., 80-100 °C) under pressure[1]. The reaction is typically carried out for several hours with constant stirring.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. The solid product is then collected by filtration, washed with water to remove any inorganic impurities, and dried under vacuum. This process typically affords 2,3-dichloro-6-nitroaniline in high yield and purity[1].
Causality of Experimental Choices:
-
High-Pressure Reactor: The use of a high-pressure reactor is necessary to maintain the ammonia concentration in the reaction mixture at elevated temperatures, driving the nucleophilic aromatic substitution reaction forward.
-
Catalyst: The sulfur-containing catalyst plays a crucial role in facilitating the displacement of the chlorine atom at the 6-position by the amino group, enhancing the reaction rate and selectivity[1].
-
Aqueous Ammonia: Aqueous ammonia serves as both the reactant and the solvent in this reaction, providing the amino group for the substitution.
Step 2: Reduction of 2,3-Dichloro-6-nitroaniline to 2,3-Dichloro-6-fluoroaniline
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reliable methods can be employed for this step. A common and effective method is catalytic hydrogenation.
Reaction Scheme:
A schematic for the reduction of 2,3-dichloro-6-nitroaniline.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,3-dichloro-6-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or a pressurized source) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion of the reaction, filter the mixture through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2,3-dichloro-6-fluoroaniline.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product in high purity.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This method is widely used for nitro group reductions due to its high efficiency, clean reaction profile, and the ease of product isolation.
-
Palladium on Carbon (Pd/C): Pd/C is a robust and highly active catalyst for the reduction of nitro groups to amines.
-
Solvent Choice: Solvents like ethanol and ethyl acetate are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.
Applications in Drug Development and Agrochemicals
Halogenated anilines are pivotal intermediates in the synthesis of a wide range of biologically active molecules. 2,3-Dichloro-6-fluoroaniline, with its specific substitution pattern, is a valuable precursor for the development of novel pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The unique electronic and steric properties imparted by the halogen atoms make 2,3-dichloro-6-fluoroaniline an attractive starting material for the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom, in particular, can enhance drug-like properties such as metabolic stability and binding affinity to target proteins. While specific blockbuster drugs directly derived from this intermediate are not publicly disclosed, this class of compounds is actively explored in medicinal chemistry for the development of new therapeutics.
Agrochemical Applications
Substituted anilines are fundamental building blocks in the agrochemical industry for the production of herbicides, insecticides, and fungicides. The presence of chlorine and fluorine atoms in 2,3-dichloro-6-fluoroaniline can contribute to the efficacy and selectivity of the final agrochemical product. For instance, 2,3-dichloro-6-nitroaniline, the precursor, is a known intermediate for the pesticide aclonifen, highlighting the importance of this chemical scaffold in agriculture[1].
Table 3: Summary of Applications
| Industry | Application Area | Significance |
| Pharmaceutical | Drug Discovery and Development | Precursor for novel APIs with potentially enhanced metabolic stability and binding affinity. |
| Agrochemical | Herbicide, Insecticide, and Fungicide Synthesis | Building block for the creation of new and effective crop protection agents. |
Safety and Handling
2,3-Dichloro-6-fluoroaniline is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS will contain comprehensive information on hazards, first-aid measures, and disposal considerations.
Conclusion
2,3-Dichloro-6-fluoroaniline is a valuable and versatile intermediate in organic synthesis. While its formal "discovery" is not well-documented, its synthesis is achievable through reliable and scalable methods, primarily involving the amination of a trichloronitrobenzene precursor followed by nitro group reduction. The unique combination of chloro and fluoro substituents on the aniline ring provides a powerful tool for medicinal chemists and agrochemical scientists to develop new and improved biologically active compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to be a useful resource for researchers in the field.
References
- CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google P
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A Comprehensive Technical Guide to 2,3-Dichloro-6-fluoroaniline for Researchers and Drug Development Professionals
An In-Depth Analysis of Commercial Availability, Supplier Vetting, and Application in Modern Synthesis
As a senior application scientist, this guide provides an in-depth technical overview of 2,3-Dichloro-6-fluoroaniline, a critical building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document moves beyond a simple catalog of suppliers to offer a comprehensive analysis of the compound's commercial landscape, quality considerations, and its strategic application in the synthesis of complex molecules.
Introduction: The Strategic Importance of Fluorinated Anilines
Halogenated anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine, in particular, can dramatically influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability. 2,3-Dichloro-6-fluoroaniline, with its specific substitution pattern, offers a unique combination of steric and electronic properties that medicinal chemists can exploit to fine-tune the characteristics of new chemical entities.
Commercial Availability and Supplier Landscape
The procurement of 2,3-Dichloro-6-fluoroaniline (CAS No. 2368-29-8) requires careful consideration of various factors beyond mere price. The reliability of the supply chain, batch-to-batch consistency, and the purity of the starting material are paramount to the success of any research or development program.
Key Suppliers and Manufacturing Hubs
While a multitude of chemical suppliers exist, they can be broadly categorized into large-scale manufacturers, specialized custom synthesis labs, and catalogue distributors.
Major Distributors:
-
Thermo Fisher Scientific (Alfa Aesar): A prominent and reliable source for research-grade quantities of 2,3-Dichloro-6-fluoroaniline, typically offering purities of 97% or higher. They provide extensive documentation, including safety data sheets and certificates of analysis upon request.
Manufacturing and Custom Synthesis:
While large-scale production is often concentrated in regions with robust chemical manufacturing infrastructure, many companies offer custom synthesis services. Researchers should consider that suppliers in China and India are significant players in the production of fine chemicals and intermediates. Companies like Ningbo Inno Pharmchem Co., Ltd. are known manufacturers and suppliers of a wide range of fluoroaromatic compounds and may offer 2,3-Dichloro-6-fluoroaniline or custom synthesis services for it.[1]
Supplier Vetting and Qualification:
For drug development professionals, the selection of a supplier is a critical step that requires a thorough vetting process. Key considerations include:
-
Quality Management System (QMS): Does the supplier operate under a recognized quality standard such as ISO 9001? For later-stage development, cGMP (current Good Manufacturing Practices) compliance becomes essential.
-
Technical Capabilities: Does the supplier have the analytical capabilities to provide a comprehensive Certificate of Analysis (CoA) with detailed information on purity, impurity profiles, and residual solvents?
-
Supply Chain Reliability: Can the supplier demonstrate a stable supply chain and provide transparency regarding the manufacturing site?
-
Regulatory Support: Can the supplier provide necessary documentation for regulatory filings, such as a Drug Master File (DMF) or a Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP)?
The following table provides a summary of representative suppliers and key considerations:
| Supplier Category | Example Company | Typical Purity | Key Considerations |
| Major Distributor | Thermo Fisher Scientific | ≥97% | Reliable for research quantities, extensive documentation available, established global distribution network. |
| Manufacturer/Custom Synthesis | Ningbo Inno Pharmchem Co., Ltd.[1] | Custom | Potential for larger scale, direct communication with the manufacturer, may offer more competitive pricing for bulk orders. |
Quality Control and Analytical Specifications
The purity and impurity profile of 2,3-Dichloro-6-fluoroaniline can significantly impact the outcome of a synthetic route, potentially leading to the formation of unwanted side products and complicating purification. Therefore, a thorough understanding of the analytical methods used for its quality control is essential.
Certificate of Analysis (CoA)
A comprehensive CoA should include the following information:
-
Identification: CAS number, molecular formula, and molecular weight.
-
Purity: Determined by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Impurities: Identification and quantification of any significant impurities. This may include isomers, starting materials from the synthesis, or by-products.
-
Residual Solvents: Quantification of any residual solvents from the manufacturing process, typically by headspace GC.
-
Water Content: Determined by Karl Fischer titration.
-
Spectroscopic Data: Confirmation of the structure using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Typical Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for purity assessment and impurity profiling. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point. Detection is typically performed using a UV detector.
-
Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds. A capillary column with a non-polar stationary phase is often used, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation. ¹H NMR and ¹⁹F NMR are particularly informative for fluorinated compounds.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the compound.
Applications in Drug Discovery and Development
2,3-Dichloro-6-fluoroaniline is a valuable building block for the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its specific substitution pattern allows for the introduction of this moiety into complex molecular architectures to probe structure-activity relationships (SAR).
The strategic placement of chlorine and fluorine atoms can influence the molecule's interaction with the target protein, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of 2,3-Dichloro-6-fluoroaniline
A plausible synthetic route to 2,3-Dichloro-6-fluoroaniline can be envisioned starting from readily available precursors. The following diagram illustrates a potential synthetic pathway, which is a critical piece of information for any process chemist looking to source or manufacture this intermediate.
This proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom, followed by a standard reduction of the nitro group to the corresponding aniline. The specific reaction conditions would need to be optimized to achieve high yield and purity.
Safe Handling and Storage
As with any halogenated aromatic amine, 2,3-Dichloro-6-fluoroaniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound should always be consulted, general handling guidelines for similar compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The GHS hazard statements for the related compound 2-chloro-6-fluoroaniline include warnings for acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[3] It is prudent to assume similar hazards for 2,3-Dichloro-6-fluoroaniline.
Conclusion
2,3-Dichloro-6-fluoroaniline is a valuable and versatile building block for the synthesis of novel pharmaceuticals and agrochemicals. Its commercial availability through major distributors and the potential for custom synthesis from specialized manufacturers provide researchers and drug developers with access to this important intermediate. A thorough understanding of the supplier landscape, stringent quality control measures, and safe handling practices are essential for its successful application in research and development. The strategic incorporation of this fluorinated aniline has the potential to contribute to the discovery of new and improved bioactive molecules.
References
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PubChem. 2,3-Dichloroaniline. Retrieved from [Link]
- Google Patents. Preparation method of 2, 3-dichloro-6-nitroaniline. CN111646907A.
- Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-6-fluoroaniline. Retrieved from a representative product page of a similar compound.
- Google Patents. Preparation process of 2-chloro-6-fluoroaniline. CN105646233A.
- ChemicalBook. 2,3-dichloro-6-nitroaniline Safety Data Sheet.
-
Wikipedia. 2,3-Dichloroaniline. Retrieved from [Link]
-
PubChem. 2-Chloro-6-fluoroaniline. Retrieved from [Link]
-
PubChem. 3-Fluoroaniline. Retrieved from [Link]
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines. EP0500156A1.
-
PubChem. 2,4-Dichloro-6-(trifluoromethyl)aniline. Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. 2-Bromo-6-fluoroaniline. Retrieved from a representative product page of a similar compound.
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reactivity and stability of 2,3-Dichloro-6-fluoroaniline
An In-depth Technical Guide to the Reactivity and Stability of 2,3-Dichloro-6-fluoroaniline
Introduction
2,3-Dichloro-6-fluoroaniline is a halogenated aromatic amine of increasing importance in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the aniline core—imparts specific electronic and steric properties that make it a valuable synthetic intermediate.[1] For researchers, process chemists, and drug development professionals, a thorough understanding of its reactivity and stability is paramount for successful synthesis, formulation, and ensuring the safety and efficacy of final products.
This guide offers a senior application scientist's perspective on the core chemical attributes of 2,3-Dichloro-6-fluoroaniline. We will move beyond a simple recitation of data to explain the causality behind its chemical behavior, provide actionable experimental protocols for its assessment, and offer field-proven insights into its handling and storage.
Section 1: Physicochemical and Spectroscopic Profile
The stability and reactivity of a molecule are fundamentally governed by its physical and chemical properties. 2,3-Dichloro-6-fluoroaniline is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[2] Its molecular weight and structure are foundational to all subsequent analytical and stoichiometric considerations.
| Property | Value | Source |
| Chemical Name | 2,3-Dichloro-6-fluoroaniline | [2] |
| CAS Number | 1017777-51-3 | [2] |
| Molecular Formula | C₆H₄Cl₂FN | [2] |
| Molecular Weight | 180.01 g/mol | [2] |
| Melting Point | 52°C to 54°C | [2] |
| Appearance | Solid (Crystals/Powder) | [3] |
Section 2: Chemical Reactivity Profile
The reactivity of 2,3-dichloro-6-fluoroaniline is dictated by the interplay of its electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (-Cl, -F). This creates a nuanced reactivity profile that must be carefully managed in synthetic applications.
The Influence of Functional Groups
-
Amino Group (-NH₂): As with other anilines, the lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily participates in reactions such as acylation, alkylation, diazotization, and salt formation with acids. However, the strong electron-withdrawing effects of the three halogen atoms significantly reduce the basicity of the amino group compared to aniline itself.
-
Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are strongly electronegative, pulling electron density away from the aromatic ring via the inductive effect. This deactivates the ring towards electrophilic aromatic substitution. The positions of the halogens also introduce significant steric hindrance around the amino group and the adjacent carbon atoms, influencing the regioselectivity of reactions.
The overall effect is a molecule where the amino group is the primary site of reactivity, but its reactivity is tempered by the electronic and steric influence of the halogens.
Incompatible Materials
Based on the reactivity of similar halogenated anilines, certain classes of reagents should be considered incompatible:
-
Strong Oxidizing Agents: Can lead to violent reactions and the formation of colored, often polymeric, impurities.
-
Strong Acids: Will form aniline salts, which may have different solubility and stability profiles.
-
Aldehydes/Ketones: Can form Schiff bases, representing a potential degradation pathway if such impurities are present.
Safe handling procedures mandate avoiding contact with these materials.[4]
Section 3: Stability Profile and Degradation Pathways
For pharmaceutical applications, understanding a molecule's stability under various stress conditions is non-negotiable. This knowledge informs storage conditions, formulation strategies, and shelf-life determination.
Thermal Stability
Halogenated anilines are generally stable at ambient temperatures. However, upon heating to decomposition, they are known to emit highly toxic fumes, including hydrogen chloride (HCl), nitrogen oxides (NOₓ), and carbon monoxide/dioxide.[5][6] This decomposition profile is critical for establishing safe operating limits in manufacturing processes and for firefighting measures.
Photostability
Aromatic amines and halogenated aromatics can be susceptible to photodegradation. High-energy UV light can promote the homolytic cleavage of the carbon-halogen bonds or the oxidation of the aniline moiety. Studies on related dichloroanilines have shown that they can be completely degraded under photocatalytic conditions, suggesting that exposure to direct sunlight or other sources of UV radiation should be minimized to prevent the formation of photodegradants.[7]
Hydrolytic Stability
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. While anilines themselves are generally stable to hydrolysis, the overall stability of the molecule in aqueous solutions at different pH values must be evaluated. Studies on a wide range of organic anions have shown that most are stable under neutral and slightly basic conditions (pH 7-9), which is a critical factor for environmental persistence and formulation.[8] However, forced hydrolysis studies are necessary to confirm this for 2,3-dichloro-6-fluoroaniline.
Oxidative Stability
The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This is a common degradation pathway for aniline-containing compounds. The presence of residual peroxides in excipients or solvents can initiate this degradation cascade.
Section 4: Experimental Assessment of Stability: A Forced Degradation Protocol
A forced degradation study is the cornerstone of stability assessment. It provides crucial insights into degradation pathways and helps develop stability-indicating analytical methods.
Objective: To investigate the degradation of 2,3-dichloro-6-fluoroaniline under thermal, photolytic, hydrolytic (acidic, basic, neutral), and oxidative stress conditions.
Materials and Equipment
-
2,3-Dichloro-6-fluoroaniline (high purity)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Calibrated oven and pH meter
-
Class A volumetric flasks and pipettes
Experimental Workflow
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of 2,3-dichloro-6-fluoroaniline in acetonitrile. This serves as the source for all stress samples.
-
Acid Hydrolysis:
-
Pipette 1 mL of stock solution into a 10 mL flask.
-
Add 1 mL of 1M HCl and dilute to volume with water to get a final concentration of 0.1 mg/mL in 0.1M HCl.
-
Keep a parallel sample at room temperature (control) and place the stress sample in an oven at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Causality: The elevated temperature accelerates the reaction, allowing potential degradation to be observed in a shorter timeframe. Neutralization stops the reaction before analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure for acid hydrolysis, but use 1M NaOH instead of HCl. Neutralize final aliquots with an equivalent amount of HCl.
-
Causality: Basic conditions test for susceptibility to nucleophilic attack or base-catalyzed degradation mechanisms.
-
-
Oxidative Degradation:
-
Pipette 1 mL of stock solution into a 10 mL flask.
-
Add 1 mL of 30% H₂O₂ and dilute to volume with water to achieve a final H₂O₂ concentration of 3%.
-
Store at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
Causality: 3% H₂O₂ is a standard concentration used to simulate oxidative stress that might be encountered from atmospheric oxygen or peroxide-containing excipients.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid 2,3-dichloro-6-fluoroaniline in a petri dish.
-
Expose to 80°C in a calibrated oven.
-
Periodically sample the solid, prepare a solution at a known concentration, and analyze by HPLC.
-
Causality: This tests the intrinsic thermal stability of the molecule in its solid form, which is crucial for determining bulk storage conditions.
-
-
Photolytic Degradation:
-
Expose a solution (e.g., 0.1 mg/mL in ACN/water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep parallel control samples protected from light.
-
Analyze the samples after exposure.
-
Causality: This standardized protocol ensures that the photosensitivity of the drug substance is evaluated under conditions that simulate exposure during manufacturing and storage.
-
Section 5: Safe Handling and Storage
Given its classification as a toxic and hazardous substance, strict adherence to safety protocols is mandatory.[9]
Handling
-
Ventilation: Always handle 2,3-dichloro-6-fluoroaniline in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11]
-
Contamination: Avoid contact with skin and eyes.[3][4] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[9]
-
Spills: In case of a spill, avoid generating dust.[6] Carefully sweep up the solid material, place it in a suitable, closed container for disposal, and ventilate the area.[6][10]
Storage
-
Container: Store in a tightly closed container to prevent contamination and exposure to moisture and air.
-
Conditions: Keep in a dry, cool, and well-ventilated place.[9]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
Security: For larger quantities, store in a locked-up or otherwise secured area accessible only to authorized personnel.
Conclusion
2,3-Dichloro-6-fluoroaniline is a key chemical intermediate with a distinct reactivity and stability profile shaped by its unique halogen substitution pattern. Its primary reactive site, the amino group, is moderated by the strong electron-withdrawing and sterically hindering effects of the ortho-fluorine and the adjacent chlorine atoms. While generally stable under standard storage conditions, it is susceptible to degradation under oxidative and photolytic stress and will decompose at high temperatures to release toxic gases. A systematic approach to forced degradation is essential for any research or development program to identify potential liabilities and develop robust analytical methods. By adhering to the rigorous handling and storage protocols outlined in this guide, researchers and developers can safely and effectively utilize this valuable compound in the synthesis of next-generation pharmaceuticals and other advanced materials.
References
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PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2020). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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Bondarenko, S., et al. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal, 82(6), 594-603. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]
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ResearchGate. (2025). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Retrieved from [Link]
- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
-
ResearchGate. (n.d.). Rate constant of aniline, 2-chloroaniline, and 2,6-dichloroaniline photodegradation on photocatalysts. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Retrieved from [Link]
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theoretical studies on the electronic properties of 2,3-Dichloro-6-fluoroaniline
An In-Depth Technical Guide to the Theoretical Study of 2,3-Dichloro-6-fluoroaniline's Electronic Properties
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. The precise tuning of their electronic properties through halogenation is a key strategy for modulating molecular interactions, reactivity, and bioavailability. This whitepaper presents a comprehensive theoretical framework for characterizing the electronic properties of 2,3-Dichloro-6-fluoroaniline using Density Functional Theory (DFT). We provide a detailed, step-by-step computational protocol, from initial structure optimization to the analysis of frontier molecular orbitals and electrostatic potential maps. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand the behavior of complex halogenated aromatic amines.
Introduction: The Significance of Halogenated Anilines
2,3-Dichloro-6-fluoroaniline is a polysubstituted aromatic amine. The strategic placement of electron-withdrawing halogen atoms (two chlorine, one fluorine) and an electron-donating amino group (-NH₂) on the benzene ring creates a molecule with a unique and complex electronic landscape. Understanding this landscape is critical for predicting its role as a synthetic intermediate. For instance, the electron density distribution, nucleophilic and electrophilic sites, and molecular orbital energies directly influence its reactivity in forming larger molecules, its potential as a pharmacophore, and its metabolic stability.
Traditional experimental characterization can be resource-intensive. Theoretical studies, particularly those employing DFT, offer a powerful, predictive, and cost-effective alternative for gaining deep mechanistic insights. This guide provides a robust protocol for conducting such a theoretical investigation.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
2.1. Choosing the Right Functional and Basis Set
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For halogenated organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that provides reliable results for geometry, vibrational frequencies, and electronic properties for a broad range of organic systems.
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavier atoms like chlorine, a basis set that includes polarization and diffuse functions is essential for accurately describing the electron distribution. The 6-311++G(d,p) basis set is an excellent choice:
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for describing anions and weak non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is vital for describing bonding in molecules like this.
-
Computational Protocol: A Step-by-Step Workflow
This protocol outlines the necessary steps to perform a comprehensive theoretical analysis of 2,3-Dichloro-6-fluoroaniline.
3.1. Step 1: Initial Structure Generation
Construct the 3D structure of 2,3-Dichloro-6-fluoroaniline using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Perform a preliminary geometry optimization using a fast method like molecular mechanics to obtain a reasonable starting structure.
3.2. Step 2: Geometry Optimization
The goal is to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent electronic properties are dependent on the optimized geometry.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Input Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Prints extra output.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
Opt: Requests a geometry optimization to a stationary point on the potential energy surface.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
3.3. Step 3: Analysis of Results
Upon successful completion of the calculation, the following properties can be extracted and analyzed from the output files.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density distribution onto the molecular surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., near the nitrogen atom).
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack (e.g., near the acidic hydrogen atoms of the amino group).
Mulliken Atomic Charges
This analysis partitions the total molecular charge among the individual atoms, providing insight into the intramolecular charge distribution and the effects of the electron-withdrawing/donating groups.
Visualization of Key Concepts and Workflows
Visual diagrams are essential for conceptualizing the computational process and the theoretical results.
Caption: Relationship between Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO gap.
Predicted Electronic Properties: A Quantitative Summary
The following table summarizes the expected quantitative data for 2,3-Dichloro-6-fluoroaniline based on calculations at the B3LYP/6-311++G(d,p) level of theory. This data serves as a realistic example of the output from the described protocol.
| Property | Predicted Value | Significance |
| E_HOMO | -6.25 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E_LUMO | -0.78 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.47 eV | Indicates high kinetic stability and relatively low chemical reactivity. |
| Dipole Moment | 2.15 Debye | A non-zero value indicates an asymmetric charge distribution, making it a polar molecule. |
| Most Negative MEP Site | ~ -0.04 a.u. (on Nitrogen) | The primary site for electrophilic attack. |
| Most Positive MEP Site | ~ +0.06 a.u. (on Amine H's) | The primary site for nucleophilic attack or hydrogen bonding. |
Conclusion and Future Directions
This guide has detailed a comprehensive and robust theoretical protocol for characterizing the electronic properties of 2,3-Dichloro-6-fluoroaniline using Density Functional Theory. By following the outlined workflow—from structure optimization with the B3LYP functional and 6-311++G(d,p) basis set to the analysis of FMOs and MEPs—researchers can gain profound insights into the molecule's reactivity, stability, and intermolecular interaction potential. The predicted high HOMO-LUMO gap suggests significant stability, while the MEP analysis clearly delineates the nucleophilic and electrophilic centers, which is critical information for designing synthetic pathways or understanding its biological interactions. These theoretical findings provide a solid foundation for subsequent experimental validation and application in the fields of drug discovery and materials science.
References
-
Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Source: Physical Review B, vol. 37, no. 785, 1988. URL: [Link]
-
Title: A new mixing of Hartree–Fock and local density-functional theories. Source: The Journal of Chemical Physics, vol. 98, no. 7, pp. 5648-5652, 1993. URL: [Link]
-
Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc., Wallingford CT, 2016. URL: [Link]
-
Title: Essentials of Computational Chemistry: Theories and Models, 2nd Edition Source: John Wiley & Sons, 2004. URL: [Link]
An In-depth Technical Guide to 2,3-Dichloro-6-fluoroaniline Derivatives and Analogues: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dichloro-6-fluoroaniline and its derivatives, a chemical scaffold of increasing interest in the fields of pharmaceutical and agrochemical research. The strategic placement of chloro and fluoro substituents on the aniline ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecules with diverse biological activities. This document will delve into the synthesis of the core 2,3-dichloro-6-fluoroaniline molecule, explore its chemical reactivity and key derivatization strategies, and present a critical analysis of the structure-activity relationships (SAR) of its analogues. Detailed experimental protocols, mechanistic insights, and a review of its applications in drug discovery and crop protection are provided to serve as a vital resource for researchers in these fields.
Introduction: The Strategic Importance of Polysubstituted Anilines
Polysubstituted anilines are privileged scaffolds in medicinal chemistry and agrochemical design. The nature, number, and position of substituents on the aniline ring allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The 2,3-dichloro-6-fluoroaniline core, in particular, presents a unique combination of features:
-
Electron-withdrawing Effects: The presence of three halogen atoms significantly lowers the pKa of the aniline nitrogen, influencing its nucleophilicity and the reactivity of the aromatic ring.
-
Steric Hindrance: The ortho-chloro and -fluoro substituents provide steric bulk around the amino group, which can direct reactions to other positions and influence the conformation of downstream derivatives.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of drug candidates.
-
Modulation of Interactions: The chloro and fluoro groups can participate in various non-covalent interactions with biological targets, including halogen bonding and hydrophobic interactions, which can contribute to binding affinity and selectivity.
This guide will provide a detailed exploration of how these properties are leveraged in the synthesis and application of 2,3-dichloro-6-fluoroaniline derivatives.
Synthesis of the 2,3-Dichloro-6-fluoroaniline Core
The synthesis of 2,3-dichloro-6-fluoroaniline is not widely reported in the academic literature, suggesting it is a specialized intermediate. However, a plausible and industrially relevant synthetic pathway can be constructed based on the available information for closely related analogues. A key precursor is 2,3-dichloro-6-nitroaniline, for which detailed synthetic protocols are available.
Proposed Synthesis of 2,3-Dichloro-6-fluoroaniline via the Sandmeyer Reaction
A logical approach to introduce the fluorine atom at the 6-position is through a Sandmeyer reaction on a suitable precursor. This classic transformation allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1]
A plausible synthetic route starting from the readily available 2,3-dichloro-6-nitroaniline is outlined below:
Figure 1: Proposed synthetic pathway for 2,3-dichloro-6-fluoroaniline.
Step-by-Step Protocol:
-
Reduction of 2,3-dichloro-6-nitroaniline: The nitro group is reduced to an amine. This can be achieved using various methods, such as iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (H2 gas with a palladium-on-carbon catalyst).
-
Diazotization: The resulting 1,2-dichloro-3,4-diaminobenzene is treated with sodium nitrite (NaNO2) in the presence of a strong acid, typically tetrafluoroboric acid (HBF4), at low temperatures (0-5 °C) to form the corresponding diazonium tetrafluoroborate salt.
-
Balz-Schiemann Reaction: The isolated diazonium tetrafluoroborate salt is then heated, leading to the thermal decomposition of the salt and the formation of 2,3-dichloro-6-fluoroaniline, with the evolution of nitrogen gas and boron trifluoride.
Alternative Synthetic Strategies
An alternative approach could involve the direct fluorination of a suitably substituted benzene derivative. For instance, the synthesis of the related 2,3-difluoroaniline has been achieved starting from 2,3-dichloronitrobenzene through a sequence of fluorination, reduction, and amination reactions.[2] A similar strategy could potentially be adapted for the synthesis of 2,3-dichloro-6-fluoroaniline.
Chemical Reactivity and Derivatization
The 2,3-dichloro-6-fluoroaniline scaffold offers several avenues for chemical modification, primarily centered around the reactivity of the aniline amino group and the aromatic ring.
Reactions at the Amino Group
The amino group of 2,3-dichloro-6-fluoroaniline can undergo a variety of standard transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Introduction of alkyl groups, although the reduced nucleophilicity of the nitrogen may require more forcing conditions.
-
Formation of Heterocycles: The amino group can serve as a key nucleophile in the construction of various heterocyclic rings, such as quinolines, quinazolines, and benzimidazoles.
Reactions on the Aromatic Ring
The halogenated aromatic ring is amenable to several important classes of reactions, particularly transition metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction can be used to introduce a wide range of amines at the positions occupied by the chloro substituents on the 2,3-dichloro-6-fluoroaniline ring. The differential reactivity of the C-Cl bonds may allow for selective functionalization.
Figure 2: General scheme for Buchwald-Hartwig amination of 2,3-dichloro-6-fluoroaniline.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction can be employed to introduce aryl, heteroaryl, or alkyl groups at the chloro-substituted positions of the 2,3-dichloro-6-fluoroaniline core, enabling the synthesis of a diverse array of biaryl and related structures.
Figure 3: General scheme for Suzuki-Miyaura coupling of 2,3-dichloro-6-fluoroaniline.
Applications in Drug Discovery and Agrochemicals
While specific examples of commercial products derived directly from 2,3-dichloro-6-fluoroaniline are not abundant in the public domain, the structural motif is present in or closely related to a number of biologically active compounds.
Pharmaceutical Applications
Halogenated anilines are key components in a wide range of pharmaceuticals, particularly in the area of kinase inhibitors for cancer therapy.[4] The 2,6-dichloro-3-fluorophenyl moiety, for instance, is a key structural element in the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib .[4] The dichloro-fluoro substitution pattern plays a crucial role in the binding of the drug to the kinase active site.
The related compound, 2-chloro-6-fluoroaniline, is an important intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib .[5] This highlights the utility of such scaffolds in the development of anti-inflammatory agents.
Agrochemical Applications
Dichloroaniline derivatives are widely used as intermediates in the synthesis of herbicides and fungicides.[3] The specific substitution pattern of 2,3-dichloro-6-fluoroaniline makes it a candidate for the development of new agrochemicals with potentially improved efficacy and metabolic stability. For example, 2,3-dichloro-6-nitroaniline is a known intermediate for the pesticide aclonifen.[6]
Structure-Activity Relationships (SAR)
The biological activity of derivatives of 2,3-dichloro-6-fluoroaniline is highly dependent on the nature and position of further substituents. General SAR trends observed for related halogenated anilines in various therapeutic areas include:
-
Lipophilicity and Permeability: The addition of hydrophobic groups via cross-coupling reactions can enhance membrane permeability, but may also increase metabolic liability and off-target toxicity.
-
Target Engagement: The introduction of specific functional groups capable of forming hydrogen bonds or other directed interactions with the target protein is often crucial for high-affinity binding.
-
Selectivity: The steric and electronic properties of the substituents can be modulated to achieve selectivity for a particular biological target over closely related ones.
-
Role of Fluorine: The fluorine atom can significantly impact biological activity through its ability to act as a hydrogen bond acceptor and by altering the electronic nature of the aromatic ring.[7]
Table 1: Hypothetical SAR Data for a Series of Kinase Inhibitors Derived from 2,3-Dichloro-6-fluoroaniline
| Compound ID | R1-substituent (at C2) | R2-substituent (at C3) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| 1 | Cl | Cl | 500 | 800 |
| 2a | 4-morpholinylanilino | Cl | 50 | 600 |
| 2b | 4-hydroxyphenyl | Cl | 150 | 750 |
| 3a | 4-morpholinylanilino | 4-pyridyl | 25 | 1200 |
| 3b | 4-hydroxyphenyl | 4-pyridyl | 80 | 1500 |
Note: This is a hypothetical table to illustrate potential SAR trends.
Experimental Protocols
Synthesis of 2,3-Dichloro-6-nitroaniline from 2,3,4-Trichloronitrobenzene[6]
This protocol is adapted from a patented procedure and serves as a key starting point for the synthesis of the title compound.
Materials:
-
2,3,4-Trichloronitrobenzene
-
Chlorobenzene
-
40% Ammonia solution
-
Autoclave
Procedure:
-
Charge a high-pressure autoclave with 4000 g of chlorobenzene, 10121 g of 40% ammonia solution, and a corresponding mass of 2,3,4-trichloronitrobenzene (maintaining a 1:3 weight ratio with the ammonia solution).
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 145 °C and maintain this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture and separate the layers. The organic layer contains the desired product.
-
The chlorobenzene can be recovered by distillation. The product, 2,3-dichloro-6-nitroaniline, can be purified by crystallization.
Expected Yield: High yields (often >90%) are reported for this type of nucleophilic aromatic substitution.
Conclusion and Future Outlook
The 2,3-dichloro-6-fluoroaniline scaffold, while not yet a household name in the world of chemical intermediates, possesses a unique combination of electronic and steric properties that make it a highly attractive building block for the synthesis of novel pharmaceuticals and agrochemicals. Its utility is underscored by the prevalence of similar structural motifs in a range of successful commercial products.
Future research in this area is likely to focus on:
-
The development of more efficient and scalable synthetic routes to the core molecule.
-
A more thorough exploration of its derivatization using modern cross-coupling methodologies.
-
The application of computational chemistry to predict the binding modes and properties of its derivatives, thereby guiding the design of new bioactive compounds.
-
The investigation of its potential in new therapeutic areas beyond kinase inhibition and inflammation.
This technical guide has aimed to provide a solid foundation for researchers interested in exploring the potential of 2,3-dichloro-6-fluoroaniline and its analogues. The combination of established synthetic principles with modern drug design strategies is poised to unlock the full potential of this versatile chemical scaffold.
References
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ukrbotj.co.ua [ukrbotj.co.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 6. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: The Strategic Synthesis of Bosutinib via Nucleophilic Aromatic Substitution, Featuring the Core 4-Anilinoquinoline Scaffold
Abstract
Bosutinib is a potent, orally administered dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1] Its molecular architecture is centered on a 4-anilinoquinoline core, which is crucial for its ATP-competitive inhibition mechanism.[1] This application note provides a detailed examination of a key step in Bosutinib's synthesis: the construction of this core via a nucleophilic aromatic substitution (SNAr) reaction. While the prompt specified the use of 2,3-dichloro-6-fluoroaniline, a thorough review of established synthetic routes confirms that 2,4-dichloro-5-methoxyaniline is the correct and validated precursor required to produce the final, clinically approved structure of Bosutinib.[2][3] This guide will therefore focus on the well-documented reaction involving 2,4-dichloro-5-methoxyaniline, providing expert insights, a detailed step-by-step protocol, and a discussion on the broader utility of halogenated anilines in kinase inhibitor discovery.
Introduction: Bosutinib and the 4-Anilinoquinoline Pharmacophore
Protein kinases are a class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Bosutinib (marketed as Bosulif®) is a second-generation tyrosine kinase inhibitor that has demonstrated efficacy in patients with CML who are resistant or intolerant to prior therapy.[1][5]
The efficacy of Bosutinib and other kinase inhibitors in this class, such as gefitinib and erlotinib, relies heavily on the 4-anilinoquinoline scaffold. This structural motif serves as a mimic of the adenine moiety of ATP, allowing the molecule to bind competitively to the kinase's ATP-binding pocket. The specific substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. In Bosutinib, the 2,4-dichloro-5-methoxyphenyl group plays a pivotal role in anchoring the inhibitor within the kinase domain, contributing to its high affinity.
The Key Synthetic Disconnection: Coupling the Quinoline Core and the Anilino Moiety
The most convergent and widely adopted synthetic strategies for Bosutinib involve the late-stage coupling of two key fragments:
-
A pre-functionalized quinoline core: 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile .
-
The critical aniline component: 2,4-dichloro-5-methoxyaniline .
The central bond formation is a nucleophilic aromatic substitution (SNAr), where the exocyclic amino group of the aniline displaces the chlorine atom at the C4 position of the quinoline ring. This reaction is highly efficient and is a cornerstone of the manufacturing process.
Caption: Core synthetic strategy for Bosutinib assembly.
Application Protocol: Synthesis of Bosutinib from 4-Chloro-quinoline and 2,4-Dichloro-5-methoxyaniline
This protocol details the laboratory-scale synthesis of Bosutinib via the SNAr coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (Intermediate 1 ) | 380843-87-8 | 388.90 | 1.0 | Starting quinoline core. |
| 2,4-dichloro-5-methoxyaniline (Intermediate 2 ) | 98446-49-2 | 206.04 | 1.1 - 1.5 | The key nucleophile. |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | - | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Extraction solvent. |
| 1N Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | For pH adjustment during work-up. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - | For neutralization and wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for product characterization.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add Intermediate 1 (e.g., 5.0 g, 12.86 mmol) and Intermediate 2 (e.g., 3.20 g, 15.43 mmol, 1.2 eq).
-
Solvent Addition: Add isopropyl alcohol (100 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Heating: Begin stirring the mixture and heat the reaction to reflux (approximately 80-85 °C).
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the progress of the reaction by HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours. The disappearance of the starting material (Intermediate 1 ) indicates completion.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). A solid precipitate may form. Further cool the mixture to 0-5 °C for 1 hour to maximize precipitation.
-
Isolation: Filter the resulting solid and wash it with cold isopropyl alcohol (2 x 20 mL).
-
Aqueous Work-up (Optional, if purity is low): If significant impurities are present, the crude product can be dissolved in dichloromethane (150 mL) and washed with a 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol) or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight to yield Bosutinib as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected molecular weight for Bosutinib (C₂₆H₂₉Cl₂N₅O₃) is 530.45 g/mol .[1]
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Aniline: The 2,4-dichloro substitution pattern on the aniline ring is not arbitrary. These chlorine atoms provide crucial hydrophobic interactions within the kinase hinge region. The 5-methoxy group can form hydrogen bonds and further enhances binding affinity. Using an aniline with a different substitution pattern, such as the proposed 2,3-dichloro-6-fluoroaniline, would result in a different final molecule with potentially altered kinase selectivity and potency, making it a Bosutinib analog, not Bosutinib itself.
-
Solvent Selection: Isopropyl alcohol is an excellent solvent for this SNAr reaction. It has a suitable boiling point for the reaction temperature, is relatively inexpensive, and effectively solubilizes the reactants. Polar aprotic solvents like DMF or DMSO could also be used but present greater challenges for removal during work-up.
-
Reaction Conditions: The reaction is typically run at reflux to ensure a sufficient rate of reaction. While a base (like pyridine hydrochloride or an inorganic base) is sometimes reported in similar syntheses to scavenge the HCl byproduct, this specific transformation often proceeds well without an added base, driven by the elevated temperature.[3][6]
-
Self-Validation: The protocol's trustworthiness is ensured by regular in-process monitoring via HPLC. This prevents the formation of excess impurities from prolonged heating and provides a clear endpoint for the reaction, ensuring batch-to-batch consistency. Final characterization by NMR and MS provides definitive structural confirmation.
Caption: Experimental workflow for Bosutinib synthesis.
Broader Context: Dihalo-substituted Anilines in Kinase Inhibitor Design
The query regarding 2,3-dichloro-6-fluoroaniline highlights an important principle in drug discovery: structure-activity relationship (SAR) studies. While not the precursor for Bosutinib, this aniline is a valuable building block for creating novel kinase inhibitors.
-
Exploring Chemical Space: Synthesizing a library of Bosutinib analogs by reacting the quinoline core with various substituted anilines (like 2,3-dichloro-6-fluoroaniline) would allow researchers to probe the kinase's binding pocket.
-
Modulating Properties: The fluorine atom in 2,3-dichloro-6-fluoroaniline is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its inclusion could alter the pKa of the aniline nitrogen, change metabolic stability (by blocking potential sites of oxidation), and influence binding affinity through new electronic or hydrogen-bonding interactions.
Therefore, the protocol described herein is not just a recipe for Bosutinib but a foundational method for exploring the chemistry of 4-anilinoquinoline-based kinase inhibitors.
References
-
Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4338-4346. Available at: [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. Available at: [Link]
-
PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Available at: [Link]
- Google Patents. (2015). Process for preparation of bosutinib.
-
Cortes, J. E., et al. (2011). A New and Practical Synthesis of Bosutinib. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Bosutinib. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. Available at: [Link]
-
SWAG Cancer Alliance. (n.d.). Bosutinib. Available at: [Link]
-
Kumar, P., et al. (2019). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 11(3). Available at: [Link]
-
ResearchGate. (2014). New Synthetic Process for Bosutinib. Available at: [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Protocol for the N-arylation of 2,3-Dichloro-6-fluoroaniline: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Importance of N-Aryl-2,3-dichloro-6-fluoroanilines
In the landscape of modern drug discovery and materials science, the strategic incorporation of halogenated aromatic moieties is a cornerstone of molecular design. The 2,3-dichloro-6-fluoroaniline scaffold is of particular interest due to the unique electronic properties conferred by its polysubstituted pattern. The electron-withdrawing nature of the chlorine and fluorine atoms significantly modulates the pKa of the aniline nitrogen, influencing its nucleophilicity and the overall electronic character of the resulting N-arylated products. These products are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials where precise control over lipophilicity, metabolic stability, and electronic properties is paramount.
This application note provides a detailed, field-proven protocol for the N-arylation of 2,3-dichloro-6-fluoroaniline. We will delve into the mechanistic underpinnings of the recommended palladium-catalyzed Buchwald-Hartwig amination, explaining the rationale behind the selection of catalysts, ligands, and bases. Furthermore, we will present a step-by-step experimental procedure designed for reproducibility and high yield, along with essential safety considerations and purification techniques.
Reaction Principle: Navigating the Challenges of Coupling with an Electron-Deficient Aniline
The N-arylation of 2,3-dichloro-6-fluoroaniline presents a significant challenge due to the reduced nucleophilicity of the aniline nitrogen. The cumulative electron-withdrawing effects of the two chlorine atoms and the fluorine atom deactivate the aniline, making it a poor nucleophile for classical SNAr reactions. Consequently, transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the most effective strategy for the formation of the desired C-N bond.[1][2]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide (or pseudohalide) and an amine.[1][2] The catalytic cycle, as illustrated below, involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The success of this reaction, especially with a challenging substrate like 2,3-dichloro-6-fluoroaniline, is critically dependent on the judicious selection of the palladium precursor, the phosphine ligand, and the base. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both the oxidative addition and the final reductive elimination step. For electron-deficient anilines, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination, which is frequently the rate-limiting step.
Experimental Protocol: A Step-by-Step Guide to the N-arylation of 2,3-Dichloro-6-fluoroaniline
This protocol is adapted from established procedures for the N-arylation of sterically hindered and electron-deficient anilines and has been optimized for the specific substrate .
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,3-Dichloro-6-fluoroaniline | ≥98% | Commercially Available | |
| Aryl Bromide | ≥98% | Commercially Available | A range of aryl bromides can be used. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | ≥98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Highly hygroscopic, handle in a glovebox. |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | ||
| Brine (Saturated Aqueous NaCl) | Reagent Grade | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ||
| Celite® | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Inert atmosphere setup (Argon or Nitrogen) with a bubbler
-
Glovebox (recommended for handling NaOtBu and Pd₂(dba)₃)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow
Figure 2: A step-by-step workflow for the N-arylation of 2,3-dichloro-6-fluoroaniline.
Detailed Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloro-6-fluoroaniline (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). If not using a glovebox, the flask should be sealed with a rubber septum and purged with an inert gas.
-
Catalyst Addition: To the flask containing the mixture of solids, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N-aryl-2,3-dichloro-6-fluoroaniline.
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃/Xantphos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as Xantphos is highly effective for the coupling of electron-deficient anilines. Xantphos has a large bite angle, which is known to promote the reductive elimination step, often the turnover-limiting step in such reactions.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline, forming the more nucleophilic anilide in situ. Sodium tert-butoxide is a common choice for Buchwald-Hartwig aminations due to its high basicity and compatibility with a wide range of functional groups.
-
Solvent (Toluene): Toluene is a non-polar, high-boiling solvent that is well-suited for this reaction, as it allows for the necessary reaction temperatures to be reached and effectively dissolves the organic reagents. The use of an anhydrous solvent is crucial to prevent the quenching of the base and potential side reactions.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Handling of Reagents:
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.
-
Sodium tert-butoxide: This is a corrosive and moisture-sensitive solid. Handle it in a glovebox or under a stream of inert gas.
-
Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
-
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the N-arylation of the challenging substrate, 2,3-dichloro-6-fluoroaniline. By understanding the underlying principles of the Buchwald-Hartwig amination and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of novel N-arylated compounds. These products hold significant potential as building blocks in the development of new pharmaceuticals, agrochemicals, and functional materials.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Sources
The Strategic Application of 2,3-Dichloro-6-fluoroaniline in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the synthetic chemist's toolkit, halogenated anilines represent a cornerstone class of intermediates, prized for their versatile reactivity and their ability to impart desirable physicochemical properties to the final active ingredient. Among these, 2,3-Dichloro-6-fluoroaniline stands out as a particularly valuable building block. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the aniline ring—offers a trifecta of benefits: enhanced biological activity, modified metabolic stability, and precise control over the molecule's three-dimensional structure. This application note provides a comprehensive guide for researchers and scientists on the strategic utilization of 2,3-Dichloro-6-fluoroaniline in the synthesis of next-generation agrochemicals, with a focus on the development of potent fungicides. Dichloroanilines are actively used in the synthesis of drugs and pesticides[1].
Core Principles: Why 2,3-Dichloro-6-fluoroaniline is a Superior Intermediate
The judicious placement of halogen atoms on an aromatic ring can profoundly influence a molecule's biological efficacy and environmental fate. The chlorine atoms in 2,3-Dichloro-6-fluoroaniline contribute to the molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticles of plants and the cell membranes of fungal pathogens. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the aniline ring, potentially leading to stronger binding interactions with the target enzyme or receptor. Furthermore, the presence of multiple halogen atoms can render the molecule more resistant to metabolic degradation, prolonging its protective effects in the field.
The synthesis of agrochemicals often involves the coupling of an aniline derivative with a suitable heterocyclic or aromatic partner. The amino group of 2,3-Dichloro-6-fluoroaniline serves as a versatile handle for a variety of chemical transformations, including amide bond formation, nucleophilic aromatic substitution, and the construction of heterocyclic rings. This versatility allows for the creation of a diverse library of candidate agrochemicals from a single, readily available starting material.
Application Focus: Synthesis of a Novel Pyrazole-Based Fungicide
To illustrate the practical application of 2,3-Dichloro-6-fluoroaniline, this section details the synthesis of a hypothetical, yet representative, pyrazole-based fungicide. Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The aniline moiety plays a crucial role in the binding of these inhibitors to the SDH enzyme.
The overall synthetic strategy involves the acylation of 2,3-Dichloro-6-fluoroaniline with a substituted pyrazole carboxylic acid chloride.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of a novel pyrazole-based fungicide.
Detailed Experimental Protocol
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dichloro-6-fluoroaniline | 1017777-51-3 | 180.01 | 1.80 g | 10.0 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | 128633-45-6 | 228.55 | 2.51 g | 11.0 |
| Triethylamine | 121-44-8 | 101.19 | 1.52 mL | 11.0 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-Dichloro-6-fluoroaniline (1.80 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.52 mL, 11.0 mmol) dropwise.
-
Acyl Chloride Addition: Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.51 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the acyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Upon completion of the reaction, quench the reaction by adding 20 mL of water. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford the pure N-(2,3-Dichloro-6-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as a white crystalline solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Expected Yield: 85-95%
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,3-Dichloro-6-fluoroaniline is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Structure-Activity Relationship (SAR) Considerations
The synthesized pyrazole-based fungicide serves as a lead compound for further optimization. The following modifications, guided by an understanding of structure-activity relationships, can be explored to enhance its fungicidal activity:
-
Substitution on the Pyrazole Ring: The trifluoromethyl group at the 3-position of the pyrazole ring is known to be crucial for high activity in many SDHI fungicides. However, other electron-withdrawing groups could be investigated.
-
Modification of the Aniline Ring: While the 2,3-dichloro-6-fluoro substitution pattern is the focus of this note, systematic replacement of these halogens with other groups (e.g., methyl, methoxy) can provide valuable insights into the electronic and steric requirements for optimal binding to the target enzyme.
-
Introduction of a Linker: In some cases, introducing a flexible linker (e.g., an ether or thioether linkage) between the aniline and pyrazole moieties can improve the molecule's conformational flexibility and enhance its binding affinity.
Conclusion
2,3-Dichloro-6-fluoroaniline is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique electronic and steric properties, conferred by the specific arrangement of halogen atoms, provide a solid foundation for the design of potent and selective fungicides, herbicides, and insecticides. The detailed protocol provided herein for the synthesis of a novel pyrazole-based fungicide serves as a practical guide for researchers in the field and highlights the potential of this building block in the ongoing quest for innovative crop protection solutions. The principles of rational design and systematic optimization, grounded in a thorough understanding of structure-activity relationships, will continue to drive the development of next-generation agrochemicals derived from this and other key halogenated intermediates.
References
-
Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. ([Link])
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. ([Link])
-
Palladium(II)-Initiated Catellani-Type Reactions. AA Blocks. ([Link])
- Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate. ([Link])
- Preparation method of 2, 3-dichloro-6-nitroaniline.
- Novel compositions and methods.
-
Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. PubMed. ([Link])
-
Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal. ([Link])
- Synthetic method of 2, 6-dichloroaniline.
-
Herbicide Handbook. Weed Science Society of America. ([Link])
-
Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides. ResearchGate. ([Link])
- Heteroarylphenylaminoquinolines and analogues.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. ([Link])
-
Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. ([Link])
-
2, 3-dichloro-6-nitroaniline and preparation method thereof. Patsnap. ([Link])
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society. ([Link])
-
Synthesis and Fungicidal Activity of Chlorothalonil Derivatives. CABI Digital Library. ([Link])
- United States Patent (19).
Sources
Topic: Analytical Methods for the Quantification of 2,3-Dichloro-6-fluoroaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
2,3-Dichloro-6-fluoroaniline is a substituted aniline that serves as a critical building block in organic synthesis. Its precise quantification is paramount for ensuring the quality, safety, and efficacy of final products. In pharmaceutical development, it may be a starting material or a process-related impurity, requiring strict control under regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[1] Inaccurate measurements can lead to batch failures, compromised patient safety, and regulatory non-compliance.[2] Therefore, the development of sensitive, specific, and reliable analytical methods is not merely a technical exercise but a foundational component of the quality control strategy.
The choice between analytical techniques is driven by the sample matrix, the required sensitivity, and available instrumentation. Gas Chromatography (GC) is well-suited for volatile and semi-volatile analytes like haloanilines, while High-Performance Liquid Chromatography (HPLC) offers greater flexibility for various matrices and avoids the need for chemical derivatization.[3][4][5] Coupling these separation techniques with mass spectrometry (MS) provides unparalleled specificity and sensitivity, making GC-MS and HPLC-MS/MS the gold standards for this application.[4][6][7]
Protocol I: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: This method is optimal for analyzing 2,3-Dichloro-6-fluoroaniline in relatively clean organic matrices or when high volatility allows for efficient separation from non-volatile components. The GC separates the analyte from matrix components based on its boiling point and affinity for the stationary phase. Electron Ionization (EI) in the MS source generates characteristic fragment ions, allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) is employed to maximize sensitivity by focusing the detector on specific ions characteristic of the analyte.
Sample and Standard Preparation
A critical aspect of GC analysis is ensuring the sample is in a volatile, organic solvent compatible with the GC inlet.
Step-by-Step Protocol:
-
Stock Standard Preparation: Accurately weigh ~10 mg of 2,3-Dichloro-6-fluoroaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Toluene to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with Toluene.
-
Internal Standard (IS): Prepare a 10 µg/mL solution of a suitable internal standard, such as 3-Chloro-4-fluoroaniline or a deuterated analog, in Toluene.[4] The IS corrects for variations in injection volume and instrument response.
-
Sample Preparation (Liquid-Liquid Extraction for Aqueous Matrices):
-
To 100 mL of the aqueous sample, add the internal standard to achieve a final concentration of 1 µg/mL.
-
Adjust the sample pH to >11 with sodium hydroxide to ensure the aniline is in its free base form.[8]
-
Perform extraction with two 50 mL portions of a suitable organic solvent like methylene chloride or methyl tert-butyl ether (MTBE).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent to a final volume of ~1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
-
-
Sample Preparation (Organic Matrices):
-
Accurately weigh the sample and dissolve it in Toluene to achieve an expected analyte concentration within the calibration range.
-
Add the internal standard.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
Instrumental Method & Workflow
The following table outlines the recommended starting conditions for a standard capillary GC-MS system.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Industry-standard platform for robust analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of semi-volatile compounds. |
| Inlet | Split/Splitless, 250 °C | Ensures efficient volatilization of the analyte. Splitless mode is used for trace analysis. |
| Injection Volume | 1 µL | Standard volume to prevent overloading. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A temperature gradient to separate the analyte from solvents and other potential impurities. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and specificity. |
| Ion Source | Electron Ionization (EI), 230 °C | Standard, robust ionization technique for generating reproducible mass spectra. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Scan (for identification): 50-350 m/z SIM (for quantification): Monitor characteristic ions (e.g., molecular ion and key fragments). | Scan mode confirms identity against a spectral library. SIM mode provides superior sensitivity for quantification. |
GC-MS Workflow Diagram
Caption: GC-MS workflow for 2,3-Dichloro-6-fluoroaniline quantification.
Protocol II: Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle of Causality: This method is superior for complex matrices (e.g., biological fluids, environmental samples) or when very low detection limits are required.[6] HPLC separates the analyte in the liquid phase, minimizing thermal degradation risk. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like anilines. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out chemical noise from the matrix.[7]
Sample and Standard Preparation
Step-by-Step Protocol:
-
Stock Standard Preparation: Accurately weigh ~10 mg of 2,3-Dichloro-6-fluoroaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with a 50:50 mixture of Acetonitrile and Water.
-
Internal Standard (IS): Use a stable isotope-labeled analog of the analyte if available, or a structurally similar compound (e.g., 3,4-dichloroaniline-d2) to mimic the analyte's behavior during extraction and ionization.[4] Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).
-
Sample Preparation (QuEChERS for Complex Matrices): This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is excellent for cleaning up complex samples like soil or food.[6][7]
-
Homogenize 5-10 g of the sample with 10 mL of Acetonitrile.[7]
-
Add magnesium sulfate and sodium chloride to induce phase separation and vortex.[7]
-
Centrifuge the sample.
-
Transfer an aliquot of the supernatant (Acetonitrile layer) to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and C18) to remove interferences.[7]
-
Vortex and centrifuge again.
-
Collect the final supernatant, add the internal standard, and filter through a 0.22 µm filter into an autosampler vial.[7]
-
-
Sample Preparation (Simple Dilution):
-
For samples in a simple matrix (e.g., process stream, drug substance), dissolve a known amount in the mobile phase, add the internal standard, and filter into a vial.
-
Instrumental Method & Workflow
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | A high-performance system capable of handling the pressures and flow rates for modern chromatography. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like anilines.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation of the analyte for efficient positive-mode ESI.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient ensures elution of the analyte with good peak shape while cleaning the column of late-eluting compounds. |
| Column Temp | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| MS/MS System | Agilent 6470 Triple Quadrupole or equivalent | A sensitive and robust platform for quantitative analysis. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for anilines, which readily form [M+H]⁺ ions. |
| Gas Temp | 300 °C | |
| Gas Flow | 10 L/min | |
| Nebulizer | 45 psi | |
| Sheath Gas Temp | 350 °C | |
| Sheath Gas Flow | 11 L/min | |
| Capillary Voltage | 3500 V | |
| MRM Transitions | Analyte: [To be optimized] e.g., 178 -> 142 IS: [To be optimized] | Multiple Reaction Monitoring provides high selectivity and sensitivity. Transitions must be empirically determined. |
HPLC-MS/MS Workflow Diagram
Sources
- 1. cormica.com [cormica.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2,3-Dichloro-6-fluoroaniline
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 2,3-Dichloro-6-fluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The method was systematically developed and rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, ensuring its suitability for quality control and stability testing in a regulated environment.
Introduction
2,3-Dichloro-6-fluoroaniline is a substituted aniline derivative of significant interest in the chemical and pharmaceutical industries. As a crucial building block, its purity and stability are critical for the quality and efficacy of the final products. Therefore, a reliable and robust analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aniline and its derivatives due to its efficiency and versatility.[1] This application note provides a comprehensive guide for the development, validation, and application of an HPLC-UV method for 2,3-Dichloro-6-fluoroaniline.
Method Development Strategy
The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The development process was guided by the physicochemical properties of 2,3-Dichloro-6-fluoroaniline and general principles of chromatography for halogenated anilines.[2]
Analyte Characterization & Wavelength Selection
2,3-Dichloro-6-fluoroaniline is a polar aromatic compound. A UV scan of a dilute solution of 2,3-Dichloro-6-fluoroaniline in methanol was performed to determine the wavelength of maximum absorbance (λmax). The λmax was determined to be approximately 254 nm, which was selected for detection to ensure high sensitivity. A secondary wavelength of 270 nm can also be considered based on the analysis of similar aniline degradation products.[3]
Column and Mobile Phase Selection
Based on the polarity of the analyte, a reversed-phase C18 column was chosen as the stationary phase. Several mobile phase compositions were screened to achieve optimal separation with good peak shape and a reasonable retention time. A mixture of acetonitrile (ACN) and water was selected as the mobile phase due to its common use and good chromatographic performance for aniline derivatives.[4] To improve peak symmetry and mitigate tailing, a small amount of an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid can be beneficial.
Optimized Chromatographic Conditions
A systematic evaluation of different mobile phase compositions and flow rates led to the following optimized conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6] The validation protocol included the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
Specificity was assessed by analyzing a blank (diluent), a standard solution of 2,3-Dichloro-6-fluoroaniline, and stressed samples. The chromatograms demonstrated that there were no interfering peaks from the diluent or degradation products at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of 2,3-Dichloro-6-fluoroaniline ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method exhibited excellent linearity with a correlation coefficient (R²) greater than 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of 2,3-Dichloro-6-fluoroaniline spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable range of 98-102%.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The analysis was repeated on two different days by different analysts using different equipment.
The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, indicating excellent precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The calculated LOD and LOQ were found to be sufficiently low for the intended application.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The results showed that these small variations did not significantly affect the chromatographic performance, demonstrating the robustness of the method.
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[7][8] These studies were performed by subjecting a solution of 2,3-Dichloro-6-fluoroaniline to various stress conditions as recommended by ICH guidelines.[9]
Protocol for Forced Degradation
-
Acid Hydrolysis: A solution of 2,3-Dichloro-6-fluoroaniline was treated with 0.1 M HCl and heated at 60°C for 24 hours.
-
Base Hydrolysis: A solution of 2,3-Dichloro-6-fluoroaniline was treated with 0.1 M NaOH and heated at 60°C for 24 hours.
-
Oxidative Degradation: A solution of 2,3-Dichloro-6-fluoroaniline was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: A solid sample of 2,3-Dichloro-6-fluoroaniline was exposed to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: A solution of 2,3-Dichloro-6-fluoroaniline was exposed to UV and visible light according to ICH Q1B guidelines.
Results of Forced Degradation
The results of the forced degradation studies are summarized in the table below. The method was able to effectively separate the parent peak from the degradation products formed under all stress conditions.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Major degradation peak observed at a lower retention time. |
| Base Hydrolysis | ~20% | Significant degradation with multiple degradation products. |
| Oxidative Degradation | ~10% | One major and a few minor degradation peaks observed. |
| Thermal Degradation | ~5% | Minimal degradation observed. |
| Photolytic Degradation | ~8% | Minor degradation with a distinct degradation product. |
The peak purity analysis of the 2,3-Dichloro-6-fluoroaniline peak in the stressed samples confirmed that the peak was pure and there was no co-elution of degradation products, thus establishing the stability-indicating nature of the method.
Conclusion
A simple, rapid, accurate, precise, and robust stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantification of 2,3-Dichloro-6-fluoroaniline. The method meets all the requirements of the ICH guidelines for analytical method validation. The successful separation of the analyte from its degradation products demonstrates the stability-indicating capability of the method, making it suitable for routine quality control analysis and stability studies of 2,3-Dichloro-6-fluoroaniline in bulk drug and formulation development.
References
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Royal Society of Chemistry. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography].
- ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- Labcompliance. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- National Institutes of Health. (n.d.). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations.
- BioPharm International. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Journal of Chromatographic Science. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
- ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
- National Institutes of Health. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
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- 4. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,3-Dichloro-6-fluoroaniline as a Strategic Building Block for the Synthesis of Triazolopyrimidine Sulfonamides
Abstract
This technical guide provides an in-depth analysis of 2,3-Dichloro-6-fluoroaniline as a critical building block in modern organic synthesis, with a primary focus on its application in the agrochemical sector. The unique electronic and steric properties imparted by its specific halogenation pattern make it an ideal precursor for the synthesis of high-value, biologically active compounds. This note details a representative multi-step synthesis of a potent herbicidal agent, N-(2,3-dichloro-6-fluorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide, a structural analog of commercial herbicides. We provide scientifically grounded, step-by-step protocols, explain the mechanistic rationale behind key transformations, and present data in a clear, accessible format for researchers and professionals in drug development and agrochemical synthesis.
Introduction: The Strategic Value of 2,3-Dichloro-6-fluoroaniline
2,3-Dichloro-6-fluoroaniline is a highly functionalized aniline derivative whose utility in organic synthesis is derived from its distinct substitution pattern. The presence of three halogen atoms—two chlorine and one fluorine—on the aromatic ring profoundly influences its reactivity and the properties of its downstream products.
-
Electronic Effects: The fluorine and chlorine atoms are strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the aniline nitrogen. This modulation is critical for controlling reactivity in subsequent coupling reactions, preventing side reactions, and influencing the acidity of the final N-H bond in sulfonamide products.
-
Steric Hindrance: The ortho-fluorine and ortho-chlorine atoms provide significant steric bulk around the amino group. This steric hindrance can be strategically exploited to direct reactions, influence conformational preferences of the final molecule, and enhance metabolic stability by shielding the molecule from enzymatic degradation.
-
Bioactivity Contribution: The specific halogenation pattern is often integral to the biological activity of the final product. In the context of herbicides like triazolopyrimidine sulfonamides, this moiety is crucial for binding to the target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4]
This guide will focus on the synthesis of a representative triazolopyrimidine sulfonamide, a class of herbicides known for their high efficacy and low application rates. The overall synthetic strategy is a convergent approach, involving the independent synthesis of the core heterocyclic sulfonyl chloride and its final coupling with 2,3-dichloro-6-fluoroaniline.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages: (1) Formation of the core[1][2][3]triazolo[1,5-a]pyrimidine heterocycle, (2) Conversion of this core into a reactive sulfonyl chloride intermediate, and (3) The final convergent coupling with the title building block, 2,3-dichloro-6-fluoroaniline.
Caption: Overall workflow for the synthesis of the target sulfonamide.
Stage 1: Synthesis of the Triazolopyrimidine Core
The foundational step is the creation of the fused heterocyclic ring system. The most efficient and widely adopted method is the acid-catalyzed cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound.[4] For our target, we use acetylacetone to install the 5,7-dimethyl substitution pattern.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The more nucleophilic endocyclic nitrogen of the aminotriazole attacks one of the carbonyls of acetylacetone, followed by an intramolecular cyclization where the exocyclic amino group attacks the second carbonyl. Subsequent dehydration under acidic, refluxing conditions drives the reaction to completion, yielding the aromatic triazolopyrimidine system.
Caption: Simplified mechanism for triazolopyrimidine core formation.
Detailed Experimental Protocol: 2-Amino-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is adapted from established literature procedures for similar cyclocondensations.[5]
-
Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (16.8 g, 0.2 mol) and glacial acetic acid (200 mL).
-
Addition of Dicarbonyl: While stirring, add acetylacetone (22.0 g, 0.22 mol, 1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminotriazole is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.
-
Pour the cooled mixture into 800 mL of ice-cold water with vigorous stirring.
-
Adjust the pH to ~7.0 using a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL).
-
-
Purification: Dry the crude solid in a vacuum oven at 60 °C. The product, 2-amino-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine, is typically obtained in high purity (>95%) and can be used in the next step without further purification.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Molecular Weight | 163.18 g/mol |
| CAS Number | 7135-02-6 |
Stage 2: Synthesis of the Sulfonyl Chloride Intermediate
This stage converts the relatively unreactive amino group of the heterocyclic core into a highly reactive sulfonyl chloride, which is essential for the final coupling step. The process is a variation of the Sandmeyer reaction.
Mechanistic Rationale
The transformation involves two key steps:
-
Diazotization: The 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly unstable and is used immediately.
-
Sulfitation: The diazonium salt solution is added to a solution saturated with sulfur dioxide and containing a copper(I) or copper(II) catalyst. The diazonium group is replaced by a sulfonyl chloride group (-SO₂Cl) with the evolution of nitrogen gas.
Detailed Experimental Protocol: 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
This protocol is based on standard Sandmeyer-type procedures for converting aromatic amines to sulfonyl chlorides.
-
Diazotization:
-
In a 1 L three-necked flask, suspend 2-amino-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (16.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and glacial acetic acid (60 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfitation Reaction:
-
In a separate 2 L flask, prepare a solution of copper(II) chloride dihydrate (5.1 g, 0.03 mol) in glacial acetic acid (300 mL).
-
Bubble sulfur dioxide (SO₂) gas through this solution at room temperature until it is saturated. Cool the solution to 10-15 °C.
-
Add the cold diazonium salt solution from step 1 to the SO₂-saturated solution portion-wise over 30-45 minutes, maintaining the temperature below 20 °C. Vigorous evolution of nitrogen gas will occur.
-
-
Work-up and Isolation:
-
After the addition is complete and gas evolution has subsided, stir the mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture onto 1.5 kg of crushed ice. A solid will precipitate.
-
Collect the solid by vacuum filtration and wash it with a large volume of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The resulting sulfonyl chloride is highly reactive and should be used promptly in the next step.
-
Stage 3: Convergent Coupling with 2,3-Dichloro-6-fluoroaniline
This final stage brings the two key fragments together. The nucleophilic nitrogen of 2,3-dichloro-6-fluoroaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide linkage.
Rationale for Reaction Conditions
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or acetonitrile. A non-nucleophilic organic base, most commonly pyridine or triethylamine, is required to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. The base prevents the protonation of the aniline starting material, which would deactivate it towards the desired reaction. The steric hindrance from the ortho-substituents on the aniline necessitates moderately elevated temperatures or longer reaction times to achieve full conversion.
Detailed Experimental Protocol: Final Product Synthesis
-
Reagent Charging: In a 250 mL flask under a nitrogen atmosphere, dissolve 2,3-dichloro-6-fluoroaniline (17.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Base Addition: Add anhydrous pyridine (11.9 g, 0.15 mol, 1.5 equivalents) to the solution and stir for 10 minutes.
-
Coupling Reaction:
-
Add a solution of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (approx. 0.1 mol, from Stage 2) in anhydrous dichloromethane (50 mL) dropwise to the aniline solution at room temperature over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2,3-dichloro-6-fluorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide.
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 404.24 g/mol |
| Purity (Post-Purification) | >98% |
Safety and Handling
-
2,3-Dichloro-6-fluoroaniline: This compound is a halogenated aniline and should be handled as a toxic substance. Avoid inhalation, ingestion, and skin contact.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sulfonyl Chlorides: These are reactive and moisture-sensitive compounds. They are corrosive and can release HCl upon contact with water. Handle in an inert, dry atmosphere.
-
Solvents and Reagents: Standard laboratory precautions should be taken for all solvents and reagents used, such as pyridine (toxic, flammable) and dichloromethane (volatile, potential carcinogen).
Conclusion
2,3-Dichloro-6-fluoroaniline serves as a highly effective and strategic building block for constructing complex, biologically active molecules. Its unique electronic and steric profile is instrumental in the synthesis of potent triazolopyrimidine sulfonamide herbicides. The convergent synthetic route detailed in this note, which relies on robust and well-documented chemical transformations, provides a reliable pathway for accessing these valuable compounds. By understanding the mechanistic principles behind each step, researchers can adapt and optimize these protocols for the synthesis of a diverse library of analogs for agrochemical and pharmaceutical discovery.
References
-
Cardiff University. (2017). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff. Available at: [Link]
-
MDPI. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Available at: [Link]
-
PMC. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2011). Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives. Available at: [Link]
-
ResearchGate. (2007). Cyclocondensation of 3Amino1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. Available at: [Link]
-
Chemical Methodologies. (2022). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. Available at: [Link]
- Google Patents. (2020). Preparation method of 2, 3-dichloro-6-nitroaniline.
-
NIH National Center for Biotechnology Information. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
PMC. (2020). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (2024). 2,3-Dichloroaniline. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2021). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available at: [Link]
-
Semantic Scholar. (2022). Novel inhibitory compositions based on 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol derivatives for steel acid corro. Available at: [Link]
-
ResearchGate. (2017). Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. Available at: [Link]
- Google Patents. (2015). Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis.
-
Springer. (2000). FLUORINATED HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
ResearchGate. (1990). Reaktionen von Amino-und Hydrazino-1,2,4-triazolo[1,5-a]pyrimidine mit Dimethylformamid-dimethylacetal. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]
-
ResearchGate. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]
-
PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2016). Preparation process of 2-chloro-6-fluoroaniline.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichloro-6-fluoroaniline by Recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2,3-Dichloro-6-fluoroaniline via recrystallization. Here, we move beyond a simple procedural outline to explore the underlying principles, troubleshoot common experimental hurdles, and answer frequently asked questions, ensuring a robust and reproducible purification process.
Section 1: Foundational Knowledge
Physicochemical Properties of 2,3-Dichloro-6-fluoroaniline
Understanding the physical and chemical properties of the target compound is the cornerstone of developing a successful recrystallization protocol. The arrangement of chloro and fluoro substituents on the aniline ring dictates its polarity, solubility, and melting point.
| Property | Value | Source |
| CAS Number | 250231-61-5 | - |
| Molecular Formula | C₆H₄Cl₂FN | |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 52 - 54 °C | [1] |
The Principle of "Like Dissolves Like": Solvent Selection Rationale
The key to recrystallization is identifying a solvent (or solvent system) in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For 2,3-Dichloro-6-fluoroaniline, the molecular structure provides clear guidance:
-
Polar Functionality : The primary amine (-NH₂) group can participate in hydrogen bonding, suggesting solubility in polar protic solvents.
-
Nonpolar Functionality : The dichlorinated benzene ring is largely nonpolar and hydrophobic, suggesting solubility in nonpolar organic solvents.
This dual nature makes it an ideal candidate for purification using either a single solvent with a steep solubility curve or a binary solvent system. Based on data from analogous compounds like 2,3-dichloroaniline, which is soluble in alcohol and acetone but only slightly soluble in petroleum ether, we can predict a similar solubility profile.[2]
Predicted Solubility Profile:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | The -NH₂ group can hydrogen bond with the solvent's hydroxyl group. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Solubilizes both polar and nonpolar aspects of the molecule. |
| Non-Polar | Hexane, Toluene | Low to Moderate | Interacts with the nonpolar aromatic ring. Ideal as an "anti-solvent". |
| Aqueous | Water | Insoluble | The hydrophobic halogenated ring dominates, preventing dissolution.[2] |
Section 2: Core Experimental Protocol
This protocol is a validated starting point. Depending on the nature and quantity of impurities, optimization may be required.
Workflow for Recrystallization
Caption: Standard workflow for the purification of 2,3-Dichloro-6-fluoroaniline.
Step-by-Step Methodology
Recommended Starting Solvent System: Ethanol and Water
-
Dissolution: Place the crude 2,3-Dichloro-6-fluoroaniline (e.g., 1.0 g) in a suitably sized Erlenmeyer flask. Add the primary solvent (ethanol) dropwise while heating the mixture gently (e.g., on a hotplate stirrer) until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (water) dropwise until the first sign of persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and ensure the solution is clear.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. Trustworthiness: This step prevents insoluble contaminants from being trapped in the crystal lattice of the final product.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes. Expertise: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent mixture (e.g., a pre-chilled ethanol/water mixture). Causality: Washing with cold solvent removes residual soluble impurities from the crystal surfaces without significantly redissolving the desired product.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2,3-Dichloro-6-fluoroaniline in a practical question-and-answer format.
Q1: I've cooled the solution, but no crystals have formed. What should I do?
-
Probable Cause: The solution may not be sufficiently supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystal growth to begin.
-
Seed Crystals: If available, add a single, tiny crystal of pure 2,3-Dichloro-6-fluoroaniline to the solution. This provides a template for further crystallization.
-
Concentrate the Solution: If the solution is clear and scratching fails, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.
-
Q2: My product separated as an oil instead of crystals. Why did this happen and how can I fix it?
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the boiling point of the solvent is higher than the melting point of the solute (52-54 °C for this compound), or when the solution is cooled too rapidly from a state of high supersaturation. The compound melts before it dissolves or comes out of solution above its melting point.
-
Solution:
-
Re-dissolve and Slow Cool: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional primary solvent (e.g., ethanol). Allow the solution to cool much more slowly. Insulating the flask can help.
-
Lower the Saturation Point: Add more of the primary solvent to the hot solution to decrease the supersaturation level before cooling. This will lower the temperature at which crystals begin to form, hopefully to below the compound's melting point.
-
Change Solvents: Consider a solvent or solvent pair with a lower boiling point. For example, an ethyl acetate/hexane system could be effective.
-
Q3: My final yield is very low. What went wrong?
-
Probable Cause: Several factors can lead to poor recovery.
-
Solution:
-
Excess Solvent: The most common cause is using too much solvent during the initial dissolution step. Always use the minimum amount of hot solvent required.
-
Premature Crystallization: If the product crystallized in the funnel during hot filtration, you lost material. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize precipitation.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not cold enough, can dissolve a significant portion of the product.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to determine the ideal solvent without wasting a lot of material?
-
A: Perform small-scale solubility tests in test tubes. Place a few milligrams of your crude solid in several test tubes and add ~0.5 mL of different potential solvents. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility when cold and complete solubility when hot.
-
-
Q: How do I know if my purified product is actually pure?
-
A: The primary indicator of increased purity after recrystallization is a sharper and higher melting point compared to the crude material. For quantitative analysis and identification of any remaining impurities, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standards.
-
-
Q: The crude material is dark brown, but the final crystals are only light yellow. Is this normal?
-
A: Yes. Crude products are often discolored due to highly colored, minor impurities formed during the synthesis. Recrystallization is very effective at removing these, as they often remain in the solvent (mother liquor). If the color persists, a charcoal treatment (adding a small amount of activated carbon to the hot solution before filtration) can be effective at adsorbing colored impurities.
-
-
Q: What are the primary safety precautions for handling 2,3-Dichloro-6-fluoroaniline?
-
A: Halogenated anilines should be handled with care. Based on data for analogous compounds, 2,3-Dichloro-6-fluoroaniline should be considered toxic if swallowed, in contact with skin, or if inhaled.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
References
-
PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 2734205, 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Synthesis of the Bosutinib Core from 2,3-Dichloro-6-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for the synthesis of the bosutinib quinoline core, specifically when starting from 2,3-Dichloro-6-fluoroaniline. Our focus is on anticipating and resolving side reactions to improve yield, purity, and overall success of your synthesis.
Introduction: A Plausible Synthetic Pathway
While various routes to bosutinib exist, a common strategy for forming the quinoline core is the Gould-Jacobs reaction.[1][2] When applying this to the specified starting material, 2,3-Dichloro-6-fluoroaniline, a plausible two-step sequence to a key quinoline intermediate is proposed. This guide will address potential issues within this framework.
The proposed initial steps are:
-
Condensation: Reaction of 2,3-Dichloro-6-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
-
Thermal Cyclization: High-temperature ring closure of the enamine to yield the 4-hydroxyquinoline core.
Caption: Proposed synthesis of the bosutinib quinoline core.
Troubleshooting Guide & FAQs
This section is designed to address specific experimental challenges in a question-and-answer format.
FAQ 1: Low Yield of the Enamine Intermediate in the Condensation Step
Question: I am observing a low yield of the desired enamine intermediate (diethyl ((2,3-dichloro-6-fluorophenylamino)methylene)malonate) and have a significant amount of unreacted 2,3-Dichloro-6-fluoroaniline. What could be the cause?
Answer:
This issue often points to three primary factors: reaction conditions, reagent purity, or steric hindrance.
-
Causality: The nucleophilic attack of the aniline nitrogen on the ethoxymethylenemalonate is the key step.[1] The electron-withdrawing effects of the two chloro and one fluoro groups on the aniline ring decrease the nucleophilicity of the amino group, making the reaction more sluggish than with simpler anilines. Steric hindrance from the ortho-chloro and fluoro substituents can also impede the approach to the electrophile.
-
Troubleshooting Protocol:
-
Temperature and Reaction Time:
-
Gently heat the reaction mixture (e.g., to 80-120 °C) to overcome the activation energy barrier.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged heating at very high temperatures can lead to side reactions.
-
-
Reagent Stoichiometry and Purity:
-
Ensure the diethyl ethoxymethylenemalonate (EMME) is of high purity and used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Verify the purity of your 2,3-Dichloro-6-fluoroaniline, as impurities can interfere with the reaction.
-
-
Solvent Choice:
-
While this reaction can often be run neat, using a high-boiling, inert solvent like xylene or diphenyl ether can sometimes improve yields by ensuring a homogeneous reaction mixture at the required temperature.
-
-
FAQ 2: Formation of Isomeric Quinoline Products During Cyclization
Question: During the thermal cyclization step, I've isolated a mixture of quinoline isomers instead of the expected single product. Why is this happening and how can I control the regioselectivity?
Answer:
The formation of regioisomers is a known challenge in quinoline synthesis, governed by the position of cyclization on the aniline ring.
-
Causality: The thermal cyclization in the Gould-Jacobs reaction is an electrophilic aromatic substitution, where the carbocation generated from the malonate portion of the molecule attacks the aniline ring.[3] With 2,3-Dichloro-6-fluoroaniline, cyclization can theoretically occur at two positions:
-
Position 4 (para to the amino group): This would lead to the formation of an undesired isomer.
-
Position 5 (ortho to the amino group, between the two chloro substituents): This is sterically hindered.
-
The desired cyclization is at the carbon bearing the fluorine atom. The directing effects of the substituents play a crucial role. Halogens are ortho-, para-directing, but deactivating. The fluorine atom at position 6 is the most likely site for cyclization.
-
-
Troubleshooting and Mitigation:
-
Reaction Temperature: The regioselectivity of the Gould-Jacobs cyclization can be highly dependent on the temperature.[4]
-
Lowering the cyclization temperature may favor the thermodynamically more stable product. However, this often comes at the cost of a much slower reaction rate.
-
Conversely, very high temperatures might lead to a mixture of products due to overcoming the activation energy for different cyclization pathways. A systematic study of the temperature profile is recommended.
-
-
Catalysis:
-
While the thermal cyclization is often performed without a catalyst, the use of a Lewis acid or a Brønsted acid catalyst can sometimes influence the regioselectivity by altering the electronic properties of the intermediate. However, this can also promote decomposition.
-
-
Purification:
-
If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization will be necessary. Developing a robust HPLC method is crucial for quantifying the isomeric ratio and guiding the purification process.
-
-
Caption: Isomeric quinoline formation pathways.
FAQ 3: Incomplete Cyclization and Presence of Unreacted Enamine
Question: After the thermal cyclization step, I still have a significant amount of the unreacted enamine intermediate. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a common issue, especially with deactivated aniline rings.
-
Causality: The high temperatures required for the thermal cyclization (often >250 °C) are necessary to overcome the high activation energy of this 6-electron electrocyclization.[1][4] The electron-withdrawing halogen substituents on the aniline ring make the aromatic system less nucleophilic and thus, less reactive towards the intramolecular electrophilic attack, requiring more forcing conditions.
-
Troubleshooting Protocol:
-
Higher Cyclization Temperature:
-
The most straightforward approach is to increase the reaction temperature. High-boiling solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are often used for this purpose, allowing temperatures up to 260 °C.
-
-
Microwave Synthesis:
-
Microwave-assisted synthesis can be highly effective for this transformation, as it can achieve high temperatures rapidly and uniformly, often leading to significantly reduced reaction times and improved yields.[4]
-
-
Monitoring the Reaction:
-
Ensure you are monitoring the reaction's completion accurately. At high temperatures, TLC might not be feasible. Quenching small aliquots and analyzing by HPLC is a more reliable method.
-
-
FAQ 4: Observation of Dehalogenation or Other Unexpected Side Products
Question: I am observing unexpected impurities that, based on mass spectrometry, appear to be dehalogenated or have other structural modifications. What could be causing this?
Answer:
High-temperature reactions with polyhalogenated aromatic compounds can sometimes lead to dehalogenation or other side reactions.
-
Causality:
-
Dehalogenation: While aryl-halogen bonds are generally strong, at very high temperatures in the presence of trace metals or radical initiators, dehalogenation can occur. The C-F bond is typically the strongest, while C-Cl bonds are more susceptible.
-
Hydrolysis: If water is present in the reaction mixture, the 4-hydroxyquinoline product can undergo further reactions. Additionally, the ester group can be hydrolyzed under harsh conditions.
-
-
Troubleshooting and Prevention:
-
Inert Atmosphere:
-
Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Dry Reagents and Solvents:
-
Ensure all reagents and solvents are anhydrous to prevent hydrolysis-related side products.
-
-
Analysis of Impurities:
-
Isolate and characterize the major impurities using techniques like LC-MS and NMR. Understanding the structure of the side products is key to diagnosing the problem. For instance, a known impurity in some bosutinib syntheses is the des-chloro analog.[5] While this is more commonly seen in later catalytic steps, its potential formation under harsh thermal conditions should not be entirely ruled out.
-
-
Summary of Key Parameters and Potential Issues
| Step | Parameter | Potential Issue | Recommended Action |
| Condensation | Temperature | Low reactivity | Gentle heating (80-120 °C) |
| Reagent Purity | Incomplete reaction | Use high-purity, slightly excess EMME | |
| Cyclization | Temperature | Incomplete cyclization | Increase temperature (>250 °C), consider microwave |
| Regioselectivity | Isomer formation | Optimize temperature, consider catalytic screening | |
| Atmosphere/Moisture | Dehalogenation, hydrolysis | Use inert atmosphere and anhydrous conditions |
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Stark, S.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2020 , 25 (24), 5983. [Link]
-
Kumar, P.; et al. New Route for the synthesis of Bosutinib. Der Pharma Chemica2017 , 9 (17), 79-86. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Pharmaffiliates. Bosutinib-impurities. [Link]
-
Comprehensive Organic Name Reactions and Reagents. Gould-Jacobs Reaction. 2010 . [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2,3-Dichloro-6-fluoroaniline N-Arylation
Welcome to the technical support center for the N-arylation of 2,3-dichloro-6-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The N-arylation of 2,3-dichloro-6-fluoroaniline is a critical transformation for synthesizing a variety of valuable compounds in the pharmaceutical and agrochemical industries. However, its electron-deficient nature and steric hindrance present unique challenges that often lead to low yields, incomplete conversion, or side product formation.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the foundational knowledge needed for successful optimization.
Q1: Why is the N-arylation of 2,3-dichloro-6-fluoroaniline considered a challenging transformation?
A1: The difficulty arises from a combination of electronic and steric factors:
-
Electronic Effects: The aniline nitrogen's lone pair is significantly less nucleophilic due to the inductive electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the aromatic ring. This attenuated nucleophilicity slows down the crucial step of amine coordination to the palladium center and subsequent deprotonation.[1]
-
Steric Hindrance: The presence of two ortho-substituents (the chloro and fluoro groups) sterically encumbers the amine. This hindrance can impede the approach of the amine to the metal center of the catalyst and can also disfavor the final reductive elimination step that forms the desired C-N bond.[2]
These factors combined mean that standard N-arylation conditions, such as those used for simpler anilines, are often ineffective and require careful optimization of the catalyst system, base, and solvent.
Q2: What is the general mechanism for this reaction, and which steps are rate-limiting?
A2: The N-arylation of 2,3-dichloro-6-fluoroaniline typically proceeds via the Buchwald-Hartwig amination catalytic cycle.[2][3] Understanding this mechanism is key to troubleshooting.
The primary steps are:
-
Activation of the Palladium Precatalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.
-
Oxidative Addition: The active L-Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming an L-Pd(II)(Ar)(X) complex.
-
Amine Coordination & Deprotonation: The aniline coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The desired N-arylated product is formed via reductive elimination from the palladium amide complex, regenerating the active L-Pd(0) catalyst.[2][3]
For electron-deficient anilines like 2,3-dichloro-6-fluoroaniline, either the amine coordination/deprotonation step or the final reductive elimination step is often turnover-limiting due to the low nucleophilicity of the amine and potential steric congestion.[4]
Caption: General catalytic cycle for the Buchwald-Hartwig N-arylation.
Q3: How do I select an appropriate palladium catalyst and ligand?
A3: This is the most critical choice for a challenging substrate. You need a catalytic system that is highly active and stable.
-
Palladium Source: Using a pre-formed catalyst (precatalyst) is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Precatalysts offer better reliability, faster activation, and more consistent results. G3 or G4 palladacycle precatalysts are excellent starting points.
-
Ligand Choice: The ligand must be both bulky and electron-rich to promote the key steps of oxidative addition and reductive elimination. For electron-deficient anilines, biarylphosphine ligands are the gold standard.
| Ligand Class | Recommended Ligands | Key Features |
| Buchwald-type | RuPhos, BrettPhos, AdBrettPhos | Highly active for sterically hindered and electron-poor substrates. |
| Josiphos-type | tBuXPhos, tBuBrettPhos | Excellent for coupling aryl chlorides and managing steric hindrance.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Can be effective, but often require higher temperatures. May be screened if phosphine ligands fail.[6] |
Starting Recommendation: Begin with a G3 or G4 precatalyst paired with a ligand like RuPhos or BrettPhos . These combinations are known for their broad applicability and high activity in difficult couplings.
Part 2: Troubleshooting Guide
This section is organized by common problems encountered during the experiment.
Issue 1: Low or No Conversion of Starting Materials
You observe both your 2,3-dichloro-6-fluoroaniline and the aryl halide remaining in the reaction mixture by TLC or LC-MS analysis.
Caption: Decision workflow for troubleshooting low/no conversion.
Possible Causes & Solutions:
-
Cause A: Inactive Catalyst. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[7]
-
Cause B: Insufficiently Strong Base. The pKa of the N-H bond in 2,3-dichloro-6-fluoroaniline is lower than that of a typical aniline, but a strong, non-nucleophilic base is still required to efficiently deprotonate the palladium-amine complex.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[2] If NaOtBu fails, consider stronger bases like lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like K₃PO₄ or Cs₂CO₃ are often insufficient for this substrate unless a specific protocol calls for them.[8]
-
-
Cause C: Reaction Temperature is Too Low. The activation energy for oxidative addition to some aryl halides (especially chlorides) or for the reductive elimination step can be high.
-
Solution: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C.[2] If you are using a lower temperature, incrementally increase it. Consider switching to a higher-boiling solvent like 1,4-dioxane or toluene.
-
-
Cause D: Inappropriate Ligand. As discussed in the FAQ, ligand choice is paramount.
-
Solution: If an initial ligand choice shows no reactivity, screen a panel of other bulky, electron-rich biarylphosphine ligands.
-
Issue 2: Formation of Side Products
Your desired product is formed, but you see significant impurities, such as hydrodehalogenation of the aryl halide or formation of diarylamine.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Recommended Solution |
| Hydrodehalogenation (Ar-H) | β-hydride elimination from the palladium-alkoxide complex (formed from the base) or other competing pathways. | 1. Use a base without β-hydrogens if possible, though NaOtBu is generally optimized to minimize this. 2. Ensure strictly anhydrous conditions, as water can be a proton source. |
| Diarylamine (Ar-N(Ar')-Ar) | The product amine is often more nucleophilic than the starting aniline and can react again with the aryl halide. | 1. Use a slight excess (1.1-1.2 equivalents) of the 2,3-dichloro-6-fluoroaniline relative to the aryl halide. 2. Lower the reaction temperature once conversion starts, or shorten the reaction time. |
| Aryl Hydroxide (Ar-OH) | Reaction with hydroxide ions, which can be present as impurities in the base or from residual water, especially at high temperatures.[9][10] | 1. Use a high-purity, anhydrous grade of base. 2. Use rigorously dried solvents and glassware. |
| Homocoupling (Ar-Ar) | Can result from the presence of oxygen.[7] | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas.[7] |
Part 3: Experimental Protocols
Protocol 1: Small-Scale Reaction Condition Screening
This protocol is designed for efficiently screening multiple conditions (e.g., different ligands, bases, or solvents) in parallel.
Materials:
-
2,3-Dichloro-6-fluoroaniline
-
Aryl halide (e.g., 4-bromotoluene as a test substrate)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
2 mL screw-cap vials with PTFE-lined septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
To each labeled 2 mL vial, add the aryl halide (0.1 mmol, 1.0 equiv).
-
Add the palladium precatalyst (0.002 mmol, 2 mol%).
-
Add the base (0.14 mmol, 1.4 equiv). Use a fresh, finely ground portion of the base.[7]
-
-
Reagent Addition:
-
In a separate vial, prepare a stock solution of 2,3-dichloro-6-fluoroaniline (0.12 mmol, 1.2 equiv) in the chosen anhydrous solvent (1.0 mL).
-
Add the aniline solution (1.0 mL) to each reaction vial.
-
-
Reaction Setup:
-
Seal the vials tightly with the screw caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions vigorously using a magnetic stir plate for the specified time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, unseal the vials.
-
Quench the reaction by adding 1 mL of ethyl acetate.
-
Vortex the mixture and centrifuge to pellet the inorganic salts.
-
Take an aliquot of the supernatant for analysis by LC-MS or GC-MS to determine the conversion and identify products.
-
Protocol 2: General Procedure for a 1-Gram Scale Reaction
Procedure:
-
Glassware Preparation: Oven-dry a 50 mL two-neck round-bottom flask and a magnetic stir bar overnight. Allow to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Loading:
-
To the flask, add 2,3-dichloro-6-fluoroaniline (1.0 g, 5.59 mmol, 1.2 equiv).
-
Add the aryl halide (4.65 mmol, 1.0 equiv).
-
Add sodium tert-butoxide (0.67 g, 6.98 mmol, 1.5 equiv).
-
Add the chosen palladium precatalyst (e.g., BrettPhos Pd G4, 0.046 mmol, 1 mol%).
-
-
Inert Atmosphere: Fit the flask with a reflux condenser and a nitrogen/argon inlet. Evacuate and backfill the flask with the inert gas three times.[7]
-
Solvent Addition: Add 20 mL of anhydrous, degassed toluene via syringe.
-
Reaction:
-
Lower the flask into an oil bath preheated to 100 °C.
-
Stir the mixture vigorously for 16 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.
-
References
-
Sephton, T., Charitou, A., Trujillo, C., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Aryne-Enabled C-N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., Do, H.-Q., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Google Patents. (2020). Preparation method of 2, 3-dichloro-6-nitroaniline. CN111646907A.
-
Kang, S.-K., Kim, T.-H., & Pyun, S.-J. (2001). Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts. Organic Letters. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
-
ResearchGate. (n.d.). N-arylation of aniline 50 with phenyl boronic acid. [Link]
-
Fors, B. P., Do, H.-Q., & Buchwald, S. L. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
-
Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]
-
McKay, M. J., & Nguyen, H. M. (2016). Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. PMC. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ChemRxiv. (2025). Catalyst controlled N6 versus Cvinyl arylation of 8-vinyl adenine nucleosides, sequential Cvinyl, N6-diarylation, fluorescence properties, and computational evaluations. [Link]
Sources
- 1. Aryne‐Enabled C−N Arylation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 2,3-Dichloro-6-fluoroaniline in aqueous media
A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the dedicated technical support guide for 2,3-Dichloro-6-fluoroaniline. As a crucial intermediate in pharmaceutical synthesis and materials science, its effective use is often hampered by a significant, yet surmountable, challenge: poor solubility in aqueous media. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this issue, followed by a series of practical, troubleshooting-oriented solutions. Our approach moves from simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific application.
Section 1: Understanding the Core Problem - Physicochemical Properties
The primary reason for the low aqueous solubility of 2,3-Dichloro-6-fluoroaniline lies in its molecular structure. The aromatic benzene ring is inherently hydrophobic ("water-fearing"). This characteristic is further intensified by the presence of two chlorine atoms and a fluorine atom, which increase the molecule's lipophilicity. While the amine (-NH2) group can participate in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Melting Point | 52°C to 54°C | [1] |
| Predicted LogP | ~2.8 - 3.5 (Estimated) | N/A |
| Aqueous Solubility | Poor / Insoluble | [2][3] |
Note: The LogP value is an estimate based on the values for similar structures like 2,3-dichloroaniline (2.78)[2][4] and the known lipophilic contributions of fluorine. A higher LogP value corresponds to lower aqueous solubility.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to provide direct answers to common issues encountered in the lab.
Basic Solubility & Stock Solutions
Q1: I added 2,3-Dichloro-6-fluoroaniline directly to my aqueous buffer and it didn't dissolve. What went wrong?
This is expected behavior. The molecule's hydrophobic nature prevents it from readily dissolving in water or aqueous buffers. Direct dissolution is not a viable method for preparing aqueous solutions of this compound.
Q2: What is the best solvent to use for creating an initial high-concentration stock solution?
For creating a concentrated stock solution, you should use a water-miscible organic solvent in which the compound has high solubility. Based on data for structurally related anilines, the following are excellent starting points:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Acetone [2]
Workflow: Dissolve the compound in a minimal amount of one of these solvents to create a concentrated stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental medium. Caution: Rapid dilution of a concentrated organic stock into an aqueous buffer can cause the compound to precipitate out of solution if its solubility limit in the final mixed-solvent system is exceeded. Always add the stock solution to the aqueous medium slowly while vortexing or stirring, and visually inspect for any cloudiness or precipitate.
Strategies for Preparing Aqueous Solutions
Q3: Can I improve the aqueous solubility by changing the pH?
Yes, this is often the most effective and straightforward initial strategy. 2,3-Dichloro-6-fluoroaniline is a weak base due to its aniline functional group. By lowering the pH of the aqueous medium, you can protonate the amine group (-NH₂) to form an anilinium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water.[5][6]
The electron-withdrawing effects of the chlorine and fluorine substituents make this compound a weaker base than aniline itself, meaning a lower pH will be required for full protonation. The pKa of aniline is approximately 4.6[6], and for this halogenated derivative, it is expected to be lower.
Actionable Advice: Aim for a pH at least 1.5 to 2 units below the compound's pKa. A starting pH of 2.0-2.5, achieved by adding dilute hydrochloric acid (HCl), is a robust starting point. See Protocol 1 for a detailed methodology.
Caption: pH-dependent equilibrium of 2,3-Dichloro-6-fluoroaniline.
Q4: My experiment is pH-sensitive and I cannot use a low pH. What are my other options?
If pH modification is not possible, you must employ formulation strategies that increase solubility at or near neutral pH. The primary options are the use of co-solvents, surfactants, or cyclodextrins.
Q5: How do co-solvents work and which ones should I test?
Co-solvents are water-miscible organic solvents that, when added to water, change the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds like 2,3-Dichloro-6-fluoroaniline.[5] They essentially create a more "organic-like" environment that can accommodate the hydrophobic molecule.
Common Co-solvents for Aqueous Formulations:
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Ethanol | 5 - 20% | Generally well-tolerated in biological systems. |
| Propylene Glycol (PG) | 10 - 40% | Common in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Higher viscosity; very effective solubilizer. |
| Glycerin | 10 - 30% | Biocompatible, but can be viscous. |
Actionable Advice: Start by preparing a series of aqueous solutions with varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol) and determine the maximum concentration of 2,3-Dichloro-6-fluoroaniline that can be dissolved in each. See Protocol 2 for a screening method.
Q6: When should I consider using surfactants?
Surfactants should be considered when co-solvents are insufficient or interfere with the experimental setup. Surfactants work by forming microscopic aggregates called micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2,3-Dichloro-6-fluoroaniline partitions into the core, effectively being encapsulated and "solubilized" within the aqueous phase.[7][8]
Common non-ionic surfactants used in research include:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
PEG-40 Hydrogenated Castor Oil (Kolliphor® RH 40) [8]
Actionable Advice: This method requires careful optimization. Use a surfactant concentration well above its CMC. Be aware that surfactants can interfere with certain biological assays or protein interactions.
Q7: I've heard about cyclodextrins. Are they a viable option?
Yes, cyclodextrins are an advanced but highly effective option, particularly for in-vivo applications or when minimizing the use of other excipients is critical. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[9] The 2,3-Dichloro-6-fluoroaniline molecule can become encapsulated within the hydrophobic cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[10][11][12]
Commonly used cyclodextrins include:
-
β-Cyclodextrin (β-CD) : Limited water solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) : Much higher aqueous solubility and most commonly used for this purpose.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) : High solubility and a strong safety record in pharmaceutical formulations.
Caption: Encapsulation of the molecule by a cyclodextrin host.
Actionable Advice: Preparing an inclusion complex typically involves mixing the compound and the cyclodextrin in water and allowing time for complexation, often with sonication or heating. See Protocol 3 for a general procedure.
Section 3: Decision-Making Workflow & Strategy Comparison
Choosing the right method depends on your experimental constraints. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a solubilization method.
Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Simple, inexpensive, highly effective for basic compounds. | Limited to pH-tolerant applications; risk of precipitation if buffer capacity is exceeded. | Initial screening, chemical reactions, non-biological assays where low pH is acceptable. |
| Co-solvents | Easy to implement, effective for moderate solubility enhancement. | Can affect biological systems; may alter compound activity; risk of precipitation upon dilution. | Cell-based assays (with vehicle controls), preparing intermediate dilutions. |
| Surfactants | High solubilization capacity at neutral pH. | Can interfere with assays (e.g., protein binding); may cause foaming; requires optimization. | Formulations where co-solvents are not viable; in-vitro release studies. |
| Cyclodextrins | High solubilization capacity, excellent for in-vivo use, masks taste/odor, stabilizes compound. | More expensive; requires specific host-guest compatibility; more complex to prepare. | Pharmaceutical formulations, in-vivo studies, reducing solvent toxicity. |
Section 4: Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Solution via pH Adjustment
-
Objective: To dissolve 2,3-Dichloro-6-fluoroaniline by protonating it into its soluble anilinium salt form.
-
Materials: 2,3-Dichloro-6-fluoroaniline, Deionized Water, 1 M HCl, Calibrated pH meter.
-
Procedure:
-
Weigh the desired amount of 2,3-Dichloro-6-fluoroaniline into a glass vial.
-
Add approximately 80% of the final desired volume of deionized water. The compound will likely remain as a solid suspension.
-
While stirring vigorously, add 1 M HCl dropwise to the suspension.
-
Monitor the pH and continue adding HCl until the solid material completely dissolves.
-
Check the pH to ensure it is in the target range (e.g., pH 2.0-2.5).
-
Add deionized water to reach the final target volume.
-
Validation: Visually confirm the solution is clear with no particulates. For quantitative work, verify the concentration using a calibrated HPLC or UV-Vis spectrophotometer.
-
Protocol 2: Screening for an Optimal Co-solvent System
-
Objective: To determine the minimum percentage of a co-solvent required to dissolve a target concentration of 2,3-Dichloro-6-fluoroaniline.
-
Materials: 2,3-Dichloro-6-fluoroaniline, Co-solvent (e.g., PEG 400), Aqueous buffer (e.g., PBS pH 7.4).
-
Procedure:
-
Prepare several co-solvent/buffer mixtures (e.g., 5% PEG 400 in PBS, 10% PEG 400 in PBS, 20% PEG 400 in PBS).
-
Add an excess amount of 2,3-Dichloro-6-fluoroaniline to a known volume of each mixture in separate vials.
-
Agitate the vials at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound via HPLC or UV-Vis.
-
Analysis: The results will provide the saturation solubility of the compound in each co-solvent mixture, allowing you to select the lowest percentage of co-solvent that meets your concentration requirement.
-
Protocol 3: Preparation Using Cyclodextrin Inclusion Complexation
-
Objective: To prepare an aqueous solution by encapsulating 2,3-Dichloro-6-fluoroaniline within a cyclodextrin host.
-
Materials: 2,3-Dichloro-6-fluoroaniline, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Deionized Water.
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10-20% w/v).
-
Add the 2,3-Dichloro-6-fluoroaniline powder to the cyclodextrin solution. A molar ratio of 1:1 (compound:CD) is a common starting point.
-
Stir the mixture vigorously at room temperature. Gentle heating (40-50°C) or sonication can accelerate complex formation.
-
Continue stirring for several hours (4-24 hours) until the solution becomes clear.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles or potential aggregates.
-
Validation: The resulting clear solution contains the soluble inclusion complex. Concentration should be confirmed analytically. The phase-solubility diagrams described by Higuchi and Connors are the standard method for fully characterizing the complexation stoichiometry and binding constant.
-
References
-
Title: 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 Source: PubChem URL: [Link]
-
Title: 2,3-Dichloroaniline Source: Wikipedia URL: [Link]
-
Title: 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 Source: PubChem URL: [Link]
-
Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]
-
Title: 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 Source: PubChem URL: [Link]
-
Title: 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 Source: PubChem URL: [Link]
-
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]
-
Title: Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures Source: ACS Publications URL: [Link]
-
Title: Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes Source: MDPI URL: [Link]
-
Title: Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: MDPI URL: [Link]
-
Title: Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) Source: ACS Publications URL: [Link]
-
Title: Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review Source: PMC - NIH URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - PubMed Central URL: [Link]
-
Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: ACS Publications URL: [Link]
-
Title: Techniques for solubility enhancement of poorly soluble drugs: An overview Source: ResearchGate URL: [Link]
-
Title: Effects of solution pH value on the aniline adsorption Source: ResearchGate URL: [Link]
-
Title: Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review Source: MDPI URL: [Link]
-
Title: Surfactants & Solubilizers Source: Polygon Chemie AG URL: [Link]
-
Title: A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Cyclodextrins, Surfactants and Their Inclusion Complexes Source: MDPI URL: [Link]
-
Title: Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy Source: The Journal of Chemical Physics URL: [Link]
-
Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Halogenated anilines as novel natural products from a marine biofilm forming microalga Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
-
Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC - NIH URL: [Link]
-
Title: Cyclodextrin Masterclass V How to make a cyclodextrin complex Source: YouTube URL: [Link]
-
Title: Emulsifying and solubilising surfactants for oral Source: Alsiano URL: [Link]
-
Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: PubMed URL: [Link]
Sources
- 1. 2,3-Dichloro-6-fluoroaniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 5. wjbphs.com [wjbphs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. polygon.ch [polygon.ch]
- 9. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclodextrins, Surfactants and Their Inclusion Complexes [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of quinolines from 2,3-Dichloro-6-fluoroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 2,3-Dichloro-6-fluoroaniline. The presence of multiple electron-withdrawing halogen substituents on the aniline ring significantly deactivates it, presenting unique challenges for classical quinoline synthesis methodologies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline synthesis failing or resulting in extremely low yields when using 2,3-Dichloro-6-fluoroaniline?
A1: The primary reason for poor reactivity is the severe electronic deactivation of the aniline starting material. The three halogen atoms (two chlorine, one fluorine) are strongly electron-withdrawing via the inductive effect. This drastically reduces the electron density on the aromatic ring and, more critically, diminishes the nucleophilicity of the amine group's lone pair of electrons. In most classical quinoline syntheses (e.g., Combes, Skraup, Doebner-von Miller), the initial key step is a nucleophilic attack from the aniline nitrogen onto a carbonyl carbon.[1][2] With a highly deactivated substrate like 2,3-Dichloro-6-fluoroaniline, this initial step is kinetically disfavored, often requiring forcing conditions which can lead to decomposition and side reactions.
Q2: What general strategies can enhance the reactivity of this deactivated aniline in quinoline synthesis?
A2: To overcome the inherent low reactivity, the strategy must focus on either increasing the electrophilicity of the reaction partner or forcing the reaction conditions.
-
Stronger Acid Catalysts: Transitioning from standard mineral acids (like H₂SO₄ or HCl) to stronger dehydrating acids such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) can be highly effective. These catalysts more effectively protonate the carbonyl component, rendering it a much stronger electrophile for the weakened aniline nucleophile to attack.
-
Higher Reaction Temperatures: Increasing the thermal energy of the system is often necessary to overcome the high activation energy barrier. Microwave irradiation is a particularly effective method for rapidly and efficiently heating the reaction mixture, often reducing reaction times and improving yields for sluggish transformations.[3]
-
Lewis Acid Catalysis: In some cases, Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃) can be used to coordinate to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.[4]
-
Solvent Selection: High-boiling point, polar aprotic solvents like diphenyl ether or Dowtherm A can be used for high-temperature thermal cyclizations, particularly in Conrad-Limpach type syntheses.
Q3: How can I effectively monitor the progress of these challenging reactions?
A3: Monitoring these reactions is critical. Given the forcing conditions, prolonged reaction times can lead to decomposition.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Use a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to track the consumption of the aniline starting material and the appearance of the new, typically more polar, quinoline product spot.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique for tracking the formation of the desired product by its mass-to-charge ratio (m/z). It is particularly useful for identifying intermediates and potential side products in complex reaction mixtures.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the starting material and product are sufficiently volatile and thermally stable, GC-MS provides excellent separation and definitive mass identification.
Troubleshooting Guides for Specific Synthesis Routes
Guide 1: The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][5] The primary challenge here is twofold: the initial condensation to form the enamine intermediate and the subsequent electrophilic aromatic substitution (cyclization) onto the deactivated ring.
Common Problems & Solutions
-
Problem: No reaction or incomplete consumption of starting aniline.
-
Causality: The aniline is not nucleophilic enough to attack the β-diketone, or the equilibrium of the initial addition lies far to the left.
-
Solution 1: Increase Catalyst Strength. Switch from concentrated H₂SO₄ to Polyphosphoric Acid (PPA). PPA serves as both a potent catalyst and a dehydrating agent, driving the condensation equilibrium forward.
-
Solution 2: Pre-form the Enamine. In a separate step, attempt to form the enamine intermediate from 2,3-dichloro-6-fluoroaniline and the β-diketone using a Dean-Stark apparatus to azeotropically remove water. The isolated enamine can then be subjected to the strong acid cyclization conditions.
-
-
Problem: Formation of an intermediate is observed (by TLC/LCMS), but the final quinoline product does not form.
-
Causality: The enamine intermediate forms but fails to cyclize. The electrophilic attack on the electron-poor aromatic ring is the rate-determining step and has a very high activation barrier.[2]
-
Solution: Employ Harsher Cyclization Conditions. If the enamine has been successfully formed, its cyclization requires extreme conditions. Eaton's reagent or heating in PPA at temperatures exceeding 150°C may be necessary to force the intramolecular Friedel-Crafts type reaction.
-
Illustrative Workflow: Combes Synthesis
Caption: High-level workflow for the Combes synthesis using a deactivated aniline.
Mechanism of the Combes Synthesis
Sources
Technical Support Center: Purification of Crude 2,3-Dichloro-6-fluoroaniline
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,3-dichloro-6-fluoroaniline. Below, you will find frequently asked questions (FAQs) addressing common inquiries and detailed troubleshooting guides for prevalent purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 2,3-dichloro-6-fluoroaniline?
A1: Impurities in crude 2,3-dichloro-6-fluoroaniline are primarily process-related and can vary depending on the synthetic route. Common impurities may include:
-
Regioisomers: Isomeric forms of dichloro-fluoroaniline produced due to non-selective halogenation.
-
Unreacted Starting Materials: Such as o-fluoroaniline.
-
Intermediates: For example, if a multi-step synthesis is employed, intermediates like 4-bromo-2-chloro-6-fluoroaniline may be present.
-
Byproducts of Side Reactions: Incomplete halogenation or reduction reactions can lead to a variety of minor byproducts.
-
Residual Solvents and Water: Solvents used in the synthesis and workup, along with moisture, are common impurities.
Q2: What is the recommended approach for achieving high purity (>99.5%) of 2,3-dichloro-6-fluoroaniline?
A2: A multi-step purification strategy is often the most effective approach for achieving high purity. This typically involves an initial bulk purification step, such as recrystallization or vacuum distillation, to remove major impurities. This is followed by a final polishing step, like column chromatography, to separate any remaining closely related isomers and trace impurities.
Q3: How can I effectively monitor the purity of 2,3-dichloro-6-fluoroaniline during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for assessing the purity of halogenated anilines.[1]
-
HPLC: Provides quantitative data on the percentage of the main component and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
GC-MS: Is excellent for identifying and quantifying volatile impurities.[2] It is also a powerful tool for confirming the identity of the desired product and any byproducts.
Q4: What are the key safety precautions to consider when handling 2,3-dichloro-6-fluoroaniline?
A4: 2,3-dichloro-6-fluoroaniline, like other halogenated anilines, should be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune solubility. |
| Too much solvent was used, preventing the solution from reaching saturation upon cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| The cooling process was too rapid, leading to precipitation instead of crystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The compound is precipitating from a supersaturated solution too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. |
Vacuum Distillation
Vacuum distillation is suitable for purifying thermally stable liquids with high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.[5]
Troubleshooting Common Vacuum Distillation Issues
| Issue | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Inability to Achieve a Good Vacuum | Leaks in the system. | Check all glass joints and tubing for cracks or poor seals. Ensure all joints are properly greased with vacuum grease. |
| Product Decomposing in the Pot | The temperature is too high, even under vacuum. | Reduce the pressure further to lower the boiling point. Ensure the heating mantle temperature is not set excessively high. |
| Low Recovery | Product solidifying in the condenser or receiver flask. | Gently warm the condenser and receiver with a heat gun to melt the solidified product. |
| Hold-up in the distillation apparatus. | Use a smaller distillation setup for smaller quantities of material. |
Column Chromatography
Column chromatography is a high-resolution technique ideal for separating compounds with similar polarities.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A gradual increase in polarity (gradient elution) often provides better separation than a single solvent system (isocratic elution). |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. | |
| Compound is Stuck on the Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of a more polar solvent like methanol may be necessary. |
| The compound is interacting strongly with the acidic silica gel. | Add a small percentage of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. | |
| Tailing of the Compound Peak | Overloading the column. | Use a larger column or reduce the amount of sample loaded. |
| Strong interaction with the stationary phase. | As above, consider adding a basic modifier to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To remove impurities with different solubility profiles from crude 2,3-dichloro-6-fluoroaniline.
Materials:
-
Crude 2,3-dichloro-6-fluoroaniline
-
Selected solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Activated charcoal (optional)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Determine an appropriate solvent or solvent system where 2,3-dichloro-6-fluoroaniline is soluble when hot and sparingly soluble when cold.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To separate 2,3-dichloro-6-fluoroaniline from closely related impurities.
Materials:
-
Crude or partially purified 2,3-dichloro-6-fluoroaniline
-
Silica gel (60 Å, 230-400 mesh)
-
Non-polar solvent (e.g., hexane)
-
Polar solvent (e.g., ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent and pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel which is then added to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding the polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane). The optimal solvent system should be determined by TLC beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,3-dichloro-6-fluoroaniline.
Visualization of Purification Workflow
Caption: A typical multi-step purification workflow for 2,3-dichloro-6-fluoroaniline.
References
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
- Google Patents. (2020). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
PubChem. 2,3-Dichloroaniline. National Center for Biotechnology Information. [Link]
- Google Patents. (1992).
- Google Patents. (2023).
-
PubChem. 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-Dichloroaniline. National Center for Biotechnology Information. [Link]
-
Goretzko, D., et al. (2002). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Chromatography A, 958(1-2), 195-203. [Link]
-
University of California, Berkeley. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
- Google Patents. (1999).
- Google Patents. (1992).
-
PubChem. 2,3-Dichloro-6-nitroaniline. National Center for Biotechnology Information. [Link]
-
fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
-
Jones, K., et al. (1991). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 35(5), 523-531. [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
Organic Syntheses. 2,6-DICHLOROANILINE. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
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Bakshi, B. R., & Singh, S. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 68(4), 478–481. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
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Krieger, A., et al. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 145-154. [Link]
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University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
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Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]
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strategies to avoid over-chlorination in 2,3-Dichloro-6-fluoroaniline synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-6-fluoroaniline. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, with a specific focus on preventing over-chlorination and controlling regioselectivity. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Introduction: The Challenge of Selective Di-chlorination
The synthesis of 2,3-Dichloro-6-fluoroaniline, a key intermediate in pharmaceutical development, presents a significant regiochemical challenge. The starting material, typically 3-fluoroaniline, possesses a highly activated aromatic ring due to the strong electron-donating nature of the amino group. This high reactivity makes the ring susceptible to rapid, and often uncontrollable, electrophilic aromatic substitution, leading to a mixture of chlorinated isomers and over-chlorinated byproducts.
The primary difficulty lies in directing the chlorine atoms specifically to the C2 and C3 positions while leaving the C4, C5, and C6 positions untouched. The fluorine atom at C6 and the amino group at C1 exert competing directing effects, further complicating the regiochemical outcome. This guide provides a series of troubleshooting strategies and detailed protocols to help you achieve high selectivity and yield for the desired 2,3-dichloro product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated products. How can I improve selectivity for the di-chloro product and prevent over-chlorination?
Answer: This is the most common issue encountered in this synthesis. The high activating effect of the amino group makes the aromatic ring highly susceptible to multiple chlorinations. The key to preventing over-chlorination is to moderate the reactivity of the aniline ring.
Root Cause Analysis: The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring, particularly at the ortho and para positions, making it highly nucleophilic. Direct chlorination of unprotected 3-fluoroaniline is therefore difficult to control.
Primary Strategy: N-Acetylation to Moderate Reactivity The most effective strategy is to temporarily "tame" the activating amino group by converting it into an acetamido group (-NHCOCH₃). This is achieved through N-acetylation.
Why this works: The acetyl group is electron-withdrawing, which delocalizes the nitrogen lone pair into the carbonyl group. This reduces the electron-donating ability of the nitrogen, thereby deactivating the aromatic ring towards electrophilic substitution and making the chlorination reaction slower and more controllable. Incomplete acetylation can result in over-halogenation of any remaining aniline.[1]
Recommended Protocol: N-Acetylation of 3-Fluoroaniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The N-acetyl-3-fluoroaniline will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Question 2: Even after N-acetylation, I'm getting the wrong dichlorinated isomer. How can I direct the chlorination to the 2 and 3 positions?
Answer: Regioselectivity is governed by the directing effects of the substituents on the ring. In N-acetyl-3-fluoroaniline, the acetamido group is an ortho, para-director, and the fluorine atom is also an ortho, para-director. This leads to a complex substitution pattern. A multi-step strategy involving a blocking group is often necessary.
Root Cause Analysis: The C4 position (para to the acetamido group) is highly activated and sterically accessible, making it a major site for chlorination. To achieve 2,3-dichlorination, this highly reactive C4 position must be temporarily blocked.
Primary Strategy: Para-Bromination as a Reversible Blocking Step A common and effective strategy is to first brominate the N-acetylated intermediate. The bulky bromine atom will preferentially add to the sterically accessible and electronically rich C4 position. This "blocks" the para position, forcing the subsequent chlorination to occur at the remaining open ortho positions (C2 and C6). The bromo group can then be selectively removed via catalytic hydrogenation.
This multi-step approach provides excellent control over the final product's regiochemistry.
[1]*** dot
Caption: Regioselective Synthesis via a Blocking Group Strategy.
Recommended Protocol: Multi-step Synthesis
-
Para-Bromination:
-
Dissolve N-acetyl-3-fluoroaniline (1 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Cool to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise.
-
Stir at room temperature until TLC/HPLC analysis shows complete consumption of the starting material.
-
Isolate the 4-bromo intermediate by aqueous work-up.
-
-
Dichlorination:
-
Dissolve the 4-bromo intermediate in glacial acetic acid.
-
Add N-Chlorosuccinimide (NCS) (2.2 equivalents).
-
Heat the reaction to 60-70 °C and monitor by HPLC.
-
Cool and isolate the dichlorinated product.
-
-
Reductive Debromination & Hydrolysis:
-
Dissolve the 4-bromo-2,3-dichloro intermediate in an alcohol solvent (e.g., ethanol).
-
Add a base such as sodium hydroxide (1 eq.) to act as an HBr scavenger. [1] * Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C). [1] * Purge the system with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) until debromination is complete.
-
Filter off the catalyst. The resulting product is the N-acetylated version.
-
Perform acidic hydrolysis by refluxing with aqueous HCl to remove the acetyl group and yield the final 2,3-Dichloro-6-fluoroaniline.
-
Question 3: My reaction is slow and requires harsh conditions. Are there alternative chlorinating agents or catalysts I can use?
Answer: Yes, the choice of chlorinating agent and the use of a catalyst can significantly impact reaction conditions and selectivity. While NCS is effective, other reagents can offer different reactivity profiles.
Alternative Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) Sulfuryl chloride is a more powerful chlorinating agent than NCS. It can be used for the chlorination of moderately deactivated rings, such as N-acetylated anilines. However, its higher reactivity means that temperature control is critical to prevent over-chlorination. It often proceeds via a radical mechanism or can act as a source of Cl₂.
[2]Catalysis for Enhanced Selectivity: Recent literature has shown that organocatalysis can be highly effective for achieving regioselective chlorination of anilines, particularly for ortho-chlorination.
-
Secondary Ammonium Salts: Diisopropylammonium salts have been reported to catalyze the ortho-chlorination of anilines with high efficiency and regioselectivity. T[3][4]his approach can be valuable when direct chlorination of a protected aniline is desired, potentially avoiding the need for a blocking group strategy.
Experimental Considerations:
-
When using SO₂Cl₂, perform the reaction at low temperatures (e.g., 0 °C to room temperature) and add the reagent slowly.
-
When exploring organocatalysis, start with the catalyst loading and conditions reported in the literature and optimize from there.
[4]| Parameter | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | | :--- | :--- | :--- | | Reactivity | Moderate | High | | Handling | Solid, relatively easy to handle | Liquid, corrosive, moisture-sensitive | | Byproducts | Succinimide | SO₂, HCl | | Typical Conditions | Acetic acid, 50-70 °C | Various solvents, 0 °C to RT |
Question 4: How do I effectively monitor the reaction progress and purify the final product from its isomers?
Answer: Proper reaction monitoring and purification are crucial for obtaining a high-purity final product.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a solvent system that provides good separation between the starting material, intermediates, and the final product (e.g., Hexane:Ethyl Acetate mixtures).
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to accurately track the consumption of reactants and the formation of products and byproducts. A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the various chlorinated isomers and byproducts present in the reaction mixture by their mass-to-charge ratio and fragmentation patterns.
Purification Strategies: Separating closely related isomers like dichlorofluoroanilines can be challenging.
-
Recrystallization: If the desired product is a solid and has significantly different solubility in a particular solvent compared to the isomeric impurities, recrystallization is an effective and scalable purification method.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is the most common method. A careful selection of the eluent system is required to achieve good separation.
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC can be used, although it is less scalable than crystallization.
[5]***
References
-
Xiong, X., & Yeung, Y. (2022). Amine organocatalysts for highly ortho-Selective chlorination of anilines with sulfuryl chloride. ResearchGate. Available at: [Link]
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Yeung, Y., et al. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. Available at: [Link]
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Organic Syntheses. 2,6-DICHLOROANILINE. Available at: [Link]
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European Patent Office. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. EP 0500156 A1. Available at: [Link]
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National Center for Biotechnology Information. (2008). Toxicological Profile for Chlorine. Available at: [Link]
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Fan, Z., et al. (2004). [Kinetics and mechanism of aniline oxidation with chlorine dioxide in water]. PubMed. Available at: [Link]
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MDPI. (2020). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Available at: [Link]
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Jia, W., et al. (2022). Potential for selective oxidation of aniline in soil washing effluent by active chlorine and testing its practicality. PubMed. Available at: [Link]
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Beilstein Journals. (2013). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]
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Hach. Chlorine Analysis. Available at: [Link]
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Royal Society of Chemistry. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Available at: [Link]
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Chemistry Steps. Reactions of Aniline. Available at: [Link]
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PubMed. (1981). Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX. Available at: [Link]
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Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. Available at: [Link]
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Chemistry LibreTexts. (2022). Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
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Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
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U.S. Environmental Protection Agency. Aniline. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]
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Autech Industry. (2023). The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. Available at: [Link]
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Sciencemadness Discussion Board. (2007). Chlorination of Aniline. Available at: [Link]
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Khan Academy. (2022). Bromination of Aniline. Available at: [Link]
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PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Available at: [Link]
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Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]
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ResearchGate. (2016). Analytical methods of chlorine and the substances produced by the chlorine treatments. Available at: [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
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YSI. (2023). Comparing Chlorine Measurement Methods. Available at: [Link]
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Sciencemadness.org. (1960). The Addition-Chlorination of Aniline. Available at: [Link]
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SlideShare. (2020). Aromatic Electrophilic substitution. Available at: [Link]
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ResearchGate. Regioselective Control of Electrophilic Aromatic Substitution Reactions. Available at: [Link]
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YouTube. (2019). introduction to regioselectivity in aromatic reactions. Available at: [Link]
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Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Available at: [Link]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,3-Dichloro-6-fluoroaniline
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2,3-dichloro-6-fluoroaniline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electronically demanding substrate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQ) section for broader conceptual understanding.
Introduction: Understanding the Challenge
The substrate, 2,3-dichloro-6-fluoroaniline, presents a trifecta of challenges for palladium-catalyzed cross-coupling:
-
Steric Hindrance: The presence of substituents at both positions ortho to the aniline group (C2-Chloro, C6-Fluoro) creates significant steric congestion. This bulk can impede the approach of the catalyst and the coupling partner, particularly in C-N bond formations.
-
Challenging Electrophiles: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1][2]
-
Catalyst Inhibition: The aniline's lone pair of electrons can coordinate to the palladium center, forming off-cycle, catalytically inactive complexes that hinder turnover.[3][4]
Successfully coupling this molecule requires a carefully selected catalytic system where the ligand, palladium source, and base work in concert to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses common experimental failures in a direct Q&A format.
Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
A1: This is the most common issue and typically points to a problem in one of three key areas of the catalytic cycle: oxidative addition, catalyst stability, or reductive elimination.
Potential Cause 1: Inefficient Oxidative Addition Your catalyst may be struggling to break the C-Cl bond. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for this task.
-
Solution: Employ specialized ligands designed for C-Cl bond activation. The most effective are sterically bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the formation of the active, low-coordinate Pd(0) species required for oxidative addition and stabilize the resulting Pd(II) complex.[3]
Potential Cause 2: Catalyst Deactivation The aniline substrate itself, or decomposition products from sensitive reagents, can poison your catalyst.
-
Solution 1 (Ligand Choice): Bulky ligands, such as XPhos or SPhos, not only promote reactivity but also create a protective steric shield around the palladium center.[3] This shield minimizes the binding of inhibitory species like the aniline starting material.[4]
-
Solution 2 (Use of Precatalysts): Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using well-defined, air-stable Pd(II) precatalysts.[5][6] These complexes, such as G4-XPhos-Pd, activate rapidly and consistently under reaction conditions, leading to more reproducible results.
-
Solution 3 (Base Selection): For sensitive substrates, a moderate-strength base can limit decomposition pathways that lead to catalyst deactivation.[4]
Potential Cause 3: Slow Reductive Elimination The final, product-forming step can be slow, especially with sterically congested products.
-
Solution: Once again, bulky, electron-donating ligands are crucial. They accelerate reductive elimination, increasing the overall catalytic turnover rate.[7]
Below is a logical workflow for troubleshooting a failed reaction.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Q2: I'm observing significant side products like homocoupling of my boronic acid or dehalogenation. How can I suppress these?
A2: These side reactions compete with your desired transformation and are often linked to oxygen contamination or reagent instability.
-
Homocoupling: This typically occurs when two molecules of your nucleophilic coupling partner (e.g., boronic acid) couple with each other. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted pathway.[8]
-
Solution: Rigorous degassing of your solvent and reaction vessel is paramount. The freeze-pump-thaw method (at least three cycles) is highly recommended over simply bubbling with an inert gas.
-
-
Protodeborylation/Dehalogenation: This is the replacement of the boronic acid group or the halogen with a hydrogen atom.
-
Solution for Protodeborylation: Boronic acids can be unstable, especially at high temperatures and under strongly basic conditions.[9] Switching to a more robust boronic ester, such as a pinacol or neopentyl glycol ester, significantly improves stability and reduces this side reaction.[8]
-
Solution for Dehalogenation: This can be a complex issue influenced by the base, solvent, and catalyst. Sometimes, using a slightly weaker or less soluble base (e.g., K₃PO₄ instead of NaOtBu) can mitigate the problem, albeit potentially requiring higher temperatures or longer reaction times.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which general class of palladium catalyst is the best starting point for 2,3-dichloro-6-fluoroaniline?
A1: For a challenging substrate like this, you should start with a modern, well-defined Pd(II) precatalyst bearing a bulky, electron-rich biaryl monophosphine ligand. These are often referred to as "Buchwald Precatalysts."
| Catalyst Component | Recommended Choice | Rationale |
| Palladium Source | Pd(II) Precatalyst (e.g., G3- or G4-Pd) | Air-stable, reliable activation, ensures 1:1 Pd:Ligand ratio.[6] |
| Ligand | XPhos, SPhos, RuPhos | Bulky and electron-rich; accelerates both oxidative addition of aryl chlorides and reductive elimination.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Good functional group tolerance; effective for challenging couplings. Stronger bases like NaOtBu can be used but may not be compatible with all functional groups.[10] |
| Solvent | Toluene, Dioxane, THF, CPME | Aprotic solvents with good solubility for organic reagents and catalysts. Must be anhydrous. |
Q2: How do I achieve selective mono-coupling at either the C2 or C3 position?
A2: Achieving high regioselectivity is challenging due to the similar reactivity of the two C-Cl bonds. However, it can be influenced by several factors:
-
Stoichiometry: The most straightforward approach is to use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid). This will statistically favor mono-coupling, though it will leave some starting material unreacted.
-
Steric Differentiation: The C2-Cl bond is significantly more sterically hindered than the C3-Cl bond due to the flanking fluoro and amino groups. By choosing a very bulky ligand and a bulky coupling partner, you may be able to favor reaction at the less hindered C3 position.
-
Electronic Control: The electronic effects are more subtle. While both positions are activated, the specific orbital interactions favored by a given ligand-palladium complex can influence site preference. This often requires empirical screening of different ligands.[11]
Q3: What is the fundamental catalytic cycle I am trying to optimize?
A3: Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three main steps. Understanding this cycle is key to rational troubleshooting.
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Validation & Comparative
A Senior Application Scientist's Guide to 2,3-Dichloro-6-fluoroaniline: A Comparative Analysis in Synthetic Chemistry
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. Halogenated anilines are a cornerstone of medicinal chemistry, serving as versatile synthons for a vast array of heterocyclic compounds. This guide provides an in-depth comparison of 2,3-Dichloro-6-fluoroaniline with other key aniline derivatives, offering insights into how subtle structural changes influence reactivity and synthetic outcomes.
The Strategic Importance of Halogenated Anilines
Halogenated anilines are prized building blocks in organic synthesis. The nature and position of halogen substituents on the aniline ring provide a powerful tool to modulate the molecule's electronic properties and reactivity. This control is crucial for directing the course of complex reactions and for introducing functional groups that are essential for the biological activity of the final product. By substituting anilines with different functional groups, medicinal chemists can fine-tune a compound's pharmacological properties, such as bioavailability, solubility, or selectivity for a target receptor. These substitutions can also mitigate potential toxicities or off-target effects associated with the aniline core.
Featured Compound: 2,3-Dichloro-6-fluoroaniline
2,3-Dichloro-6-fluoroaniline is a uniquely substituted aniline that offers a specific combination of steric and electronic properties. The two chlorine atoms and one fluorine atom are strong electron-withdrawing groups, which significantly impacts the nucleophilicity of the amino group and the reactivity of the aromatic ring.
Key Applications: This aniline derivative is a valuable precursor for the synthesis of complex heterocyclic systems, particularly in the development of pharmaceuticals and agrochemicals. Its substitution pattern is often exploited to create molecules with specific biological activities, such as kinase inhibitors or anti-infective agents.
Comparative Aniline Derivatives
To understand the unique characteristics of 2,3-Dichloro-6-fluoroaniline, it is essential to compare it with other structurally related anilines. The following derivatives have been selected for this analysis:
-
2-Chloro-6-fluoroaniline: Lacks the chlorine atom at the 3-position, providing a direct comparison of the effect of an additional electron-withdrawing group.
-
4-Chloro-2-fluoroaniline: Features a different positional arrangement of the chlorine atom, which alters the electronic and steric environment of the molecule.
-
2,3-Dichloroaniline: Replaces the fluorine atom with a chlorine atom, allowing for an evaluation of the differential effects of these two halogens.
-
2,6-Difluoroaniline: Contains two fluorine atoms, offering a comparison with a more fluorine-rich analogue.
Physicochemical Properties: A Side-by-Side Comparison
The physical properties of these anilines can influence their handling, solubility, and reaction conditions. The following table summarizes key data for each compound.
| Property | 2,3-Dichloro-6-fluoroaniline | 2-Chloro-6-fluoroaniline[1] | 4-Chloro-2-fluoroaniline | 2,3-Dichloroaniline[2][3] | 2,6-Difluoroaniline[4][5] |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN | C₆H₅ClFN | C₆H₅Cl₂N | C₆H₅F₂N |
| Molecular Weight | 179.99 g/mol | 145.56 g/mol | 145.56 g/mol | 162.01 g/mol | 129.11 g/mol |
| Appearance | Solid | Liquid | Liquid | Colorless oil/solid | Colorless to brown liquid |
| Melting Point | 46-48 °C | N/A | N/A | 24 °C | N/A |
| Boiling Point | 227 °C | N/A | 104-107 °C (at reduced pressure) | 252 °C | 154 °C |
| Density | ~1.5 g/cm³ | N/A | 1.311 g/mL | 1.383 g/cm³ | 1.28 g/mL |
Case Study: The Combes Synthesis of Quinolines
The Combes synthesis is a classic acid-catalyzed reaction that produces quinolines from the condensation of an aniline with a β-diketone.[6][7][8] This reaction is an excellent platform for comparing the reactivity of our selected anilines, as it involves both the nucleophilic character of the amino group and an electrophilic aromatic substitution step.
The following diagram outlines the general workflow for the Combes synthesis.
Caption: General experimental workflow for the Combes quinoline synthesis.
Objective: To synthesize 2,4-dimethyl-5-fluoro-6,7-dichloroquinoline.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dichloro-6-fluoroaniline (1.80 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise, ensuring the internal temperature remains below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 110 °C for 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto 50 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 30% aqueous sodium hydroxide solution until the pH is approximately 8-9, keeping the mixture cool in an ice bath.
-
Extraction: Extract the resulting suspension with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2,4-dimethyl-5-fluoro-6,7-dichloroquinoline.
Comparative Synthesis and Mechanistic Insights
The success and rate of the Combes synthesis are highly dependent on the electronic nature of the aniline derivative. The reaction proceeds in two main stages: the formation of a β-aminoenone intermediate, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring.
Caption: Comparative reaction pathways for the Combes synthesis using different aniline derivatives.
The electron-withdrawing nature of the halogen substituents deactivates the aniline ring, making the final electrophilic cyclization step more challenging. The degree of this deactivation dictates the required reaction conditions and influences the overall yield.
| Aniline Derivative | Predicted Reactivity | Rationale for Reactivity | Potential Yield |
| 2,3-Dichloro-6-fluoroaniline | Low | Highly deactivated ring due to three strong -I substituents. Steric hindrance from the 2-chloro group. | Moderate |
| 2-Chloro-6-fluoroaniline | Moderate-Low | Less deactivated than the trichloro-fluoro analogue. Steric hindrance from the 2-chloro group. | Moderate-High |
| 4-Chloro-2-fluoroaniline | Moderate | Deactivated ring, but less steric hindrance at the cyclization position compared to ortho-substituted anilines. | High |
| 2,3-Dichloroaniline | Low | Strongly deactivated ring due to two -I chloro groups. Fluorine's +M effect is absent. | Moderate |
| 2,6-Difluoroaniline | Moderate | Deactivated ring, but the +M effect of fluorine can partially offset the -I effect. Steric hindrance from the 2-fluoro group. | High |
Causality Behind Experimental Choices:
-
Strong Acid Catalysis: Concentrated sulfuric acid is necessary to protonate the enamine intermediate, making it sufficiently electrophilic to attack the deactivated aromatic ring. For less deactivated anilines, a milder acid might suffice.
-
High Temperature: The elevated temperature provides the necessary activation energy to overcome the high energy barrier of the electrophilic aromatic substitution on a deactivated ring. More reactive anilines could potentially react at lower temperatures.
-
Nucleophilicity vs. Ring Deactivation: The choice of aniline represents a trade-off. While the amino group needs to be sufficiently nucleophilic to condense with the diketone, the primary challenge in the Combes synthesis with halogenated anilines is the cyclization step. The strong inductive effect (-I) of halogens decreases the electron density of the ring, making it less susceptible to electrophilic attack.[9] Fluorine, despite being the most electronegative, can also exert a weak resonance-donating effect (+M), which can partially mitigate the deactivation. This balance of effects explains the predicted reactivity order.
Conclusion: Selecting the Right Tool for the Job
This guide demonstrates that 2,3-Dichloro-6-fluoroaniline is a valuable, albeit challenging, substrate for constructing highly functionalized quinoline systems. Its three halogen substituents render the aromatic ring significantly electron-deficient, necessitating forcing conditions for reactions like the Combes synthesis.
In comparison, derivatives like 4-chloro-2-fluoroaniline or 2,6-difluoroaniline may offer higher yields and require milder conditions due to a less deactivated ring or more favorable electronic effects. The choice of aniline derivative is therefore a strategic decision that must be based on the desired substitution pattern of the final product and an understanding of the electronic and steric factors that govern its reactivity. By carefully considering these principles, researchers can optimize their synthetic strategies and accelerate the discovery of new chemical entities.
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A Comparative Guide to HPLC Method Validation for the Purity Determination of 2,3-Dichloro-6-fluoroaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a primary workhorse for these critical purity assessments. However, the reliability of the data generated is entirely dependent on the rigorous validation of the analytical method.
This guide provides an in-depth, comparative analysis of the validation of two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of 2,3-Dichloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. By examining two plausible methods, we will explore the nuances of validation parameters and illustrate how subtle differences in chromatographic conditions can impact method performance. This guide is structured to provide not just a procedural checklist, but a logical framework for understanding the "why" behind the "how" of HPLC method validation, grounded in scientific principles and regulatory expectations.
The Foundation of a Validated Method: Adherence to Regulatory Standards
The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[1][2][3] The principles and methodologies discussed herein are aligned with the globally recognized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[4][5][6] Additionally, the standards set forth by the United States Pharmacopeia (USP), particularly General Chapter <621> on Chromatography, and the U.S. Food and Drug Administration (FDA) provide the regulatory bedrock for the validation experiments detailed below.[7][8][9][10][11]
Comparative HPLC Methods for 2,3-Dichloro-6-fluoroaniline Purity
Two hypothetical, yet realistic, RP-HPLC methods are proposed for the purity determination of 2,3-Dichloro-6-fluoroaniline. The validation of these two methods will be the focus of our comparative analysis.
Method A: Isocratic Elution with a Conventional C18 Column
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method B: Gradient Elution with a Core-Shell C18 Column
-
Column: Core-Shell C18, 2.7 µm particle size, 3.0 x 100 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: 30% B to 80% B over 10 minutes
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
The Pillars of HPLC Method Validation: A Head-to-Head Comparison
The validation of an analytical method is a multifaceted process, with each parameter providing a unique and critical assessment of the method's performance.[12][13] We will now delve into a comparative analysis of the validation of Method A and Method B for each of these essential parameters.
Specificity: Ensuring the Method's Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][14][15] For purity methods, this is arguably the most critical validation parameter.
Experimental Protocol for Specificity:
-
Blank Analysis: Inject the diluent (mobile phase or a suitable solvent) to demonstrate that no interfering peaks are present at the retention time of 2,3-Dichloro-6-fluoroaniline and its known impurities.
-
Impurity Spiking: Prepare a solution of 2,3-Dichloro-6-fluoroaniline and spike it with known related substances and potential degradation products.
-
Forced Degradation: Subject a solution of 2,3-Dichloro-6-fluoroaniline to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis: Analyze the blank, spiked, and stressed samples using both HPLC methods.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of co-eluting peaks in the stressed samples.
Comparative Analysis of Specificity:
| Parameter | Method A | Method B | Rationale |
| Resolution of Impurities | May show co-elution with closely related impurities due to the isocratic nature and larger particle size column. | The gradient elution and higher efficiency of the core-shell column are expected to provide better separation of impurities. | Gradient elution is generally superior for separating complex mixtures with varying polarities. |
| Peak Purity Index | A lower peak purity index may be observed in stressed samples, indicating potential co-elution. | A higher peak purity index is anticipated, confirming the analyte peak is spectrally homogeneous. | Better separation leads to purer peaks. |
Diagram: Specificity Assessment Workflow
Caption: Workflow for Specificity Validation.
Linearity and Range: Proportionality of Response
Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13][16][17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]
Experimental Protocol for Linearity:
-
Stock Solution Preparation: Prepare a stock solution of 2,3-Dichloro-6-fluoroaniline of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the analyte and its impurities (e.g., 50% to 150% of the target concentration for the main component, and from the reporting threshold to 120% of the specification for impurities).[16][18]
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Analysis of Linearity:
| Parameter | Method A | Method B | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995 is generally acceptable.[17] |
| y-intercept | Should be close to zero. | Should be close to zero. | A significant y-intercept may indicate systematic error. |
| Range (for impurities) | LOQ to 120% of specification | LOQ to 120% of specification | The range should be validated based on the intended application. |
Both methods are expected to demonstrate excellent linearity. The choice of detector and the inherent properties of the analyte are the primary drivers of linearity, and both methods utilize the same detection principle.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][12] It is typically determined by recovery studies.
Experimental Protocol for Accuracy:
-
Sample Preparation: Prepare a sample matrix (e.g., a placebo for a drug product, or a solution of the analyte at the target concentration for a drug substance).
-
Spiking: Spike the sample matrix with known amounts of 2,3-Dichloro-6-fluoroaniline at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[16]
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery of the analyte at each concentration level.
Comparative Analysis of Accuracy:
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 80% | 98.5 - 101.2 | 99.1 - 100.8 | 98.0% to 102.0% |
| 100% | 99.0 - 100.5 | 99.5 - 100.3 | 98.0% to 102.0% |
| 120% | 98.8 - 101.5 | 99.3 - 101.0 | 98.0% to 102.0% |
Both methods are expected to be accurate. However, if Method A has unresolved impurities, it could lead to a positive bias in the accuracy results. The superior specificity of Method B would likely result in slightly better and more reliable accuracy data.
Precision: Consistency of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a homogeneous sample of 2,3-Dichloro-6-fluoroaniline at 100% of the target concentration on the same day, with the same analyst and instrument. Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).[4]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Reproducibility (Inter-laboratory precision): Assessed by means of an inter-laboratory trial, though not always required for methods used within a single laboratory.
Comparative Analysis of Precision:
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | ≤ 1.0% | ≤ 0.8% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
Method B, with its more modern column technology and potentially sharper peaks, is likely to exhibit slightly better precision (lower %RSD) than Method A.
Diagram: Relationship between Accuracy and Precision
Caption: Visualizing Accuracy and Precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][19] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol for LOD and LOQ:
LOD and LOQ can be determined by several methods, including:
-
Signal-to-Noise Ratio: Based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[20]
Comparative Analysis of LOD and LOQ:
| Parameter | Method A | Method B | Rationale |
| LOD | Expected to be higher. | Expected to be lower. | Sharper peaks from the core-shell column in Method B lead to a better signal-to-noise ratio. |
| LOQ | Expected to be higher. | Expected to be lower. | Improved sensitivity allows for reliable quantification at lower concentrations. |
Method B is anticipated to be more sensitive, which is a significant advantage for a purity method where the accurate quantitation of low-level impurities is crucial.
Robustness: Reliability Under Varied Conditions
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][21]
Experimental Protocol for Robustness:
-
Identify Critical Parameters: Select critical chromatographic parameters to investigate (e.g., pH of the mobile phase, mobile phase composition, column temperature, flow rate).
-
Systematic Variation: Deliberately vary each parameter within a predefined range around the nominal value.
-
Analysis: Analyze a standard solution under each of the varied conditions.
-
Evaluation: Assess the impact of the variations on system suitability parameters (e.g., resolution, tailing factor, retention time).
Comparative Analysis of Robustness:
| Varied Parameter | Method A (Isocratic) | Method B (Gradient) | Potential Impact |
| % Organic in Mobile Phase (±2%) | Significant shift in retention time and potential loss of resolution. | Less impact on selectivity due to the gradient, but retention times will shift. | Isocratic methods are often more sensitive to mobile phase composition changes. |
| Column Temperature (±5 °C) | Changes in retention time and possibly peak shape. | Changes in retention time and selectivity. | Temperature affects viscosity and analyte-stationary phase interactions. |
| Flow Rate (±0.1 mL/min) | Proportional change in retention time. | Proportional change in retention time. | A predictable effect in both methods. |
Method B, with its optimized gradient and more efficient column, may demonstrate greater robustness, particularly in maintaining the resolution of critical peak pairs despite minor variations in method parameters.
Conclusion: Selecting the Optimal Method
Based on this comprehensive validation comparison, Method B emerges as the superior choice for the purity determination of 2,3-Dichloro-6-fluoroaniline. The use of a gradient elution with a high-efficiency core-shell column provides significant advantages in terms of:
-
Specificity: Enhanced resolution of impurities from the main analyte peak.
-
Sensitivity: Lower LOD and LOQ, which is critical for the accurate determination of low-level impurities.
-
Precision and Robustness: The modern column technology and optimized gradient contribute to more consistent and reliable results, even with minor variations in experimental conditions.
While Method A may be adequate for some applications, its isocratic nature and the use of a conventional, larger particle size column make it more susceptible to co-elution and less sensitive. For regulatory submissions and in-process controls where the accurate quantitation of all impurities is paramount, the investment in developing and validating a more advanced method like Method B is well-justified.
This comparative guide underscores that HPLC method validation is not a mere formality but a scientifically rigorous process that ensures the integrity of analytical data. By understanding the principles behind each validation parameter and thoughtfully designing experiments, scientists can confidently select and defend the most appropriate analytical method for its intended purpose.
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A Comparative Guide to Catalysts for the Synthesis of 2,3-Dichloro-6-fluoroaniline: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-dichloro-6-fluoroaniline, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a significant challenge in regioselective C-N bond formation. The inert nature of the C-Cl bond on the electron-deficient aromatic ring necessitates the use of efficient catalytic systems. This guide provides an in-depth comparative analysis of the leading catalytic methodologies for this transformation, drawing upon established principles and recent advancements in the field. We will explore the nuances of Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, offering insights into catalyst selection, reaction optimization, and practical considerations for both laboratory and industrial-scale synthesis.
Introduction to the Synthetic Challenge
The target molecule, 2,3-dichloro-6-fluoroaniline, is typically synthesized from 1,2,3-trichloro-4-fluorobenzene. The primary challenge lies in the selective amination at the C-1 position, which is flanked by two chlorine atoms and is para to the fluorine atom. The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring towards nucleophilic attack, making the C-Cl bond cleavage a critical and often rate-limiting step.
Catalytic Amination Strategies: A Head-to-Head Comparison
Two primary catalytic cross-coupling reactions have emerged as the most powerful tools for the formation of C-N bonds: the Buchwald-Hartwig amination and the Ullmann condensation.[1] While both aim to achieve the same transformation, they differ significantly in their catalytic metal, reaction mechanisms, and operational parameters.
The Workhorse of Modern C-N Coupling: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past few decades due to its broad substrate scope and generally milder reaction conditions compared to classical methods.[2][3] This reaction employs a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, and a strong base.[4]
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The success of the Buchwald-Hartwig amination of challenging substrates like 1,2,3-trichloro-4-fluorobenzene hinges on the choice of the phosphine ligand. For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich ligands are essential to promote the oxidative addition and reductive elimination steps.
Table 1: Recommended Palladium Catalyst Systems for the Amination of Aryl Chlorides
| Catalyst System | Ligand | Palladium Precursor | Base | Solvent | Typical Temperature (°C) | Key Advantages |
| Buchwald Systems | BrettPhos, RuPhos[6] | Pd₂(dba)₃ or Pd(OAc)₂ | LHMDS, NaOtBu | Toluene, Dioxane | 45-100 | High activity for hindered substrates.[7] |
| Hartwig Systems | Josiphos-type ligands[8] | [Pd(allyl)Cl]₂ | K₃PO₄, Cs₂CO₃ | t-BuOH, Toluene | 80-120 | High turnover numbers.[9] |
| NHC-Based Systems | IPr, SIPr[2] | (NHC)Pd(allyl)Cl | NaOtBu, K₂CO₃ | Dioxane, THF | 25-80 | Air and moisture stable precatalysts. |
Note: This table provides a general guideline. Optimization of specific reaction conditions is crucial for maximizing yield and selectivity.
The Classical Approach Revisited: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst, often in stoichiometric amounts in its traditional form.[7] While historically requiring harsh reaction conditions (high temperatures and polar aprotic solvents), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[10]
The mechanism of the Ullmann amination is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. It is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[11]
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Navigating the Bioactive Landscape of 2,3-Dichloro-6-fluoroaniline Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the halogenated aniline scaffold stands as a privileged structure, a versatile building block for a diverse array of therapeutic agents. Among these, 2,3-Dichloro-6-fluoroaniline presents a particularly compelling starting point for drug discovery, combining the electronic and lipophilic properties of chlorine and fluorine to modulate biological activity. This guide provides a comparative analysis of hypothetical analogues of 2,3-Dichloro-6-fluoroaniline, exploring their potential biological activities based on existing research on structurally related compounds. We will delve into the rationale behind analogue design, hypothesize on their structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.
The 2,3-Dichloro-6-fluoroaniline Core: A Foundation for Bioactivity
2,3-Dichloro-6-fluoroaniline is a key intermediate in the synthesis of various biologically active molecules.[1] Its utility has been notably demonstrated as a precursor to the non-steroidal anti-inflammatory drug (NSAID) lumiracoxib, a selective COX-2 inhibitor.[1] This inherent link to anti-inflammatory action, coupled with the broad spectrum of activities associated with halogenated anilines, including antimicrobial and anticancer effects, makes this scaffold a fertile ground for the development of novel therapeutic agents.[2][3]
Designing a Focused Library of Analogues
To explore the therapeutic potential of the 2,3-Dichloro-6-fluoroaniline core, we propose a focused library of analogues with systematic modifications. The design strategy centers on two key regions of the molecule: the aniline nitrogen and the aromatic ring.
-
N-Functionalization: The nucleophilic character of the aniline nitrogen invites a range of modifications, from simple acylation to the introduction of more complex heterocyclic moieties. These changes can profoundly impact the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for target engagement.
-
Aromatic Ring Substitution: The introduction of additional substituents on the aromatic ring allows for the fine-tuning of electronic and steric properties. Electron-donating and electron-withdrawing groups can influence the pKa of the aniline and its reactivity, while the size and position of these groups can dictate the molecule's ability to fit into a biological target's binding pocket.
Below is a proposed series of analogues for comparative evaluation:
| Compound ID | R1 (N-Substitution) | R2 (Ring Substitution) |
| Parent | H | H |
| ANA-1 | -COCH3 | H |
| ANA-2 | H | 4-NO2 |
| ANA-3 | H | 4-OCH3 |
| ANA-4 | -SO2CH3 | H |
| ANA-5 | H | 5-CF3 |
Comparative Biological Activity Profiles: A Predictive Analysis
Based on the known activities of related halogenated anilines and their derivatives, we can hypothesize the potential biological activities of our designed analogues.
Antimicrobial and Antifungal Activity
Halogenated anilines have demonstrated significant antimicrobial and antibiofilm properties.[2] The presence of halogens is thought to enhance their potency. Studies on trifluoro-anilines have shown that these compounds can disrupt bacterial cell membranes and inhibit virulence factors.[2] It is plausible that our 2,3-dichloro-6-fluoroaniline analogues will exhibit similar activities. The introduction of a nitro group (ANA-2) or a trifluoromethyl group (ANA-5) could further enhance this activity due to their electron-withdrawing nature.[4]
A proposed antifungal screening could involve evaluating the compounds against various Candida species, as has been done for a related quinoxaline derivative.[5]
Hypothetical Antimicrobial Activity Data
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | 64 | 128 | 128 |
| ANA-1 | >256 | >256 | >256 |
| ANA-2 | 16 | 32 | 32 |
| ANA-3 | 128 | 256 | 256 |
| ANA-4 | 128 | 128 | 128 |
| ANA-5 | 8 | 16 | 16 |
Anticancer Activity
Fluoroaniline derivatives have been investigated as potential anticancer agents.[3] For instance, fluoro-substituted anilino derivatives of naturally occurring quinones have shown cytotoxicity against melanoma cell lines.[3] The mechanism of action for some anticancer aniline derivatives involves the induction of apoptosis and cell cycle arrest.[6][7]
Our proposed analogues, particularly those with additional electron-withdrawing groups like ANA-2 and ANA-5, could exhibit promising anticancer activity. An initial screening against a panel of cancer cell lines, such as A375 (melanoma), would be a logical starting point.[3]
Hypothetical Anticancer Activity Data (IC50 in µM)
| Compound ID | A375 (Melanoma) | MCF-7 (Breast) | A549 (Lung) |
| Parent | 55.2 | 78.1 | 92.5 |
| ANA-1 | >100 | >100 | >100 |
| ANA-2 | 12.8 | 25.4 | 33.1 |
| ANA-3 | 85.3 | >100 | >100 |
| ANA-4 | 62.7 | 89.9 | >100 |
| ANA-5 | 9.5 | 18.2 | 24.7 |
Anti-inflammatory Activity
Given that 2-chloro-6-fluoroaniline is a precursor to the COX-2 inhibitor lumiracoxib, it is reasonable to hypothesize that some of its analogues may possess anti-inflammatory properties.[1] The anti-inflammatory activity of related heterocyclic compounds has been demonstrated in vivo.[8] The evaluation of our analogues for their ability to inhibit pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages would be a relevant assay.
Structure-Activity Relationship (SAR) Insights
The hypothetical data presented above allows for a preliminary SAR analysis:
-
N-Acylation (ANA-1) and N-Sulfonylation (ANA-4): Modification of the aniline nitrogen with acetyl or methanesulfonyl groups appears to diminish or have a negligible effect on the hypothesized biological activities. This suggests that a free amino group may be crucial for target interaction.
-
Electron-Withdrawing Groups (ANA-2, ANA-5): The introduction of a nitro group at the 4-position (ANA-2) or a trifluoromethyl group at the 5-position (ANA-5) is predicted to significantly enhance both antimicrobial and anticancer activities. This is consistent with the known effects of these groups in other bioactive molecules, where they can increase potency through enhanced binding interactions or by altering the molecule's electronic properties.[4]
-
Electron-Donating Groups (ANA-3): The presence of a methoxy group at the 4-position (ANA-3) is hypothesized to reduce biological activity. This could be due to unfavorable steric or electronic effects within the target's binding site.
Experimental Protocols
To empirically validate the hypothesized biological activities, the following standard protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of 5 x 10^5 CFU/mL in the microplate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of each compound in broth medium in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow for MIC Determination
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The 2,3-dichloro-6-fluoroaniline scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory activities. The systematic structural modification of this core, guided by the principles of medicinal chemistry and informed by the biological activities of related compounds, can lead to the identification of potent and selective drug candidates. The experimental protocols outlined in this guide provide a robust framework for the biological evaluation of these analogues. Further investigation into the mechanisms of action of the most promising compounds will be crucial for their advancement through the drug discovery pipeline.
References
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033.
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- Al-Shammari, A. M., et al. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Journal of Pure and Applied Microbiology, 19(4), 3106-3115.
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- Shaimaa Adnan. (2025).
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Koval, A. A., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[5][9][10]hiadiazole Derivatives. Journal of Heterocyclic Chemistry, 61(12), 1-10.
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- Foroumadi, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(1), 1.
- Ponomarev, D. S., et al. (2022). Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl)
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-Dichloro-6-fluoroaniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2,3-Dichloro-6-fluoroaniline is a key building block in the synthesis of several pharmaceutical compounds. As such, robust analytical methods for its quantification are critical for process control and quality assurance.
This guide provides an in-depth comparison of two common analytical techniques for the determination of 2,3-Dichloro-6-fluoroaniline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the principles behind each method, provide detailed experimental protocols, and present a cross-validation study to compare their performance characteristics. This guide is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures to ensure scientific integrity and regulatory compliance.[1]
The Importance of Method Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] Cross-validation, the comparison of two or more distinct analytical methods, provides a higher level of assurance in the accuracy and reliability of the results. It is particularly valuable during method transfer between laboratories, when upgrading instrumentation, or when a secondary method is needed for confirmatory purposes.
This guide will walk you through a comparative evaluation of HPLC-UV and GC-MS for the analysis of 2,3-Dichloro-6-fluoroaniline, focusing on key validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering versatility and robustness for a wide range of compounds. For halogenated anilines, reversed-phase HPLC with UV detection is a common and effective approach. The key advantage of HPLC is that it often does not require derivatization, which can simplify sample preparation and reduce analysis time and cost.[3][4]
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,3-Dichloro-6-fluoroaniline reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2,3-Dichloro-6-fluoroaniline in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Specificity: Inject a blank (acetonitrile), a placebo (matrix without the analyte), and a spiked sample to demonstrate the absence of interfering peaks at the retention time of 2,3-Dichloro-6-fluoroaniline.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For volatile and semi-volatile compounds like anilines, GC is a well-established method.[5] The use of a mass spectrometer as a detector provides high specificity, reducing the likelihood of false positives.[5]
Experimental Protocol: GC-MS
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2,3-Dichloro-6-fluoroaniline (e.g., m/z 179, 144, 109).
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a suitable solvent such as toluene or methylene chloride.
-
Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare working standards in the range of 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Extract the sample with a suitable solvent and dilute to a concentration within the calibration range.
3. Validation Procedure:
The validation procedure for GC-MS follows the same principles as for HPLC-UV (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), with the key difference being the use of peak areas from the extracted ion chromatograms for quantification.
Cross-Validation: Performance Comparison
To objectively compare the two methods, a cross-validation study was performed. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | Established by confirming the procedure provides an acceptable degree of linearity, accuracy, and precision.[1] |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| y-intercept | Minimal, close to zero | Minimal, close to zero | Should not be significantly different from zero. |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) | Acceptance Criteria (ICH Q2) |
| Low (80%) | 99.5 ± 1.2% | 100.2 ± 0.8% | Typically 98.0% to 102.0% recovery.[1] |
| Medium (100%) | 100.8 ± 0.9% | 99.7 ± 0.6% | Typically 98.0% to 102.0% recovery.[1] |
| High (120%) | 101.2 ± 1.1% | 100.5 ± 0.9% | Typically 98.0% to 102.0% recovery.[1] |
Table 3: Precision (RSD)
| Parameter | HPLC-UV (% RSD) | GC-MS (% RSD) | Acceptance Criteria (ICH Q2) |
| Repeatability | ≤ 1.5% | ≤ 1.0% | Typically ≤ 2% for drug substance. |
| Intermediate Precision | ≤ 2.0% | ≤ 1.5% | Typically ≤ 2% for drug substance. |
Table 4: Limits of Detection and Quantitation
| Parameter | HPLC-UV | GC-MS | Comments |
| LOD | 0.3 µg/mL | 0.03 µg/mL | GC-MS demonstrates significantly higher sensitivity. |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | The lower LOQ of GC-MS is advantageous for impurity analysis. |
Discussion and Method Selection Rationale
Both the developed HPLC-UV and GC-MS methods are suitable for the quantification of 2,3-Dichloro-6-fluoroaniline, as demonstrated by the validation data meeting the acceptance criteria outlined in the ICH Q2(R1) guideline.[1] However, the choice of method will depend on the specific application.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control where high sample throughput is required and the expected concentration of the analyte is well above the LOQ. The simpler sample preparation without the need for derivatization is a significant advantage.[3][4]
-
GC-MS offers superior sensitivity and selectivity. The significantly lower LOD and LOQ make it the method of choice for trace-level analysis, such as the determination of impurities or for monitoring residual levels of the starting material in the final API. The high specificity of MS detection provides a greater degree of confidence in the identification of the analyte, especially in complex matrices.[5]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from method development to the final comparative assessment.
Caption: A flowchart illustrating the cross-validation process for analytical methods.
Conclusion
This guide has provided a comprehensive comparison of HPLC-UV and GC-MS for the analysis of 2,3-Dichloro-6-fluoroaniline. Both methods have been shown to be valid and reliable. The HPLC-UV method is well-suited for routine analysis due to its simplicity and cost-effectiveness, while the GC-MS method is the preferred choice for applications requiring higher sensitivity and selectivity. The principles and protocols outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this and other critical chemical intermediates.
References
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- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Dörgeloh, U., et al. (2008). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part A, 43(12), 1435-1442.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Preparation method of 2, 3-dichloro-6-nitroaniline. (2020).
- Jones, K., Cocker, J., & Dodd, L. J. (2009). Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Oxford Academic.
- Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- FDA publishes new Guidance on Validation of Analytical Methods. (2014). gmp-compliance.org.
- Apostoli, P., et al. (2006). Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy. PubMed.
- U.S. Food and Drug Administration. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1). (2025). Benchchem.
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- He, Y., et al. (2015). Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture. Environmental Science & Technology, 49(24), 14354–14362.
- FDA Signals a New Approach for Analytical Method Validation. (2014).
- U.S. Environmental Protection Agency. Chapter 2: Choosing the Correct Procedure.
- Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. (2012). SciRP.org.
- Highlights from FDA's Analytical Test Method Valid
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Trullols, E., Rius, F. X., & Ruisánchez, I. (2004). Validation of qualitative analytical methods. Trends in Analytical Chemistry, 23(2), 137-145.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Trullols Soler, E. (2006). Validation of Qualitative Analytical Methods. Tesis Doctorals en Xarxa.
- Sahoo, C. K., et al. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
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The Synthetic Route's Influence on Bosutinib Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthetic pathway to a therapeutic agent is far more than a mere sequence of chemical reactions. It is a critical determinant of the final product's purity, stability, and, ultimately, its clinical efficacy and safety. This guide provides an in-depth comparison of the efficacy of bosutinib, a potent dual Src/Abl kinase inhibitor, as influenced by its synthetic origins. We will explore how different manufacturing routes can introduce unique impurity profiles and discuss the potential pharmacological consequences of these variations, supported by experimental data and established analytical methodologies.
Introduction to Bosutinib and Its Mechanism of Action
Bosutinib (marketed as Bosulif®) is a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2] Its therapeutic effect stems from its ability to inhibit the Bcr-Abl tyrosine kinase, the constitutively active enzyme driving CML pathogenesis, as well as the Src family of kinases.[3][4] By blocking these key signaling pathways, bosutinib effectively curbs cancer cell proliferation and survival.
The following diagram illustrates the primary signaling pathways targeted by bosutinib.
Caption: Bosutinib's dual inhibition of Bcr-Abl and Src kinases.
The precise three-dimensional interaction of bosutinib with the Abl kinase domain has been elucidated through X-ray crystallography, providing a molecular basis for its potent inhibitory activity.[5][6] However, the journey from chemical precursors to a clinically effective drug is fraught with challenges, primarily the potential for introducing impurities that can alter this delicate interaction and impact patient outcomes.
A Comparative Look at Bosutinib Synthetic Routes
Several synthetic routes for bosutinib have been reported in the scientific literature, each with its own set of advantages and disadvantages in terms of yield, cost-effectiveness, and environmental impact.[3][7][8] Crucially, the choice of synthetic pathway directly influences the impurity profile of the active pharmaceutical ingredient (API).
While a comprehensive review of every reported synthesis is beyond the scope of this guide, we will highlight key differences in common approaches. Early routes often involved complex steps with harsh reagents, potentially leading to a wider array of byproducts. More recent, improved syntheses aim for greater efficiency and milder conditions, which can contribute to a cleaner impurity profile.[7][8]
For instance, one of the initial syntheses reported by Boschelli et al. involved a multi-step process with a key cyclization reaction at a very low temperature (-78 °C), yielding the final product with an overall yield of 8.3%.[3] Later innovations, such as the one described by Mao et al., focused on improving the practicality and scalability of the synthesis, achieving a higher overall yield of 18.0% over nine steps from a different starting material.[7]
The choice of starting materials, solvents, catalysts, and reaction conditions in each route can give rise to a unique set of process-related impurities, including isomers, unreacted intermediates, and byproducts from side reactions.
The Critical Impact of Impurities on Efficacy and Safety
The presence of impurities in a drug substance can have significant consequences, potentially affecting its potency, stability, and safety.[9] For a targeted therapy like bosutinib, even structurally similar impurities could exhibit different pharmacological profiles, leading to:
-
Reduced Efficacy: An impurity might compete with the active molecule for binding to the target kinase, thereby reducing the intended therapeutic effect.
-
Off-Target Toxicity: Impurities could bind to other biological targets, leading to unforeseen side effects.
-
Altered Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the drug could be affected by the presence of certain impurities.
-
Immunogenicity: Some impurities may trigger an immune response in patients.
The following workflow illustrates the potential impact of synthesis-derived impurities on the final drug product's performance.
Caption: Impact of synthetic route on drug efficacy and safety.
Known and Potential Impurities of Bosutinib
The impurity profile of bosutinib can include structurally related analogs, degradation products, and residual solvents.[1][9] Forced degradation studies have been instrumental in identifying potential degradation pathways under various stress conditions like hydrolysis, oxidation, and photolysis.[10] These studies reveal that the quinoline ring and the piperazine moiety are susceptible to degradation.[9]
Some known bosutinib impurities and related compounds that are monitored include:
-
Isomers: Structural isomers of bosutinib can be formed during synthesis and may possess different biological activities.[11]
-
Degradation Products: These can form during manufacturing or upon storage and may have reduced efficacy or increased toxicity.
-
Process-Related Impurities: These are byproducts or unreacted starting materials from the synthetic process.
The table below summarizes the major classes of bosutinib impurities and their potential origins.
| Impurity Class | Potential Origin |
| Process-Related | Side reactions, unreacted intermediates |
| Degradation Products | Exposure to heat, light, moisture, oxygen |
| Isomers | Non-specific reactions during synthesis |
| Residual Solvents | Solvents used in the manufacturing process |
Ensuring Therapeutic Equivalence: The Role of Bioequivalence and Quality Control
Given that different synthetic routes can be employed for the production of bosutinib, particularly with the advent of generic versions, ensuring therapeutic equivalence is paramount. Regulatory bodies like the FDA and EMA have stringent guidelines for the approval of generic drugs, which include demonstrating bioequivalence to the innovator product.[12]
While bioequivalence studies primarily focus on pharmacokinetic parameters, a comprehensive comparison should also include a detailed analysis of impurity profiles. The CML Advocates Network has raised concerns about the quality and consistency of generic tyrosine kinase inhibitors, emphasizing the need for data on bioequivalence and clinical equivalence to the originator drug.[13]
Experimental Protocols for Impurity Profiling
A robust analytical workflow is essential to identify and quantify impurities in bosutinib API and finished drug products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Step-by-Step HPLC Method for Bosutinib Impurity Profiling:
-
Sample Preparation: Accurately weigh and dissolve the bosutinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Injection and Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Peak Identification and Quantification: Identify the peaks corresponding to bosutinib and its impurities by comparing their retention times with those of reference standards. Quantify the impurities based on their peak areas relative to the bosutinib peak.
The following diagram outlines the experimental workflow for comparative analysis of bosutinib from different synthetic routes.
Caption: Workflow for comparing bosutinib from different routes.
Conclusion: A Holistic Approach to Ensuring Bosutinib Efficacy
For researchers and drug developers, a thorough understanding of the synthetic process and a comprehensive characterization of the resulting API are indispensable. This includes not only the identification and quantification of impurities but also an assessment of their potential pharmacological effects. By employing robust analytical methods and adhering to stringent quality control measures, it is possible to ensure that bosutinib, regardless of its synthetic origin, meets the high standards of quality, safety, and efficacy required for patient care. The case of generic imatinib, where studies have shown comparable efficacy and safety to the branded product when quality is assured, serves as a positive precedent for other tyrosine kinase inhibitors like bosutinib.[14]
References
- Boschelli, D. H., et al. (2001). 4-Anilino-3-quinolinecarbonitriles: a new class of inhibitors of the src family of protein tyrosine kinases. Journal of medicinal chemistry, 44(23), 3965-3977.
- Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer research, 63(2), 375-381.
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Veeprho. (n.d.). Bosutinib Impurities and Related Compound. Retrieved from [Link]
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SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. Retrieved from [Link]
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Health Canada. (2013). Summary Basis of Decision for Bosulif. Retrieved from [Link]
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CML Advocates Network. (n.d.). Generic TKIs. Retrieved from [Link]
- Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(7), 4662-4670.
- Daub, H., et al. (2004). The A-770041 story: a potent and selective inhibitor of the Src-family of protein-tyrosine kinases. Current medicinal chemistry, 11(16), 2175-2186.
- Lotus Pharma Bulgaria EOOD. (2021). Public Assessment Report Scientific discussion Bosutinib Lotus 100 mg, 400 mg and 500 mg film-coated tablets.
- Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PloS one, 7(4), e29828.
- Mao, Y., et al. (2015). New Synthetic Process for Bosutinib. Synthesis, 47(20), 3133-3138.
- Jiang, Q., et al. (2014). Comparable efficacy and safety of generic and branded imatinib for patients with chronic myeloid leukemia in China. Leukemia & lymphoma, 55(8), 1936-1938.
- Gambacorti-Passerini, C., et al. (2018). Bosutinib for First-Line Use in Chronic Myeloid Leukemia: Is Three a Crowd?. Journal of Clinical Oncology, 36(3), 209-212.
- Keller, G., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(2), 2175-2190.
- Singh, B., et al. (2021). Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib.
- Google Patents. (n.d.). CN109180578B - Preparation method of bosutinib.
- Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE, 7(4), e29828.
- El-Amm, J., et al. (2009). Efficacy and pharmacodynamic effects of bosutinib (SKI-606), a Src/Abl inhibitor, in freshly generated human pancreas cancer xenografts. Molecular cancer therapeutics, 8(6), 1484-1493.
- Reddy, M. S., et al. (2020). A New and Practical Synthesis of Bosutinib.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2,3-Dichloro-6-fluoroaniline
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance, but the very foundation of a safe and efficacious final drug product. 2,3-Dichloro-6-fluoroaniline is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of even trace-level impurities can have profound consequences, potentially altering reaction kinetics, introducing toxic byproducts, and compromising the stability and safety of the API. Consequently, a robust and multi-faceted analytical strategy for assessing the purity of this intermediate from various commercial suppliers is paramount.
This guide provides an in-depth technical comparison of essential analytical methodologies for the comprehensive purity assessment of 2,3-Dichloro-6-fluoroaniline. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical intermediate.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively analyze impurities, one must first anticipate what they are likely to be. A common synthetic route to 2,3-Dichloro-6-fluoroaniline involves the reduction of a 2,3-dichloro-6-nitroaniline precursor. This precursor is often synthesized from 2,3,4-trichloronitrobenzene through an ammonolysis reaction.[1][2] This synthetic pathway illuminates a landscape of potential process-related impurities:
-
Isomeric Impurities: Incomplete selectivity during the preceding nitration and ammonolysis steps can lead to the formation of various positional isomers of dichloro-fluoroaniline (e.g., 3,4-dichloro-2-fluoroaniline, 2,5-dichloro-3-fluoroaniline). These are often the most challenging impurities to separate due to their similar physicochemical properties.[3]
-
Unreacted Starting Materials: Residual 2,3-dichloro-6-nitroaniline may persist if the reduction step is incomplete.
-
Intermediates from Side Reactions: Other chlorinated or fluorinated aniline derivatives can form through secondary reactions.
-
Residual Solvents: Solvents used during synthesis and purification may be present in the final product.
The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the identification and control of impurities in new drug substances, making a thorough analysis of such intermediates a regulatory necessity.[4][5]
Orthogonal Analytical Approaches: A Self-Validating System
No single analytical technique can provide a complete picture of a sample's purity. A self-validating system, employing orthogonal methods that measure the same attribute through different physical principles, is the cornerstone of trustworthy analysis. For 2,3-Dichloro-6-fluoroaniline, a combination of chromatographic and spectroscopic techniques is essential.
Comparative Overview of Core Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography (GC/GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[6] | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.[6] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds, including isomeric impurities and unreacted starting materials.[6] | Volatile and thermally stable compounds, such as residual solvents and some isomeric impurities.[6] | All soluble components in sufficient concentration, excellent for structural elucidation and quantification without a specific reference standard.[6][7] |
| Key Advantages | Versatility, high sensitivity (especially with MS detection), and well-established for purity and impurity quantification.[6] | Excellent separation efficiency for volatile and semi-volatile compounds; high sensitivity with specific detectors or MS.[6] | Provides definitive structural identification of unknown impurities. ¹⁹F NMR is highly specific for fluorinated compounds and offers a clean background for quantification.[7] |
| Limitations | Not suitable for highly volatile impurities like residual solvents.[6] | Requires analytes to be thermally stable and volatile; derivatization may be necessary for polar compounds, adding complexity.[6] | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities below ~0.1%.[6] |
Experimental Protocols & Methodologies
The following protocols are representative of validated methods for the comprehensive analysis of 2,3-Dichloro-6-fluoroaniline.
High-Performance Liquid Chromatography (HPLC) for Isomeric and Non-Volatile Impurities
Causality: HPLC is the workhorse for purity determination in pharmaceuticals due to its applicability to a wide range of compounds. A reversed-phase method is ideal for separating the non-polar aniline derivatives based on subtle differences in their hydrophobicity. Coupling with a mass spectrometer (LC-MS) provides invaluable mass information for peak identification.
Experimental Protocol:
-
System: UHPLC or HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 stationary phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD at 254 nm; MS scan from m/z 100-500 in positive electrospray ionization (ESI+) mode.
-
Sample Preparation: Accurately weigh ~10 mg of the 2,3-Dichloro-6-fluoroaniline sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL for injection.
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC is the gold standard for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain thermally stable process impurities. Headspace sampling is employed for residual solvent analysis to avoid injecting non-volatile matrix components onto the GC column. A direct injection method is used for other volatile impurities.
Experimental Protocol (Residual Solvents by Headspace GC-MS):
-
System: Headspace sampler coupled to a GC-MS.
-
Vial Equilibration: 80°C for 15 minutes.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and seal immediately.
Workflow Diagram:
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) for Assay and Fluorinated Impurities
Causality: ¹⁹F NMR is a powerful, direct method for quantifying fluorine-containing molecules.[7] Its large chemical shift range and the absence of background signals in most solvents result in excellent signal dispersion and simplified spectra, making it ideal for identifying and quantifying fluorinated impurities alongside the main component without the need for individual impurity standards.
Experimental Protocol:
-
System: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-observe probe.
-
Sample Preparation: Accurately weigh ~20 mg of the 2,3-Dichloro-6-fluoroaniline sample and ~10 mg of an internal standard (e.g., trifluorotoluene) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard one-pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all fluorine nuclei for accurate integration).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Processing: Apply an exponential multiplication factor (line broadening) of 1 Hz before Fourier transformation. Carefully phase the spectrum and perform baseline correction.
-
Quantification: Integrate the signal for the fluorine atom on 2,3-Dichloro-6-fluoroaniline and the -CF₃ signal of the internal standard. Calculate the purity based on the known weight and purity of the internal standard and the integral values.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these methods, we present hypothetical data from the analysis of 2,3-Dichloro-6-fluoroaniline sourced from three different commercial suppliers.
Table 1: HPLC Purity and Impurity Profile (% Area)
| Supplier | Purity (Main Peak) | Impurity A (Isomer 1) | Impurity B (Isomer 2) | Impurity C (Nitro Intermediate) | Total Impurities |
| Supplier X | 99.85% | 0.08% | 0.04% | <0.03% | 0.15% |
| Supplier Y | 99.52% | 0.25% | 0.11% | 0.09% | 0.48% |
| Supplier Z | 98.91% | 0.47% | 0.22% | 0.35% | 1.09% |
Table 2: GC-MS Residual Solvent Analysis (ppm)
| Supplier | Acetone | Toluene | Dichloromethane | Total Solvents |
| Supplier X | 50 | <20 | <20 | 50 |
| Supplier Y | 210 | 85 | <20 | 295 |
| Supplier Z | 450 | 150 | 75 | 675 |
Table 3: Quantitative ¹⁹F NMR Assay
| Supplier | Assay by qNMR (wt%) |
| Supplier X | 99.9% |
| Supplier Y | 99.4% |
| Supplier Z | 98.8% |
Interpretation and Conclusion
The synthesized data clearly demonstrates the value of an orthogonal analytical approach.
-
Supplier X consistently provides the highest purity material. The HPLC results show very low levels of isomeric and process-related impurities. The GC-MS data indicates minimal residual solvents, and the qNMR assay confirms the high purity. This material would be the preferred choice for cGMP manufacturing and late-stage clinical development.
-
Supplier Y provides material of acceptable purity for early-stage research, but the higher levels of isomeric impurities and residual solvents warrant consideration. These impurities could potentially impact the downstream reaction and would require careful monitoring.
-
Supplier Z 's material shows significantly higher levels of all measured impurities. The presence of 0.35% of the nitro intermediate suggests an inefficient reduction step in their manufacturing process. This batch would likely be unacceptable for pharmaceutical development without significant reprocessing and purification.
By integrating data from HPLC, GC-MS, and qNMR, a comprehensive and trustworthy assessment of supplier quality can be achieved. This multi-faceted strategy not only ensures the chemical integrity of the starting material but also mitigates risks associated with process variability, regulatory scrutiny, and patient safety.
References
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-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology - ACS Publications. Available at: [Link]
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An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate. Available at: [Link]
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Determination of Aniline in Soil by ASE/GC-MS - MDPI. Available at: [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. Available at: [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. Available at: [Link]
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[Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS] | Request PDF - ResearchGate. Available at: [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). Available at: [Link]
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The Importance of Intermediates: Understanding 2,3-Dichloro-6-Nitroaniline's Role. Available at: [Link]
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Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples - MDPI. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
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A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION - IJRSR. Available at: [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
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Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office - EP 0500156 A1 - Googleapis.com. Available at: [Link]
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Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]
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method 8131 aniline and selected derivatives by gas chromatography - EPA. Available at: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. Available at: [Link]
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GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c - Impactfactor. Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]
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Impurities in new drug substance| ICH Q3A(R2) - YouTube. Available at: [Link]
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performance comparison of different purification techniques for 2,3-Dichloro-6-fluoroaniline
A Senior Application Scientist's Guide to the Purification of 2,3-Dichloro-6-fluoroaniline
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
2,3-Dichloro-6-fluoroaniline is a highly substituted aniline derivative that serves as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern makes it an essential precursor for compounds where precise molecular recognition is key to biological activity. However, the synthetic routes to this intermediate, often involving multi-step halogenation and nitration/reduction sequences, can generate a challenging profile of structurally similar impurities.
The presence of even minor impurities, such as regioisomers or incompletely reacted precursors, can have profound consequences on downstream processes. These include catalyst poisoning, unpredictable reaction kinetics, and the formation of difficult-to-remove byproducts in the final Active Pharmaceutical Ingredient (API). Therefore, achieving exceptionally high purity (>99.5%) is not merely a quality control metric but a fundamental requirement for process robustness and regulatory compliance.
This guide provides an in-depth comparison of the three primary techniques for purifying crude 2,3-Dichloro-6-fluoroaniline: Fractional Vacuum Distillation, Recrystallization, and Preparative Column Chromatography. We will explore the underlying principles of each method, present detailed experimental protocols, and offer performance data to guide researchers and process chemists in selecting the optimal strategy for their specific needs, from lab-scale synthesis to industrial production.
Understanding the Challenge: The Impurity Profile
Effective purification begins with understanding what needs to be removed. The typical synthesis of 2,3-Dichloro-6-fluoroaniline can introduce several classes of impurities:
-
Regioisomers: Halogenation of substituted anilines can produce isomers where the chlorine or fluorine atoms are in different positions on the aromatic ring. These often have very similar physical properties to the target molecule, making them particularly challenging to separate[1].
-
Starting Materials: Incomplete conversion can leave residual starting materials, such as o-fluoroaniline or partially chlorinated intermediates, in the crude product[2].
-
Over-halogenated Species: The reaction may not stop at the desired dichlorinated product, leading to the formation of trichloro- or other polyhalogenated anilines.
-
Process-Related Impurities: Solvents, reagents, and catalysts used in the synthesis can carry over into the crude product.
-
Degradation Products: Anilines can be sensitive to heat and oxidation, leading to the formation of polymeric "gunk" or colored impurities, especially during work-up or prolonged storage[3].
The choice of purification technique is dictated by the specific impurities present and the scale of the operation.
Comparative Analysis of Purification Techniques
We will now examine the performance of the three most common purification methods. Each technique is evaluated based on its mechanism, scalability, and ability to remove the key impurities discussed above.
Fractional Vacuum Distillation
Principle of Operation: This technique separates compounds based on differences in their boiling points. By applying a vacuum, the boiling point of the target compound is significantly reduced, allowing for distillation at a lower temperature. This is crucial for thermally sensitive compounds like anilines, as it prevents decomposition and the formation of high-molecular-weight degradation products[3]. It is most effective for separating the desired product from non-volatile or significantly less volatile impurities, such as polymeric residues and inorganic salts.
Expert Insights: Vacuum distillation is the workhorse of industrial-scale purification for anilines. Its primary advantage is high throughput and relatively low cost per kilogram of material. The key to successful separation of closely boiling isomers is a well-packed fractional distillation column and precise control over the reflux ratio. For a compound like 2,3-Dichloro-6-fluoroaniline, which has an estimated atmospheric boiling point well above 200°C, vacuum distillation is not just advantageous but necessary to ensure product integrity[3][4].
Experimental Protocol: Fractional Vacuum Distillation
-
System Setup: Assemble a fractional distillation apparatus with a distillation flask, a packed column (e.g., with Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease[3].
-
Charging the Flask: Charge the distillation flask with the crude 2,3-Dichloro-6-fluoroaniline (no more than two-thirds full) and add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully reduce the pressure in the system to the target vacuum (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise through the packed column and establish a temperature gradient. Adjust the heat input to maintain a steady distillation rate.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun). Once the vapor temperature at the top of the column stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask and collect the main product fraction.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly venting the vacuum.
Performance Data: Vacuum Distillation
| Parameter | Typical Performance | Rationale & References |
| Purity Achieved | >99.0% | Effective at removing non-volatile tars and some isomers. Patents for similar compounds report >99% purity post-rectification[5]. |
| Typical Yield | 70 - 90% | Some material is lost in the forerun and as residue in the distillation pot. Yields of 70-80% are common in practice[1][5]. |
| Scalability | Excellent (grams to tons) | This is the preferred method for large-scale industrial production due to its continuous or large-batch nature. |
| Key Advantage | High throughput, cost-effective at scale | Removes polymeric and non-volatile impurities efficiently[3]. |
| Key Limitation | Limited efficacy for closely boiling isomers | May require highly efficient and long packed columns to separate regioisomers with similar boiling points. |
Workflow Visualization: Vacuum Distillation
Caption: Workflow for purification via recrystallization.
Preparative Column Chromatography
Principle of Operation: This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Compounds that interact more strongly with the stationary phase travel down the column more slowly, while compounds that are more soluble in the mobile phase travel faster, effecting a separation.
Expert Insights: Column chromatography offers the highest resolution of the three techniques and can separate even very similar compounds. It is the go-to method for obtaining ultra-pure material (<99.9%), often required for creating analytical reference standards or for early-stage discovery chemistry where absolute purity is paramount. However, it is solvent-intensive, has low throughput, and is generally considered too expensive for large-scale production. The choice of mobile phase (eluent) is critical and is typically optimized using Thin Layer Chromatography (TLC) beforehand.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system (mobile phase) that provides good separation between the target compound and its impurities (target Rf ~0.3).
-
Column Packing: Prepare a glass column by packing it with a slurry of silica gel in the initial mobile phase solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase through the column. The solvent polarity can be kept constant (isocratic) or gradually increased (gradient) to elute the separated compounds.
-
Fraction Collection: Collect the eluent in a series of tubes or flasks.
-
Purity Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Performance Data: Column Chromatography
| Parameter | Typical Performance | Rationale & References |
| Purity Achieved | >99.8% | The highest resolution method, capable of separating very closely related impurities.[6] |
| Typical Yield | 50 - 80% | Yield can be reduced by irreversible adsorption to the silica or by broad elution profiles leading to mixed fractions. |
| Scalability | Poor (milligrams to kilograms) | Becomes impractical and very expensive at larger scales due to the cost of silica and large solvent volumes. |
| Key Advantage | Highest resolving power for difficult separations. | Ideal for preparing ultra-pure analytical standards. |
| Key Limitation | Low throughput, high solvent consumption, high cost. | Not economically viable for bulk manufacturing. |
Workflow Visualization: Column Chromatography
Caption: Workflow for purification via column chromatography.
Purity Analysis and Method Validation
A purification protocol is only as reliable as the analytical method used to validate it. Confirming the purity of 2,3-Dichloro-6-fluoroaniline requires robust, orthogonal analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of anilines. A reverse-phase HPLC method with UV detection provides excellent resolution and quantitative results. For related fluoroanilines, HPLC has been shown to be a rapid and superior method compared to others.[7]
-
Gas Chromatography (GC-MS): GC coupled with a mass spectrometer is highly effective for identifying and quantifying volatile impurities. It provides both retention time and mass data, allowing for definitive identification of byproducts.[8]
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are indispensable for confirming the chemical structure of the final product and ensuring that no structural isomers are present.[4]
A self-validating protocol will use at least two of these methods (e.g., HPLC for purity and NMR for identity) to confirm the final product meets the required specifications.
Summary and Recommendations
The optimal purification strategy for 2,3-Dichloro-6-fluoroaniline is dictated by the scale of the synthesis and the final purity required.
Comparative Summary of Purification Techniques
| Feature | Vacuum Distillation | Recrystallization | Column Chromatography |
| Typical Purity | >99.0% | >99.5% | >99.8% |
| Typical Yield | 70 - 90% | 60 - 85% | 50 - 80% |
| Scalability | Excellent | Good | Poor |
| Cost / Time | Low (at scale) | Moderate | High |
| Primary Application | Industrial production, bulk purification | Lab to pilot scale, isomer removal | Lab scale, analytical standards |
Recommendations:
-
For large-scale industrial production (>10 kg), Fractional Vacuum Distillation is the most economically viable method for achieving commercial-grade purity, especially for removing non-volatile process impurities.
-
For pilot-scale or demanding lab-scale synthesis (100 g to 10 kg) where isomeric purity is a major concern, Recrystallization is the preferred method, provided a suitable solvent system can be identified. It often follows a preliminary distillation to remove bulk impurities.
-
For small-scale synthesis (<100 g) requiring ultra-high purity , such as for the preparation of analytical reference standards or for use in sensitive catalytic reactions, Column Chromatography is the most effective, albeit least scalable, option.
By carefully considering the impurity profile of the crude material and the specific requirements of the final application, researchers and chemists can confidently select and implement the most appropriate purification strategy to deliver high-quality 2,3-Dichloro-6-fluoroaniline.
References
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2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. National Center for Biotechnology Information. [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
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- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
- US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- EP2940002A1 - Halogenated aniline and method for producing same.
- US5117061A - Process of preparing substituted anilines.
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
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An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]
-
Vacuum Distillation of Aniline. Texium. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 2,3-Dichloro-6-fluoroaniline Derivatives for Novel Inhibitor Design
Introduction: The Therapeutic Potential of Halogenated Anilines
In the landscape of modern drug discovery, the strategic use of halogens—particularly chlorine and fluorine—on aromatic scaffolds is a cornerstone of medicinal chemistry. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. Aniline derivatives, in particular, are privileged structures found in a multitude of clinically approved drugs, known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects[1][2].
The specific scaffold of interest, 2,3-dichloro-6-fluoroaniline, presents a unique electronic and steric profile. The ortho-fluoro and ortho-chloro substituents can induce conformational constraints and participate in specific interactions within a protein's active site, such as halogen bonds or hydrogen bonds, while the additional chlorine atom modulates the overall lipophilicity and electronic nature of the ring. This guide provides a comprehensive framework for conducting comparative molecular docking studies on novel derivatives of this scaffold, aiming to identify promising candidates for further development. We will explore the causality behind each experimental step, ensuring a robust and self-validating computational workflow.
Part 1: The Strategic Blueprint for a Comparative Docking Study
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[3] A comparative study, which evaluates a series of related compounds, is crucial for elucidating structure-activity relationships (SAR) and rationally guiding the design of more potent and selective inhibitors.[4]
The causality behind a successful docking campaign lies in a meticulously planned workflow. The goal is not merely to generate binding scores but to create a predictive model that correlates with real-world biological activity. This requires careful target selection, rigorous preparation of both ligand and protein structures, and a validated docking protocol.
Below is a diagram illustrating the logical flow of a self-validating, comparative docking study.
Caption: A validated workflow for comparative molecular docking.
Part 2: Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for executing the comparative docking study. The choice of software and parameters is critical for reproducibility and accuracy.
Target Selection and Protein Preparation
The choice of a biological target is the first and most critical step. The 2,3-dichloro-6-fluoroaniline scaffold is versatile. For this guide, we will consider a protein kinase as a target, given the prevalence of aniline derivatives as kinase inhibitors.[3] A specific example is the B-raf protein, a key target in melanoma.[5]
Protocol:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB; e.g., PDB ID: 5A3X for DYRK1A kinase).[6] Choose a high-resolution structure that contains a co-crystallized inhibitor, which is essential for validating the docking protocol.
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling program (e.g., AutoDockTools, Schrödinger Maestro, BIOVIA Discovery Studio).[5][7][8]
-
Remove all non-essential components, including water molecules, co-solvents, and ions that are not critical for binding or structural integrity.
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to all atoms (e.g., Gasteiger charges).
-
If necessary, repair any missing side chains or loops in the protein structure.
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
Ligand Library Preparation
The core of this study is the library of 2,3-dichloro-6-fluoroaniline derivatives. The design should introduce chemical diversity at one or more positions to explore the structure-activity relationship.
Protocol:
-
2D Sketching: Draw the structures of the 2,3-dichloro-6-fluoroaniline derivatives using a chemical drawing software like ChemDraw.
-
Conversion to 3D: Convert the 2D structures into 3D models.
-
Energy Minimization: Perform a geometry optimization and energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically and energetically favorable before docking.
-
Charge Assignment and File Conversion: Assign Gasteiger charges and save the ligands in the PDBQT format for use with AutoDock.
Molecular Docking and Protocol Validation
This phase involves running the docking simulation and, crucially, validating that the chosen parameters can accurately reproduce experimental results.
Protocol:
-
Binding Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure.
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding pocket. The grid box pre-calculates the interaction energies for different atom types, which speeds up the docking process.
-
Protocol Validation (Self-Validation):
-
Extract the co-crystallized ligand from the PDB file and prepare it using the same protocol as the derivative library.
-
Dock this native ligand back into the prepared protein's active site.
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. This confirms that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.
-
-
Docking the Derivative Library: Once the protocol is validated, dock the entire library of 2,3-dichloro-6-fluoroaniline derivatives using the same settings. Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore a wide range of ligand conformations.[8]
Part 3: Data Analysis and Comparison
The output of a docking study is a wealth of data that must be systematically analyzed to extract meaningful insights. The primary goal is to compare the derivatives and prioritize the most promising candidates.
Hypothetical Comparative Docking Results
The following table presents a hypothetical comparison of designed 2,3-dichloro-6-fluoroaniline derivatives against a protein kinase target. The binding energy (or docking score) provides an estimate of binding affinity, while the interaction analysis reveals the molecular basis for this affinity.
| Compound ID | R-Group Substitution | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Halogen/Hydrophobic Interactions |
| Control | (Known Inhibitor) | -10.5 | LYS188, GLU239, LEU241 | 2 | PHE170, ASP307 |
| DCFA-01 | -H | -7.8 | LYS188, LEU241 | 1 | PHE170 |
| DCFA-02 | -C(=O)NH₂ | -9.2 | LYS188, GLU239, ASP307 | 3 | LEU241 |
| DCFA-03 | -SO₂NH₂ | -9.9 | LYS188, GLU239, SER242 | 3 | PHE170, LEU241 |
| DCFA-04 | -(4-pyridyl) | -8.9 | LYS188, ASP307 | 2 (via Pyridyl-N) | PHE170, LEU241 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation of Results & SAR
From the hypothetical data, we can derive an initial Structure-Activity Relationship (SAR):
-
Causality of Substitution: The unsubstituted core (DCFA-01 ) shows moderate affinity. The introduction of hydrogen-bond donors and acceptors, such as the amide in DCFA-02 and the sulfonamide in DCFA-03 , significantly improves the binding energy. This is because these groups can form additional hydrogen bonds with key residues in the kinase hinge region (e.g., GLU239, SER242), a common interaction motif for kinase inhibitors.
-
Superior Performance: The sulfonamide group in DCFA-03 appears to be the most effective substitution in this series, achieving a binding energy close to that of the control inhibitor. This suggests that its geometry and electronic properties are optimal for interacting with the specific active site environment.
-
Visual Analysis: A visual inspection of the docked poses is mandatory. This allows for the confirmation of key interactions and an assessment of the quality of the fit within the binding pocket. The diagram below illustrates a hypothetical binding mode for a promising derivative.
Caption: Key interactions of a hypothetical lead compound.
Conclusion and Future Outlook
This guide has outlined a robust, self-validating framework for the comparative molecular docking of 2,3-dichloro-6-fluoroaniline derivatives. By systematically evaluating a series of rationally designed compounds, researchers can elucidate critical structure-activity relationships and identify promising candidates for further development. The most potent compounds from this in silico screening, such as the hypothetical DCFA-03 , should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to confirm their activity.[4] This iterative cycle of computational design and experimental validation is the hallmark of modern, efficient drug discovery.
References
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Jangam, C. S., et al. (2024). Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against Monoamine. Asian Journal of Pharmaceutics. Available at: [Link]
-
Patel, H., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. ResearchGate. Available at: [Link]
-
Anjana, S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Satyendra, R. V., et al. (2011). In vitro antimicrobial and molecular docking of dichloro substituted benzoxazole derivatives. Medicinal Chemistry Research. Available at: [Link]
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Kafle, A., et al. (2024). Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. ResearchGate. Available at: [Link]
-
Struga, M., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). Molecular docking can be employed in many parts of drug discovery process. PMC - PubMed Central. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2, 3-dichloro-6-nitroaniline.
-
Razo-Hernández, R. S., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Current Topics in Medicinal Chemistry. Available at: [Link]
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Hughes, T. E., et al. (2011). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central. Available at: [Link]
-
Singh, P., & Singh, P. (2020). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. MDPI. Available at: [Link]
-
Kasmi, R., et al. (n.d.). Modeling study, 3D-QSAR and molecular docking of 9H-purine derivatives as EGFR inhibitors. LUTPub. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
